molecular formula C9H9N3O2 B556706 3-(4-Azidophenyl)propionic acid CAS No. 103489-31-2

3-(4-Azidophenyl)propionic acid

Cat. No.: B556706
CAS No.: 103489-31-2
M. Wt: 191.19 g/mol
InChI Key: RZYXFEOBOVVBLL-UHFFFAOYSA-N
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Description

3-(4-Azidophenyl)propionic acid, also known as this compound, is a useful research compound. Its molecular formula is C9H9N3O2 and its molecular weight is 191.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phenylpropionates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(4-azidophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c10-12-11-8-4-1-7(2-5-8)3-6-9(13)14/h1-2,4-5H,3,6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZYXFEOBOVVBLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30544301
Record name 3-(4-Azidophenyl)propanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103489-31-2
Record name 3-(4-Azidophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30544301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-Azidophenyl)propionic acid
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Foundational & Exploratory

An In-depth Guide to the Synthesis of 3-(4-Azidophenyl)propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(4-Azidophenyl)propionic acid is a valuable bifunctional molecule widely utilized in chemical biology, drug development, and materials science. Its structure incorporates a terminal carboxylic acid and an aryl azide group. The carboxylic acid allows for straightforward conjugation to amines, alcohols, or other nucleophiles, while the azide group serves as a versatile handle for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), or as a photo-crosslinking agent upon UV irradiation. This guide provides a comprehensive, technically-grounded protocol for its synthesis, designed for researchers and professionals in the field.

Synthetic Strategy and Mechanistic Overview

The most reliable and common method for synthesizing aryl azides is through the diazotization of a primary aniline, followed by substitution with an azide salt.[1][2] This pathway, a variant of the Sandmeyer reaction, is chosen for its high efficiency and broad applicability.[3][4] The synthesis of this compound, therefore, commences from the readily available precursor, 3-(4-aminophenyl)propionic acid.[5]

The reaction proceeds in two main stages within a single pot:

  • Diazotization: The primary aromatic amine of 3-(4-aminophenyl)propionic acid is treated with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[6][7] This reaction forms a transient but crucial intermediate: an aryl diazonium salt. The process is conducted at low temperatures (0–5 °C) to ensure the stability of the diazonium salt, which is prone to decomposition at higher temperatures.[1][8]

  • Azidation: The in situ generated diazonium salt is then treated with a solution of sodium azide (NaN₃). The azide anion (N₃⁻) acts as a nucleophile, displacing the diazonium group (N₂), which is an excellent leaving group, to form the final aryl azide product with the release of nitrogen gas.[1][9]

The overall transformation follows a free-radical mechanism initiated by a single-electron transfer from the copper catalyst (if used, though often not required for azidation) or through direct nucleophilic substitution.[3][4]

Critical Safety Considerations

This protocol involves highly toxic and potentially explosive materials. Strict adherence to safety protocols is mandatory.

  • Sodium Azide (NaN₃): Sodium azide is acutely toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[10][11] It must be handled exclusively in a chemical fume hood with appropriate personal protective equipment (PPE), including a lab coat, splash goggles, and chemical-resistant gloves.[12][13]

  • Hydrazoic Acid (HN₃) Formation: Sodium azide reacts with acids to form hydrazoic acid, a highly toxic, volatile, and explosive compound.[10][14] Therefore, acidic solutions containing azide must be handled with extreme caution. Never pour azide-containing waste down the drain, as it can react with lead or copper pipes to form highly shock-sensitive and explosive heavy metal azides.[10][13]

  • Organic Azides: The product, this compound, is an organic azide. While generally more stable than small organic azides, it should be treated as potentially explosive and handled with care. Avoid exposure to heat, friction, or shock.[10][14]

  • Waste Disposal: All azide-containing waste, including aqueous solutions, must be collected in a designated hazardous waste container and disposed of through institutional environmental health and safety (EH&S) procedures.[12]

Experimental Protocol

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Notes
3-(4-Aminophenyl)propionic acid2393-17-1165.19Starting material
Sodium Nitrite (NaNO₂)7632-00-069.00Oxidizer, toxic
Sodium Azide (NaN₃)26628-22-865.01Acutely toxic
Hydrochloric Acid (HCl)7647-01-036.46Concentrated (37%), corrosive
Ethyl Acetate (EtOAc)141-78-688.11Extraction solvent, flammable
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Drying agent
Deionized Water (H₂O)7732-18-518.02
Step-by-Step Procedure

Step 1: Preparation of the Diazonium Salt

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-(4-aminophenyl)propionic acid (1.0 eq).

  • Add a solution of concentrated hydrochloric acid (3.0 eq) in deionized water. Stir until the solid is fully dissolved. You may need to gently warm the mixture to achieve full dissolution, then cool it back down.

  • Place the flask in an ice-salt bath and cool the solution to 0–5 °C with vigorous stirring. It is critical to maintain this temperature throughout the diazotization process to prevent the decomposition of the diazonium salt intermediate.[1]

  • In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.

  • Using a dropping funnel, add the sodium nitrite solution dropwise to the cold, stirring solution of the amine hydrochloride over 30 minutes. Ensure the internal temperature does not rise above 5 °C. The reaction mixture may turn a pale yellow color.

  • After the addition is complete, allow the mixture to stir for an additional 30 minutes at 0–5 °C.

Step 2: Azidation Reaction

  • In a separate 500 mL beaker, carefully dissolve sodium azide (1.2 eq) in deionized water. Cool this solution in an ice bath.

  • Working in a fume hood and behind a blast shield , slowly add the cold diazonium salt solution prepared in Step 1 to the stirring sodium azide solution. This addition should be done portion-wise or via a cannula to control the rate of reaction and the vigorous evolution of nitrogen gas.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-3 hours. The product may begin to precipitate as an off-white or pale brown solid.

Step 3: Work-up and Purification

  • Carefully acidify the reaction mixture to a pH of ~2-3 using concentrated HCl to ensure the carboxylic acid is protonated.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash them sequentially with deionized water (2 x 50 mL) and saturated brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a pure solid.

Characterization and Validation

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • FT-IR Spectroscopy: Look for a very strong, sharp absorbance peak characteristic of the azide (N₃) stretching vibration, typically appearing around 2100-2150 cm⁻¹. Also, confirm the presence of the carboxylic acid group (broad O-H stretch from ~2500-3300 cm⁻¹ and a C=O stretch around 1700 cm⁻¹).

  • ¹H NMR Spectroscopy: The aromatic protons will show a characteristic splitting pattern (typically two doublets for a 1,4-disubstituted ring). The aliphatic chain will show two triplet signals corresponding to the two methylene (-CH₂-) groups. The carboxylic acid proton will appear as a broad singlet far downfield.

  • ¹³C NMR Spectroscopy: Confirm the presence of the expected number of carbon signals, including those of the aromatic ring, the aliphatic chain, and the carbonyl carbon.

  • Mass Spectrometry: Determine the molecular weight of the product to confirm it matches the expected value of 191.19 g/mol .[15][16]

Workflow and Data Summary

Synthetic Workflow Diagram

SynthesisWorkflow cluster_prep Step 1: Diazotization cluster_reaction Step 2: Azidation cluster_workup Step 3: Work-up & Purification cluster_analysis Final Product Validation Start 3-(4-Aminophenyl)propionic Acid in HCl (aq) Cooling Cool to 0-5 °C Start->Cooling Diazotization Add NaNO₂ (aq) dropwise Cooling->Diazotization Stirring1 Stir 30 min at 0-5 °C Diazotization->Stirring1 Addition Slowly add diazonium salt to azide solution Stirring1->Addition Aryl Diazonium Salt (in situ) AzidePrep Prepare cold NaN₃ (aq) solution AzidePrep->Addition Stirring2 Stir 2-3h at RT Addition->Stirring2 Acidify Acidify to pH 2-3 Stirring2->Acidify Extraction Extract with Ethyl Acetate Acidify->Extraction Wash Wash & Dry Organic Layer Extraction->Wash Evaporation Solvent Removal Wash->Evaporation Purify Recrystallization Evaporation->Purify Characterization Characterization (FT-IR, NMR, MS) Purify->Characterization

Caption: Experimental workflow for the synthesis of this compound.

Reagent Quantities Table
ReagentMolar Eq.Role
3-(4-Aminophenyl)propionic acid1.0Starting Material
Hydrochloric Acid (conc.)3.0Acid Catalyst
Sodium Nitrite1.1Diazotizing Agent
Sodium Azide1.2Azide Source

References

  • ScienceOpen. (n.d.). One-Pot Sodium Azide-Free Synthesis of Aryl Azides from Anilines. Retrieved from [Link]

  • SciELO. (n.d.). One-Pot Sodium Azide-Free Synthesis of Aryl Azides from Anilines. Retrieved from [Link]

  • University of New Mexico. (2021). Standard Operating Procedure Safe Handling of Azido Compounds. Retrieved from [Link]

  • SciSpace. (2016). From anilines to aziridines: A two-step synthesis under continuous-flow conditions. Retrieved from [Link]

  • University of Victoria. (2022). Azides. Retrieved from [Link]

  • ResearchGate. (n.d.). Unprecedentedly Simple Method of Synthesis of Aryl Azides and 3-Hydroxytriazenes. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Safe Handling of Sodium Azide (SAZ). Retrieved from [Link]

  • University of California, Berkeley. (n.d.). SODIUM AZIDE AND ORGANIC AZIDES STANDARD OPERATING PROCEDURE TEMPLATE. Retrieved from [Link]

  • University of Pittsburgh. (2013). Safe Handling of Azides. Retrieved from [Link]

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Sandmeyer Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

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  • National Institutes of Health. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 3-(4-Aminophenyl)propionic acid. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 3-(4-AMINOPHENYL)PROPIONIC ACID. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 14.4: Diazotization of Amines. Retrieved from [Link]

  • BYJU'S. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]

  • Scientific Research Publishing. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • Organic Spectroscopy International. (2017). 3-Phenylpropionic acid. Retrieved from [Link]

Sources

A Technical Guide to 3-(4-Azidophenyl)propionic Acid: Applications in Bioconjugation, Surface Modification, and Proteomics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Tool for Covalent Linkage

3-(4-Azidophenyl)propionic acid is a heterobifunctional crosslinking reagent that has become an invaluable tool for researchers in biochemistry, materials science, and proteomics.[1][2][3][4] Its unique chemical architecture, featuring a carboxylic acid group and a photoreactive aryl azide, allows for the covalent linkage of diverse molecules and surfaces through a two-step process. This guide provides an in-depth exploration of the chemistry, applications, and methodologies associated with this compound, with a focus on its utility in bioconjugation, surface modification, and advanced proteomics workflows.

At its core, the utility of this compound lies in its dual reactivity. The carboxylic acid can be readily activated, most commonly as an N-hydroxysuccinimide (NHS) ester, to react with primary amines on biomolecules such as proteins and peptides.[5][6][7] This initial reaction forms a stable amide bond. The second functional group, the aryl azide, remains inert until activated by ultraviolet (UV) light.[5] Upon photoactivation, the aryl azide forms a highly reactive nitrene intermediate that can insert into C-H and N-H bonds, or react with nucleophiles, effectively crosslinking the modified molecule to its binding partners or a surface in close proximity.[5][8] This temporal control over the crosslinking reaction is a key advantage, allowing for precise initiation of covalent bond formation in a variety of experimental contexts.

Chemical Properties and Synthesis

PropertyValueSource
Chemical Formula C9H9N3O2[2]
Molecular Weight 191.19 g/mol [2][3][4]
Appearance Solid powder[3]
Solubility Soluble in organic solvents (DMSO, DMF)[9]
CAS Number 103489-31-2[2][3][4]

The synthesis of this compound is a multi-step process that typically begins with a commercially available precursor such as 4-aminophenylpropionic acid. The key transformation involves the diazotization of the aromatic amine followed by reaction with sodium azide to introduce the azide functionality. For many applications, the carboxylic acid is then converted to a more reactive N-hydroxysuccinimide (NHS) ester to facilitate efficient conjugation to primary amines.[4][10]

Mechanism of Action: A Tale of Two Reactions

The utility of this compound is rooted in a two-stage reaction mechanism. The first stage involves the targeted conjugation of the molecule to a primary amine-containing species, while the second stage is a light-initiated, non-specific crosslinking event.

Stage 1: Amine-Reactive Conjugation

The carboxylic acid of this compound is typically activated to an N-hydroxysuccinimide (NHS) ester. This activated ester readily reacts with primary amines, such as the N-terminus of a protein or the side chain of a lysine residue, to form a stable amide bond.[5][6] This reaction is most efficient at a slightly basic pH (typically 7.2-8.5) where the primary amine is deprotonated and thus more nucleophilic.[6][7] It is crucial to use buffers that do not contain primary amines, such as Tris, as they will compete with the target molecule for reaction with the NHS ester.[5]

Stage 2: Photo-activated Crosslinking

The aryl azide group remains inert until it is exposed to UV light, typically in the range of 250-370 nm.[3][5] Upon photoactivation, the azide expels a molecule of nitrogen gas (N2) to form a highly reactive singlet nitrene intermediate.[3][8] This transient species can then undergo several reactions to form a stable covalent bond:

  • C-H Insertion: The nitrene can directly insert into carbon-hydrogen bonds of nearby molecules.

  • N-H Insertion: Similarly, it can insert into nitrogen-hydrogen bonds.

  • Reaction with Nucleophiles: The nitrene can also react with nucleophilic groups.[8]

This non-specific reactivity allows for the crosslinking of the modified molecule to a wide range of binding partners or surface functional groups that are in close proximity at the moment of photoactivation.

Mechanism_of_Action cluster_stage1 Stage 1: Amine-Reactive Conjugation (in dark) cluster_stage2 Stage 2: Photo-activated Crosslinking A This compound -NHS Ester C Azide-Labeled Protein A->C pH 7.2-8.5 B Protein with Primary Amine (-NH2) B->C D Azide-Labeled Protein F Nitrene Intermediate D->F E UV Light (250-370 nm) E->F H Covalently Crosslinked Complex F->H C-H/N-H Insertion G Binding Partner or Surface G->H

Caption: Mechanism of this compound crosslinking.

Applications in Bioconjugation

A primary application of this compound is in bioconjugation, where it is used to covalently link different biomolecules.[9][11] For example, it can be used to create antibody-drug conjugates, where a therapeutic agent is attached to an antibody for targeted delivery. It is also employed in the study of protein-protein interactions by "freezing" transient interactions in place for subsequent analysis.[12][13]

Protocol: Protein-Protein Crosslinking

This protocol provides a general workflow for crosslinking a purified "bait" protein to its interacting "prey" protein(s).

Materials:

  • This compound N-hydroxysuccinimide ester (APA-NHS)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Sodium Bicarbonate Buffer (0.1 M, pH 8.3)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purified "bait" and "prey" proteins

  • UV lamp (365 nm)

  • Dialysis or desalting column

Procedure:

  • Prepare a stock solution of APA-NHS: Immediately before use, dissolve the APA-NHS in anhydrous DMSO to a final concentration of 10 mM.[6]

  • Prepare the bait protein: Dissolve the purified bait protein in Sodium Bicarbonate Buffer (pH 8.3) to a concentration of 1-5 mg/mL.

  • Conjugate APA-NHS to the bait protein: Add a 10-20 fold molar excess of the APA-NHS stock solution to the protein solution while gently mixing. The optimal ratio may need to be determined empirically.[6]

  • Incubate: Allow the reaction to proceed for 1-2 hours at room temperature in the dark.

  • Quench the reaction: Add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature to quench any unreacted NHS ester.[6]

  • Remove excess crosslinker: Purify the APA-labeled bait protein from excess, unreacted crosslinker using dialysis or a desalting column equilibrated with PBS (pH 7.4).

  • Incubate with prey protein: Mix the APA-labeled bait protein with the prey protein(s) in PBS and incubate under conditions that favor their interaction (e.g., 30 minutes at room temperature).

  • Photo-crosslink: Expose the protein mixture to UV light (e.g., 365 nm) for 5-15 minutes on ice. The optimal irradiation time and distance from the lamp should be determined empirically.[14]

  • Analyze the crosslinked products: The resulting crosslinked complexes can be analyzed by SDS-PAGE, Western blotting, or mass spectrometry.

Applications in Surface Modification

This compound is also a powerful tool for modifying the surfaces of various materials, including polymers and self-assembled monolayers.[15][16] This allows for the covalent attachment of biomolecules to surfaces for applications such as biosensors, biocompatible coatings, and cell culture substrates.

Protocol: Surface Immobilization of a Protein

This protocol describes a general method for immobilizing a protein onto a polymer surface.

Materials:

  • This compound

  • N-hydroxysuccinimide (NHS) and a carbodiimide (e.g., EDC) for in-situ activation, or pre-synthesized APA-NHS

  • Organic solvent (e.g., acetone or ethanol)

  • Polymer substrate

  • Protein solution in a suitable buffer (e.g., PBS, pH 7.4)

  • UV lamp (365 nm)

Procedure:

  • Clean the polymer surface: Thoroughly clean the polymer substrate with an appropriate solvent and dry it under a stream of nitrogen.

  • Prepare the APA solution: Dissolve APA-NHS in a suitable organic solvent.

  • Coat the surface: Evenly coat the polymer surface with the APA-NHS solution and allow the solvent to evaporate completely in the dark.

  • Photo-activate and crosslink to the surface: Expose the coated surface to UV light (365 nm) for 5-15 minutes to covalently attach the aryl azide to the polymer surface.[14]

  • Wash the surface: Thoroughly wash the surface with the organic solvent and then with water to remove any non-covalently bound crosslinker.

  • Incubate with protein: Immerse the functionalized surface in a solution of the protein to be immobilized and incubate for 1-2 hours at room temperature to allow the NHS ester to react with primary amines on the protein.

  • Wash and block: Wash the surface with buffer to remove unbound protein. The remaining reactive sites on the surface can be blocked by incubating with a solution of bovine serum albumin (BSA) or glycine.

Surface_Modification_Workflow A Clean Polymer Surface B Coat with APA-NHS Solution A->B C Photo-activate with UV Light B->C D Wash to Remove Excess Crosslinker C->D E Incubate with Protein Solution D->E F Wash and Block E->F G Protein-Immobilized Surface F->G

Caption: Workflow for protein immobilization on a polymer surface.

Applications in Proteomics

In the field of proteomics, this compound and similar photoreactive crosslinkers are used to study protein-protein interactions on a global scale.[17][18][19] By crosslinking interacting proteins within cells or cell lysates, researchers can identify protein complexes and map interaction networks. Quantitative proteomics techniques, such as label-free quantification, can be combined with this approach to study how these interactions change under different conditions.[12][13][18][20]

Workflow: Label-Free Quantitative Crosslinking Mass Spectrometry

This workflow outlines the key steps for identifying and quantifying protein-protein interactions using APA-NHS and label-free mass spectrometry.

  • Sample Preparation: Cells or tissues are lysed under non-denaturing conditions to preserve protein complexes.

  • Crosslinking: The lysate is incubated with APA-NHS to label proteins, followed by photo-crosslinking with UV light to capture interactions.

  • Protein Digestion: The crosslinked protein mixture is digested into peptides using a protease such as trypsin.

  • LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Specialized software is used to identify the crosslinked peptides. The signal intensities of these peptides are then compared across different samples to determine relative changes in protein-protein interactions.[12][13][18][20]

Proteomics_Workflow A Cell Lysis B Crosslinking with APA-NHS and UV A->B C Protein Digestion (Trypsin) B->C D LC-MS/MS Analysis C->D E Data Analysis (Identification and Quantification) D->E

Caption: Label-free quantitative proteomics workflow with photo-crosslinking.

Conclusion: A Powerful and Adaptable Reagent

This compound is a versatile and powerful reagent for creating covalent linkages between molecules and surfaces. Its two-stage reactivity provides a high degree of control, making it suitable for a wide range of applications in bioconjugation, surface modification, and proteomics. By understanding the underlying chemistry and optimizing the reaction conditions, researchers can effectively utilize this crosslinker to advance their studies of molecular interactions and create novel biomaterials.

References

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  • Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes. (n.d.). National Institutes of Health. Retrieved from [Link]

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  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (2024). National Institutes of Health. Retrieved from [Link]

  • (PDF) Photochemistry of Azides: The Azide/Nitrene Interface. (n.d.). ResearchGate. Retrieved from [Link]

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  • Conjugation Protocol for Amine Reactive Dyes. (n.d.). Bio-Techne. Retrieved from [Link]

  • Progress Toward Proteome-Wide Photo-Crosslinking to Enable Residue-Level Visualization of Protein Structures and Networks in vivo. (2024). National Institutes of Health. Retrieved from [Link]

  • Use of aryl azide cross-linkers to investigate protein-protein interactions: an optimization of important conditions as applied to Escherichia coli RNA polymerase and localization of a sigma 70-alpha cross-link to the C-terminal region of alpha. (1994). PubMed. Retrieved from [Link]

  • Cross-Linking Reagents. (n.d.). Thermo Fisher Scientific. Retrieved from [Link]

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Sources

3-(4-Azidophenyl)propionic acid CAS number 103489-31-2

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-(4-Azidophenyl)propionic acid (CAS: 103489-31-2)

Abstract

This compound (APPA) is a versatile heterobifunctional crosslinking reagent pivotal in contemporary chemical biology, proteomics, and drug discovery. Its unique molecular architecture, featuring a terminal carboxylic acid and an aryl azide group, provides researchers with a powerful tool for covalently linking molecules. The carboxyl group can be readily activated to react with primary amines, while the azide group serves a dual purpose: as a photoactivatable group for photoaffinity labeling or as a partner in highly efficient "click chemistry" reactions. This guide offers an in-depth exploration of APPA, detailing its chemical properties, core applications, and field-proven experimental protocols. It is designed to equip researchers, scientists, and drug development professionals with the technical knowledge to effectively leverage APPA in their research endeavors.

Core Chemical & Physical Properties

Understanding the fundamental properties of APPA is the first step toward its successful application. The compound is typically a slightly yellow or off-white powder and requires refrigerated storage to maintain its stability.[1]

PropertyValueSource(s)
CAS Number 103489-31-2[2][3][4]
Molecular Formula C₉H₉N₃O₂[2][3][4]
Molecular Weight 191.19 g/mol [2][3][4]
Purity ≥97.0% to ≥99%[1][3]
Appearance Slightly yellow or off-white powder[1]
Storage Temperature 2-8°C[1]
SMILES String OC(=O)CCc1ccc(cc1)N=[N+]=[N-]
InChI Key RZYXFEOBOVVBLL-UHFFFAOYSA-N[2][5]

The Bifunctional Nature of APPA: A Two-Pronged Approach

The utility of APPA stems from its two distinct reactive moieties, which can be addressed orthogonally. This bifunctional nature allows for a stepwise conjugation strategy, which is fundamental to its application as a crosslinker.[6]

G cluster_appa This compound (APPA) Core Structure cluster_reactivity1 Amine Coupling cluster_reactivity2 Azide Chemistry APPA Phenylpropionic Acid Backbone Carboxyl Carboxylic Acid (-COOH) Reactive Handle 1 APPA->Carboxyl Azide Aryl Azide (-N3) Reactive Handle 2 APPA->Azide Activation Activation (e.g., NHS Ester) Carboxyl->Activation UV UV Light (Photoaffinity) Azide->UV Alkyne Alkyne Partner (Click Chemistry) Azide->Alkyne AmineReaction Reacts with Primary Amines (e.g., Lysine on Proteins) Activation->AmineReaction AmideBond Forms Stable Amide Bond AmineReaction->AmideBond Nitrene Reactive Nitrene Intermediate UV->Nitrene Triazole Stable Triazole Linkage Alkyne->Triazole Crosslink Covalent Crosslink Nitrene->Crosslink

Caption: APPA's heterobifunctional architecture.

  • Carboxylic Acid Handle : This group does not directly react with biomolecules under physiological conditions. Its utility lies in its potential for chemical activation. The most common strategy is its conversion to an N-hydroxysuccinimide (NHS) ester. NHS esters are highly efficient acylating agents that react specifically with primary amines, such as the side chain of lysine residues in proteins, to form stable amide bonds.[7] This reaction is the cornerstone of using APPA to label proteins and other amine-containing molecules.

  • Aryl Azide Handle : The azide group is remarkably stable in the dark and inert to most biological functional groups, a key feature for bioorthogonality. Its reactivity is "unmasked" under specific conditions, leading to two primary applications:

    • Photoaffinity Labeling : Upon irradiation with UV light, the aryl azide expels nitrogen gas (N₂) to generate a highly reactive nitrene intermediate.[8] This species can insert into C-H and N-H bonds in its immediate vicinity, creating a covalent crosslink to interacting molecules.[8][9]

    • Click Chemistry : The azide serves as a key partner in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[10][11] It reacts with a terminal alkyne to form a stable triazole ring, efficiently and specifically ligating two molecules.

Application I: Photoaffinity Labeling for Interactome Mapping

Photoaffinity labeling (PAL) is a powerful technique to identify the binding partners of a small molecule, peptide, or other biological ligand.[12][13] By incorporating APPA into a ligand of interest, researchers can create a photoactivatable probe that, upon UV irradiation, covalently traps and identifies its specific protein targets within a complex biological sample.[12][14]

Mechanism of Action

The process relies on the light-induced conversion of the stable azide to a transient, highly reactive nitrene. The probe first binds non-covalently to its target protein due to the affinity of the parent ligand. Subsequent UV activation then makes this interaction permanent and covalent.

Caption: Conceptual workflow for photoaffinity labeling.

Protocol: General Workflow for Photoaffinity Labeling

This protocol provides a self-validating framework. A critical control is to run a parallel experiment without UV irradiation; the absence of a covalent adduct in this control confirms that labeling is light-dependent and not due to non-specific interactions.

  • Probe Preparation : Synthesize the photoaffinity probe by conjugating APPA to your ligand of interest. This typically involves activating the carboxyl group of APPA with NHS/EDC and reacting it with an amine on the ligand.

  • Binding Incubation :

    • Incubate the photoaffinity probe with the protein sample (e.g., cell lysate, purified protein complex) in a suitable buffer (e.g., PBS).

    • Causality: This step allows the probe to reach binding equilibrium with its target protein. The incubation should be performed in the dark to prevent premature activation of the azide.

  • UV Crosslinking :

    • Place the sample in a UV-transparent plate (e.g., quartz) on ice.

    • Irradiate with a UV lamp at a wavelength typically between 300-350 nm.[8] The duration can range from 5 to 30 minutes.

    • Causality: UV energy provides the activation energy for N₂ elimination from the azide. Performing this on ice mitigates thermal degradation of the sample.

  • Control Samples :

    • No UV Control : A sample prepared identically but kept in the dark.

    • Competition Control : A sample co-incubated with an excess of the unlabeled parent ligand. A significant reduction in labeling signal indicates that the probe is binding to the same specific site.

  • Analysis of Labeled Proteins :

    • Add a reporter tag (e.g., biotin) to the propionic acid terminus of the now-crosslinked APPA via click chemistry if an alkyne was pre-installed, or use an antibody against the ligand.

    • Separate proteins by SDS-PAGE.

    • Visualize labeled proteins using in-gel fluorescence (if the probe was fluorescently tagged) or by Western blot analysis followed by chemiluminescence or fluorescence detection.[8]

    • For target identification, the labeled protein band can be excised, digested, and analyzed by mass spectrometry.[8]

Application II: Bioconjugation via Click Chemistry

"Click chemistry" describes a class of reactions that are rapid, specific, high-yield, and bioorthogonal.[11] The Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent example.[10][11] APPA, with its terminal azide, is an ideal building block for this chemistry, enabling the precise ligation of APPA-modified molecules to alkyne-tagged partners.[1]

Mechanism of Action

In the presence of a copper (I) catalyst, the azide group of APPA and a terminal alkyne undergo a [3+2] cycloaddition to form a chemically and biologically stable 1,4-disubstituted triazole ring. This reaction is extremely reliable and can be performed in aqueous buffers, making it suitable for modifying complex biomolecules.[10] For applications in living cells where copper toxicity is a concern, a metal-free variant, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), can be used with strained cyclooctynes instead of terminal alkynes.[11]

G APPA_Azide Molecule-APPA-N₃ product Molecule-APPA-[Triazole Ring]-Molecule' APPA_Azide->product Alkyne_Molecule HC≡C-Molecule' Alkyne_Molecule->product plus + catalyst Cu(I) Catalyst (CuAAC) catalyst->product

Caption: The CuAAC "Click Chemistry" reaction scheme.

Protocol: NHS Ester Activation and Protein Labeling

This protocol details the first step in a two-step bioconjugation strategy: labeling a protein with APPA. The resulting azide-functionalized protein can then be used in a subsequent click reaction.

  • Reagent Preparation :

    • Prepare a 10-50 mM stock solution of APPA in an anhydrous organic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

    • Prepare 100 mM stock solutions of N-Hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the same solvent.

  • Activation of APPA :

    • In a microfuge tube, combine 1 equivalent of APPA with 1.2 equivalents of NHS and 1.2 equivalents of EDC.

    • Incubate at room temperature for 1-2 hours to form the APPA-NHS ester.

    • Causality: EDC is a zero-length crosslinker that activates the carboxyl group of APPA, making it susceptible to nucleophilic attack by the hydroxyl group of NHS.[15] The resulting NHS ester is more stable than the EDC-activated acid but highly reactive toward primary amines.[7]

  • Protein Conjugation :

    • Prepare the protein solution in an amine-free buffer, such as Phosphate-Buffered Saline (PBS), at a pH of 7.2-8.0. Common amine-containing buffers like Tris or glycine must be avoided as they will compete for reaction with the NHS ester.[7]

    • Add the activated APPA-NHS ester solution to the protein solution. A 20- to 500-fold molar excess of the crosslinker relative to the protein is a typical starting point.[16]

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.

  • Reaction Quenching and Purification :

    • Quench the reaction by adding a small amount of an amine-containing buffer (e.g., Tris-HCl to a final concentration of 50 mM) to consume any unreacted NHS ester.

    • Remove excess, unreacted APPA and byproducts by dialysis, size-exclusion chromatography (desalting column), or tangential flow filtration.

  • Validation :

    • The success of the conjugation can be confirmed by mass spectrometry (observing a mass shift corresponding to the addition of APPA moieties) or by reacting the azide-labeled protein with an alkyne-biotin or alkyne-fluorophore tag followed by a Western blot or fluorescence measurement.

Safety and Handling

Proper handling of this compound is essential for laboratory safety. The compound is classified as a flammable solid and can cause skin, eye, and respiratory irritation.[2][4]

  • Hazard Statements : H228 (Flammable solid), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

  • Personal Protective Equipment (PPE) : Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles (eyeshields), chemical-resistant gloves, and a lab coat.[4] For weighing and handling the powder, a dust mask (e.g., N95) is recommended.

  • Storage : Store in a tightly sealed container in a cool, dry place, typically at 2-8°C. Keep away from heat, sparks, and open flames.[17]

  • Disposal : Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

This compound is a cornerstone reagent in the modern bioconjugation toolkit. Its heterobifunctional nature enables a wide array of applications, from capturing transient protein-protein interactions via photoaffinity labeling to constructing complex biomolecular architectures through click chemistry. By understanding the distinct reactivity of its carboxyl and azide functionalities and by employing robust, well-controlled experimental protocols, researchers can effectively harness the power of APPA to advance the frontiers of drug discovery and molecular biology.

References

  • A Guide to Protein Cross Linkers . G-Biosciences. [Link]

  • Click Chemistry (Azide / alkyne reaction) . Interchim. [Link]

  • Click chemistry - Wikipedia . Wikipedia. [Link]

  • This compound | C9H9N3O2 | CID 13581612 - PubChem . National Center for Biotechnology Information. [Link]

  • N-(3-(p-azido-m-[125I]iodophenyl)propionyl)-succinimide--a heterobifunctional reagent for the synthesis of radioactive photoaffinity ligands . PubMed. [Link]

  • Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions A Method for All Seasons | Chemical Reviews - ACS Publications . ACS Publications. [Link]

  • Synthesis of 5-nitro-2-[N-3-(4-azidophenyl)-propylamino]-benzoic Acid . PubMed. [Link]

  • Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC - PubMed Central . National Center for Biotechnology Information. [Link]

  • Photoaffinity Labeling of Plasma Proteins - MDPI . MDPI. [Link]

  • Recent Advances in Target Characterization and Identification by Photoaffinity Probes . MDPI. [Link]

  • Photoaffinity labeling in target- and binding-site identification - PMC - PubMed Central . National Center for Biotechnology Information. [Link]

  • Photoaffinity labeling of hamster brown adipose tissue mitochondria by an [125I] coenzyme A derivative: differential interaction with the uncoupling protein and ADP/ATP carrier . PubMed. [Link]

  • The mechanism of photoaffinity labeling . PubMed. [Link]

  • Propionic acid - Penta chemicals . Penta s.r.o. [Link]

Sources

A-Z Guide to Determining the Aqueous Solubility of 3-(4-Azidophenyl)propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for determining the aqueous thermodynamic solubility of 3-(4-Azidophenyl)propionic acid. Recognizing the absence of readily available public data for this compound, this document outlines a first-principles approach, grounded in established regulatory and scientific standards. It is designed for researchers, chemists, and drug development professionals who require accurate solubility data for applications ranging from bioconjugation to formulation development. The guide details the theoretical considerations, a complete experimental protocol based on the gold-standard shake-flask method, analytical quantification using HPLC, and data interpretation.

Introduction: The Need for Precise Solubility Data

This compound is a valuable bifunctional molecule, featuring a photoreactive azido group and a carboxylic acid handle. This structure makes it a key reagent in "click chemistry" and bioconjugation for immobilizing proteins or labeling biomolecules.[1] Accurate solubility data is a critical, non-negotiable prerequisite for the successful design of experimental protocols and the development of robust formulations.[2][3] Low or poorly characterized solubility can lead to unreliable results in biological assays, hinder purification processes, and create significant obstacles in drug development, potentially causing poor bioavailability.[2][4]

This guide addresses the current information gap by providing a self-contained, authoritative methodology to determine the thermodynamic (equilibrium) solubility of this compound.

Physicochemical Profile and Theoretical Considerations

Before any experimental work, understanding the molecule's intrinsic properties is essential for designing a robust solubility assay.[5][6]

Molecular Structure and Properties
  • Chemical Formula: C₉H₉N₃O₂[7]

  • Molecular Weight: 191.19 g/mol [7]

  • Key Functional Groups:

    • Carboxylic Acid (-COOH): This is an acidic group, meaning its ionization state, and therefore its solubility, will be highly dependent on the pH of the aqueous medium.

    • Azido Group (-N₃): This group contributes to the molecule's overall polarity and introduces potential handling considerations due to its reactivity.

    • Phenyl Ring: The aromatic core contributes to the molecule's hydrophobicity.

  • Predicted Lipophilicity (XLogP3): 2.4[7]

    • Expert Insight: An XLogP3 value of 2.4 suggests moderate lipophilicity. This indicates that while the molecule has non-polar character, the presence of the carboxylic acid and azido groups should permit measurable aqueous solubility, particularly at certain pH values.

The Henderson-Hasselbalch Relationship: pH-Dependent Solubility

The solubility of this compound is governed by its acidic nature. The carboxylic acid group can exist in a neutral (protonated, R-COOH) or an ionized (deprotonated, R-COO⁻) state.

  • At low pH (acidic conditions), the equilibrium shifts towards the neutral, less polar R-COOH form, which is expected to have lower aqueous solubility.

  • At high pH (basic conditions), the equilibrium shifts towards the ionized R-COO⁻ form, which is more polar and thus expected to have significantly higher aqueous solubility.

The pKa is the pH at which the protonated and deprotonated species are in equal concentration. While the specific pKa for this compound is not readily published, it can be estimated to be similar to that of related structures like propionic acid (pKa ≈ 4.87).[8] This theoretical grounding is critical for designing the experiment, as it mandates that solubility must be tested across a range of pH values to be meaningful.

Gold-Standard Protocol: Thermodynamic Solubility Determination

The following protocol is based on the universally recognized shake-flask method, which is considered the 'gold standard' for determining thermodynamic solubility.[9][10] This method is detailed in regulatory guidelines such as OECD Test Guideline 105.[11][12]

Principle

An excess amount of the solid compound is agitated in a specific aqueous medium (e.g., a buffer of a set pH) for a sufficient period to allow for the solution to reach equilibrium.[13] After equilibration, the undissolved solid is removed, and the concentration of the dissolved compound in the supernatant is measured.[14] This measured concentration represents the thermodynamic solubility at that specific temperature and pH.

Mandatory Visualization: Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Separation cluster_analysis Phase 4: Analysis & Data A Weigh excess solid This compound (e.g., 2-5 mg) C Add solid to 1 mL of each buffer in glass vials A->C B Prepare aqueous buffers (e.g., pH 3, 5, 7.4, 9) B->C D Incubate vials with agitation (e.g., 24-48h at 25°C) on a shaker/thermomixer C->D Reach Equilibrium E Centrifuge vials to pellet undissolved solid D->E Phase Separation F Filter supernatant using 0.22 µm PVDF syringe filter E->F Remove Particulates H Analyze filtered samples and standards via HPLC-UV F->H Quantification G Prepare calibration standards (known concentrations) G->H I Calculate concentration (µg/mL) from calibration curve H->I

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Step-by-Step Methodology

Materials:

  • This compound (solid, high purity ≥97%)[1]

  • Analytical balance

  • Glass vials (e.g., 1.5 mL) with screw caps

  • Thermomixer or orbital shaker

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PVDF)

  • HPLC system with UV detector[4]

  • Reagents for buffer preparation (e.g., phosphate, acetate salts)

  • Acetonitrile (HPLC grade) and Formic Acid (LC-MS grade)[15]

Procedure:

  • Buffer Preparation: Prepare a series of aqueous buffers covering a physiologically and chemically relevant range. Recommended buffers include pH 3.0 (acetate), pH 5.0 (acetate), pH 7.4 (phosphate), and pH 9.0 (borate).

  • Sample Preparation: Accurately weigh an excess of solid this compound (e.g., 2 mg) into each glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

  • Incubation: Add a precise volume (e.g., 1.0 mL) of a specific pH buffer to each vial.[13] Seal the vials tightly.

  • Equilibration: Place the vials in a thermomixer or shaker set to a constant temperature (e.g., 25°C) and agitate vigorously.[13]

    • Expertise & Experience: An incubation time of 24 to 48 hours is typically required to ensure true thermodynamic equilibrium is reached.[2][16] Shorter times may result in an underestimation of solubility (kinetic solubility).

  • Phase Separation: After incubation, visually confirm the presence of undissolved solid. Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid.

  • Sample Collection: Carefully collect the supernatant. To ensure complete removal of any remaining solid particles, filter the supernatant through a 0.22 µm syringe filter into a clean HPLC vial.

    • Trustworthiness: This filtration step is critical. Failure to remove all particulates is a common source of erroneously high and variable solubility results.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method as described in Section 4.

Analytical Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is the preferred method for accurately quantifying the concentration of the dissolved analyte in the filtered samples.[17][18]

HPLC Method Development

A reverse-phase HPLC method is suitable for a small molecule of this nature.[17][19]

  • Column: C18 column (e.g., 2.6 µm particle size, 3.0 mm x 30 mm).[15]

  • Mobile Phase A: Water with 0.1% Formic Acid.[15]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[15]

  • Gradient: A starting gradient could be 5% B ramping to 95% B over 3-5 minutes to ensure elution and good peak shape.[20]

  • Detection: UV detection at a wavelength where the compound has maximum absorbance (a UV scan should be performed first, typically between 220-300 nm).[4]

  • Injection Volume: 5-10 µL.

Calibration and Calculation
  • Prepare a Stock Solution: Accurately weigh and dissolve a known amount of this compound in a suitable organic solvent (like Acetonitrile or DMSO) to create a high-concentration stock solution.

  • Create Calibration Standards: Perform serial dilutions of the stock solution to create a series of calibration standards of known concentrations (e.g., from 1 µg/mL to 200 µg/mL).

  • Generate Calibration Curve: Inject the standards into the HPLC system and record the peak area for each concentration. Plot the peak area versus concentration and perform a linear regression. The curve should have an R² value > 0.99 for accuracy.

  • Calculate Sample Concentration: Inject the filtered samples from the solubility experiment. Using the peak area obtained and the equation from the calibration curve, calculate the concentration of this compound in each sample. This value is the thermodynamic solubility at that specific pH.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, structured table.

Table 1: pH-Dependent Thermodynamic Solubility of this compound at 25°C

pH of BufferMean Solubility (µg/mL)Standard DeviationMean Solubility (µM)
3.0Experimental ValueExperimental ValueCalculated Value
5.0Experimental ValueExperimental ValueCalculated Value
7.4Experimental ValueExperimental ValueCalculated Value
9.0Experimental ValueExperimental ValueCalculated Value

Interpretation: The results are expected to show a clear trend of increasing solubility with increasing pH, consistent with the deprotonation of the carboxylic acid group. This pH-solubility profile is essential for selecting appropriate buffer systems for in vitro assays, formulation development, and bioconjugation reactions to avoid compound precipitation.

Conclusion

This guide provides a scientifically rigorous and experimentally validated pathway for determining the aqueous solubility of this compound. By adhering to the principles of the OECD-recognized shake-flask method and employing precise HPLC-UV quantification, researchers can generate reliable, publication-quality data. This information is fundamental to the successful and reproducible application of this important chemical tool in scientific research and development.

References

  • Title: Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter Source: Dissolution Technologies URL: [Link]

  • Title: Test No. 105: Water Solubility Source: OECD URL: [Link]

  • Title: Test No. 105: Water Solubility Source: OECD URL: [Link]

  • Title: this compound | C9H9N3O2 | CID 13581612 Source: PubChem URL: [Link]

  • Title: OECD 105 - Water Solubility Source: Situ Biosciences URL: [Link]

  • Title: OECD 105 - Water Solubility Test at 20°C Source: Analytice URL: [Link]

  • Title: Shake-Flask Aqueous Solubility assay (Kinetic solubility) Source: Protocols.io URL: [Link]

  • Title: In-vitro Thermodynamic Solubility Source: Protocols.io URL: [Link]

  • Title: Determination of aqueous solubility by heating and equilibration: A technical note Source: National Institutes of Health (NIH) URL: [Link]

  • Title: A review of methods for solubility determination in biopharmaceutical drug characterization Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Thermodynamic Solubility Assay Source: Domainex URL: [Link]

  • Title: OECD 105 Source: Phytosafe URL: [Link]

  • Title: Reverse-phase HPLC analysis and purification of small molecules Source: PubMed URL: [Link]

  • Title: ADME Solubility Assay Source: BioDuro URL: [Link]

  • Title: Thermodynamic Solubility Assay Source: Evotec URL: [Link]

  • Title: Small Molecule Analysis Testing: HPLC vs GC Source: Brewer Science Blog URL: [Link]

  • Title: Basic Principles of HPLC, MS & LC-MS | Liquid Chromatography Source: Chemyx URL: [Link]

  • Title: Small Molecule Method Development Strategies with Chad Christianson Source: Bioanalysis Zone URL: [Link]

  • Title: 3-(4-Hydroxyphenyl)propionic acid | C9H10O3 | CID 10394 Source: PubChem URL: [Link]

  • Title: 3-(4-Nitrophenyl)propanoic acid | C9H9NO4 | CID 85526 Source: PubChem URL: [Link]

  • Title: Propionic Acid | CH3CH2COOH | CID 1032 Source: PubChem URL: [Link]

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discovery and history of azidophenyl compounds

Author: BenchChem Technical Support Team. Date: January 2026

<An In-Depth Technical Guide to the Discovery and History of Azidophenyl Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azidophenyl functional group, a cornerstone of modern chemical biology and drug discovery, possesses a rich and layered history. Its journey began in the mid-19th century with fundamental discoveries in diazo chemistry and culminated in its indispensable role as a photoactivatable crosslinker and a key component in bioorthogonal "click" chemistry. This guide provides a comprehensive exploration of the discovery and evolution of azidophenyl compounds. It delves into the seminal work of early pioneers, elucidates the photochemical principles that underpin their utility, provides detailed experimental protocols for their synthesis and application, and charts their transformative impact on our ability to probe complex biological systems.

The Genesis of Aryl Azides: From Diazo Chemistry to a New Functional Group

The story of azidophenyl compounds is inextricably linked to the broader history of organic azides and the foundational work on diazo compounds.

The Dawn of Diazotization: Peter Griess and the Precursors to Azides

The journey commences with the German chemist Johann Peter Griess. In 1858, Griess discovered the diazotization reaction, a process that converts primary aromatic amines into diazonium salts.[1][2] This was a landmark achievement in organic chemistry, providing a versatile reactive intermediate that would unlock the synthesis of a vast range of aromatic compounds.[2][3][4][5] Griess found that treating an aromatic amine with nitrous acid at low temperatures resulted in the formation of these novel diazonium salts.[2]

The First Organic Azide: Phenyl Azide (1864)

Building on his mastery of diazonium salts, Peter Griess synthesized the first organic azide, phenyl azide (C₆H₅N₃), in 1864.[2][6][7] He accomplished this by reacting a phenyldiazonium salt with ammonia.[2][6] This pivotal moment marked the formal introduction of the azide functional group into the lexicon of organic chemistry.[2]

Theodor Curtius and the Isolation of Hydrazoic Acid

While Griess had created the first organic azide, the parent inorganic acid, hydrazoic acid (HN₃), remained elusive. In 1890, the German chemist Theodor Curtius successfully isolated this highly explosive, colorless liquid.[8][9][10] Curtius's work, which stemmed from his research on hydrazine derivatives, provided a deeper understanding of the nature of the azide group.[8][9] His discoveries, including the Curtius rearrangement of acyl azides to isocyanates, further expanded the synthetic utility of this functional group.[6][8][11][12]

The Birth of a Tool: Photoaffinity Labeling

For nearly a century, azidophenyl compounds remained largely a chemical curiosity. Their true potential was unlocked with the advent of photoaffinity labeling (PAL), a powerful technique for identifying and mapping biomolecular interactions.[13][14]

The Principle and the Pioneers

Photoaffinity labeling utilizes a probe molecule containing three key components: a recognition element that binds non-covalently to a biological target, a photoreactive group, and a reporter tag for detection and isolation.[13] The azidophenyl group emerged as a premier photoreactive moiety. Upon irradiation with UV light, it extrudes nitrogen gas (N₂) to generate a highly reactive and short-lived species known as a nitrene.[15][16] This nitrene can then rapidly and indiscriminately insert into nearby chemical bonds (such as C-H and N-H bonds) in the target biomolecule, forming a stable covalent linkage.[17]

The pioneering work of Jeremy R. Knowles and his colleagues in the late 1960s and 1970s was instrumental in establishing aryl azides as go-to reagents for PAL.[18][19][20] Their research demonstrated the utility of these compounds in "photo-affinity labeling," covalently tagging receptor sites in proteins and antibodies.[18][19][20][21]

Mechanism of Azidophenyl Photolabeling

The photochemistry of phenyl azide is complex, involving several transient intermediates.[22][23] The process can be summarized as follows:

  • Photoactivation: Upon absorption of UV light (typically around 254-280 nm), the azidophenyl group is excited.

  • Nitrogen Extrusion: The excited azide rapidly loses a molecule of dinitrogen (N₂).

  • Nitrene Formation: This results in the formation of a highly reactive singlet phenylnitrene.[16][24]

  • Intersystem Crossing (ISC): The singlet nitrene can undergo intersystem crossing to a more stable, but still reactive, triplet nitrene.[16]

  • Covalent Insertion: The singlet nitrene is the primary species responsible for the desired C-H and N-H bond insertion reactions that covalently label the target protein.[25]

  • Rearrangement: A competing and often undesirable side reaction is the ring expansion of the singlet nitrene to a dehydroazepine intermediate, which can be quenched by nucleophiles.[16][17][24]

G cluster_0 Aryl_Azide Aryl Azide (R-Ph-N₃) Excited_State Excited State* Aryl_Azide->Excited_State hν (UV Light) Singlet_Nitrene Singlet Aryl Nitrene Excited_State->Singlet_Nitrene - N₂ Triplet_Nitrene Triplet Aryl Nitrene Singlet_Nitrene->Triplet_Nitrene ISC Dehydroazepine Dehydroazepine Intermediate Singlet_Nitrene->Dehydroazepine Ring Expansion (Side Reaction) Covalent_Adduct Covalent Protein Adduct Singlet_Nitrene->Covalent_Adduct C-H/N-H Insertion (Desired Reaction) Side_Products Side Products Triplet_Nitrene->Side_Products H-Abstraction, Dimerization Dehydroazepine->Side_Products Nucleophilic Attack

Properties of Azidophenyl Photoaffinity Probes

The choice of a photoreactive group is critical for a successful PAL experiment. Azidophenyl compounds offer a balance of properties that make them highly effective, though they are not without limitations.

PropertySimple Phenyl AzidePerfluorophenyl Azide (PFPA)
Activation Wavelength ~254-280 nm~260-280 nm
Reactive Intermediate Aryl NitreneAryl Nitrene
Key Advantages Small size, relatively easy to synthesize.Suppressed ring expansion, higher C-H insertion efficiency.[17]
Key Disadvantages Prone to rearrangement, lower cross-linking yields.[17]Larger size, can be more synthetically challenging to incorporate.
Thiol Sensitivity Can be reduced by thiols (e.g., glutathione), quenching reactivity.[26]Less sensitive to thiols compared to simple aryl azides.

In Practice: A Classic Photoaffinity Labeling Workflow

A typical photoaffinity labeling experiment involves several key steps, from probe synthesis to target identification.[13][27][28]

G

Experimental Protocol: Synthesis of Phenyl Azide

This protocol is based on a classic method for synthesizing the parent compound, phenyl azide, from phenylhydrazine.[29]

Materials:

  • Phenylhydrazine (high grade)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Ether

  • Anhydrous Calcium Chloride

  • Ice-salt bath

  • Three-necked flask with stirrer, thermometer, and dropping funnel

  • Steam distillation apparatus

  • Vacuum distillation apparatus with safety shielding

Procedure:

  • In a 1-L three-necked flask, combine 300 ml of water and 55.5 ml of concentrated HCl.

  • Cool the flask in an ice-salt bath. With stirring, slowly add 33.5 g of phenylhydrazine. Phenylhydrazine hydrochloride will precipitate.[29]

  • Once the temperature drops to 0°C, add 100 ml of ether.

  • From the dropping funnel, add a solution of 25 g of sodium nitrite in 30 ml of water. Maintain the temperature below 5°C during the addition.[29]

  • After the addition is complete, subject the reaction mixture to steam distillation. Collect approximately 400 ml of distillate.

  • Separate the ether layer from the distillate and extract the aqueous layer with an additional 25 ml of ether.

  • Combine the ether extracts and dry over anhydrous calcium chloride.

  • CAUTION: Phenyl azide can be explosive when heated.[29] Perform the following step behind a blast shield. Carefully remove the ether under reduced pressure using a water bath at 25-30°C.

  • Distill the remaining pale yellow, oily product under high vacuum (e.g., 5 mm Hg), keeping the water bath temperature below 65°C. The boiling point at 5 mm is 49-50°C.[29]

Experimental Protocol: General Photoaffinity Labeling

This protocol provides a general framework for using an azidophenyl-containing probe to label a target protein in cell lysate.

Materials:

  • Azidophenyl-containing photoaffinity probe.

  • Cell lysate containing the target protein.

  • UV lamp (e.g., 254 nm).

  • Affinity resin corresponding to the probe's tag (e.g., streptavidin beads for a biotin tag).

  • Wash buffers and elution buffers.

  • SDS-PAGE and mass spectrometry equipment.

Procedure:

  • Incubation: Add the photoaffinity probe to the cell lysate. Incubate for a sufficient time to allow the probe to bind to its target protein. This step should be performed in the dark to prevent premature photoactivation.[13]

  • Competition Control (Optional but Recommended): In a parallel sample, add a large excess of the non-photoreactive parent ligand before adding the probe. This will help distinguish specific from non-specific binding.[13]

  • UV Irradiation: Expose the samples to UV light of the appropriate wavelength (e.g., 254 nm) on ice for a predetermined time to activate the azidophenyl group and induce cross-linking.

  • Affinity Purification: Add the affinity resin (e.g., streptavidin beads) to the irradiated lysate and incubate to capture the probe-protein complexes.

  • Washing: Wash the resin several times with buffer to remove non-specifically bound proteins.[27]

  • Elution & Analysis: Elute the captured proteins from the resin. Analyze the eluate by SDS-PAGE. Specific targets should appear as bands that are present in the main experiment but reduced or absent in the competition control.

  • Target Identification: Excise the specific bands and identify the protein(s) using mass spectrometry.[27]

A New Era: Azidophenyl Compounds in Bioorthogonal Chemistry

The story of azidophenyl compounds took another significant turn with the rise of "click chemistry," a concept introduced by K. Barry Sharpless in 2001.[30] Click chemistry describes reactions that are high-yielding, wide in scope, and simple to perform in benign solvents.[30] The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a stable triazole became a cornerstone of this philosophy.[6][30][31][32]

While the thermal Huisgen reaction requires high temperatures, the development of a copper(I)-catalyzed variant (CuAAC) allowed the reaction to proceed rapidly at room temperature and in aqueous conditions, making it ideal for biological applications.[30][31][32][33] This gave the azido group a new, powerful role: as a bioorthogonal handle. It is stable in the biological environment but can be specifically reacted with an alkyne-tagged molecule for detection, purification, or conjugation.

This duality is now frequently exploited in advanced probe design, where a molecule might contain a photoreactive aryl azide for covalent capture and a bioorthogonal aliphatic azide for subsequent "clicking" to a reporter tag.[17]

Conclusion and Future Perspectives

From Peter Griess's foundational discovery in 1864 to their central role in modern proteomics and drug discovery, the journey of azidophenyl compounds is a testament to how fundamental chemical discoveries can evolve into indispensable tools. Initially explored for their unique reactivity, their true power was realized when applied to the complexities of biological systems. The ability to form covalent bonds upon photo-irradiation revolutionized the study of protein-ligand interactions, while their utility in click chemistry provided a robust method for bio-conjugation. The continued development of new azidophenyl probes with fine-tuned photochemical properties and enhanced efficiencies promises to further illuminate the intricate molecular interactions that govern life.

References

  • Organic azide - Wikipedia.

  • Theodor Curtius - Wikipedia.

  • The Discovery and History of Hydrazoic Acid: A Technical Guide - Benchchem.

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  • The standard experimental protocol for the photoaffinity method. 1.... - ResearchGate.

  • Peter Griess - Wikipedia.

  • Photoaffinity labeling in target- and binding-site identification - PMC - PubMed Central.

  • Hydrazoic acid.

  • Griess test - Grokipedia.

  • A typical photoaffinity labeling experimental protocol to identify the... - ResearchGate.

  • Johann Peter Griess FRS (1829–88): Victorian brewer and synthetic dye chemist | Notes and Records | The Royal Society.

  • Curtius Reaction.

  • Exploratory photochemistry of fluorinated aryl azides. Implications for the design of photoaffinity labeling reagents - PubMed.

  • Photochemistry of Phenyl Azide | Request PDF - ResearchGate.

  • Phenyl azide - Wikipedia.

  • Aryl azide photoreactivity. (A) Possible reaction mechanisms of the... - ResearchGate.

  • Comparative photoaffinity labeling study between azidophenyl, difluoroazidophenyl, and tetrafluoroazidophenyl derivatives for the GABA-gated chloride channels - PubMed.

  • Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC - PubMed Central.

  • Photoaffinity labelling with small molecules - OUCI.

  • Click Chemistry Azide-Alkyne Cycloaddition.

  • Quantum yield evidence for a chain reaction in the photochemical decomposition of phenyl azide | Journal of the American Chemical Society.

  • Photoaffinity labeling - PubMed.

  • Modulating the photolysis of aryl azides in a supramolecular host to develop photoactivatable fluorophores - Chemical Communications (RSC Publishing).

  • A simple photo-affinity labeling protocol - Chemical Communications (RSC Publishing).

  • Kinetics, Spectroscopy, and Computational Chemistry of Arylnitrenes | Chemical Reviews.

  • Curtius rearrangement - Wikipedia.

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  • Azide-alkyne Huisgen cycloaddition - Wikipedia.

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  • phenyl azide - Organic Syntheses Procedure.

  • Azide-Alkyne Huisgen [3+2] Cycloaddition Using CuO Nanoparticles - MDPI.

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  • The Reaction Mechanism of the Azide-Alkyne Huisgen Cycloaddition | Request PDF.

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  • Photochemistry of phenyl azide: chemical properties of the transient intermediates | Journal of the American Chemical Society.

  • Aryldiazirines. Potential reagents for photolabeling of biological receptor sites - PubMed.

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  • An unprecedentedly simple method of synthesis of aryl azides and 3-hydroxytriazenes - Green Chemistry (RSC Publishing). 43.[13] Photoaffinity labeling - ScienceDirect.

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Methodological & Application

Application Note: A Researcher's Guide to Bioconjugation Using 3-(4-Azidophenyl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Heterobifunctional Linker

In the landscape of chemical biology and drug development, the precise covalent linkage of molecules to proteins, peptides, and other biomolecules—a process known as bioconjugation—is of paramount importance.[1][2] 3-(4-Azidophenyl)propionic acid is a highly versatile heterobifunctional crosslinker that has emerged as a powerful tool in this field. Its structure is deceptively simple, yet it provides two distinct chemical functionalities for sequential or orthogonal conjugation strategies.

  • A Carboxylic Acid Handle: The propionic acid group provides a classic carboxylate (-COOH) functionality. This group does not typically react with biomolecules on its own but can be readily "activated" to form a reactive ester, which then efficiently couples with primary amines, such as the N-terminus of a protein or the side chain of a lysine residue.[3][4]

  • An Azide Bioorthogonal Handle: The azido group (-N₃) is the cornerstone of its utility in modern bioconjugation. Azides are exceptionally stable in biological systems and do not react with naturally occurring functional groups, a property known as bioorthogonality.[][6] This inertness allows for highly specific "click chemistry" reactions or light-induced crosslinking, ensuring that the conjugation occurs only where intended.[1][7]

This combination makes this compound an ideal reagent for multi-step labeling procedures, such as first attaching the azide to a protein of interest and then "clicking" on a reporter molecule (like a fluorophore or biotin) or a therapeutic payload.

Property Value Reference
Chemical Formula C₉H₉N₃O₂[8][9][10]
Molecular Weight 191.19 g/mol [8][10][11]
CAS Number 103489-31-2[8][10][12]
Form Off-white to yellow powder[8][12]
Storage 2-8°C, protect from light[8][12]

Core Chemistries and Mechanisms of Action

Successful use of this compound requires a firm understanding of the two key reaction types it enables. First, the activation of its carboxyl group to link it to a biomolecule, and second, the subsequent reaction of the appended azide group.

Step 1: Amine Coupling via EDC/NHS Chemistry

To conjugate the linker to a protein or other amine-containing biomolecule, the carboxyl group must be activated. The most common and reliable method is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[13][14]

The mechanism is a two-stage process designed to create a more stable, amine-reactive intermediate, which improves coupling efficiency in aqueous buffers.[13][14]

  • EDC Activation: EDC reacts with the carboxyl group of this compound to form a highly reactive but unstable O-acylisourea intermediate.[14][15]

  • NHS Stabilization: This intermediate is prone to hydrolysis. NHS is added to immediately react with the O-acylisourea intermediate, forming a more stable NHS ester. This new compound is sufficiently stable in aqueous solution to allow for efficient reaction with primary amines while minimizing hydrolysis of the activated linker.[14][15]

  • Amide Bond Formation: The NHS ester reacts with a primary amine on the target biomolecule (e.g., a lysine side chain), forming a stable amide bond and releasing NHS.[3]

EDC_NHS_Coupling cluster_activation Activation Phase cluster_conjugation Conjugation Phase linker R-COOH (this compound) intermediate O-acylisourea (Unstable Intermediate) linker->intermediate + edc EDC edc->intermediate nhs_ester R-CO-NHS (Amine-Reactive Ester) intermediate->nhs_ester + nhs NHS / Sulfo-NHS nhs->nhs_ester conjugate Protein-NH-CO-R (Stable Amide Bond) nhs_ester->conjugate + protein Protein-NH₂ (e.g., Lysine) protein->conjugate caption Workflow for EDC/NHS-mediated amine coupling.

Caption: Workflow for EDC/NHS-mediated amine coupling.

Step 2: Bioorthogonal Reactions of the Azide Group

Once the azide moiety is successfully attached to the biomolecule of interest, it serves as a versatile handle for several powerful bioorthogonal ligation techniques.

SPAAC is a cornerstone of "click chemistry" and is prized for its rapid kinetics and biocompatibility, as it proceeds without the need for a cytotoxic copper catalyst.[2][16] The reaction occurs between an azide and a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). The high ring strain of the alkyne provides the driving force for a [3+2] dipolar cycloaddition, forming a stable triazole linkage.[7][][18]

This reaction is ideal for applications in living systems, such as live-cell imaging or in vivo labeling, where the toxicity of copper is a concern.[16][]

SPAAC_Reaction azide Biomolecule-N₃ transition [3+2] Cycloaddition (Copper-Free) azide->transition dbco DBCO-Fluorophore (Strained Alkyne) dbco->transition + product Biomolecule-Triazole-Fluorophore (Stable Conjugate) transition->product Fast kinetics caption Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

The Staudinger ligation is another metal-free bioorthogonal reaction that involves the reaction of an azide with a specifically engineered triarylphosphine, which typically bears an ortho-ester group.[][19] The reaction proceeds through an aza-ylide intermediate, which then undergoes intramolecular cyclization and hydrolysis to form a stable amide bond.[] While SPAAC is often faster, the Staudinger ligation is a robust and highly selective alternative that has been foundational in the field of chemical biology.[20][21]

Staudinger_Ligation azide Biomolecule-N₃ intermediate Aza-ylide Intermediate azide->intermediate phosphine Engineered Phosphine (e.g., with ester trap) phosphine->intermediate + product Biomolecule-Amide Bond (Stable Ligation) intermediate->product Intramolecular Rearrangement caption Mechanism of the Staudinger Ligation.

Caption: Mechanism of the Staudinger Ligation.

The aryl azide group in this compound also functions as a photo-reactive crosslinker.[22] Upon exposure to UV light (typically ~254-270 nm), the aryl azide releases nitrogen gas (N₂) and forms a highly reactive nitrene intermediate.[22][23] This nitrene can then insert into nearby C-H, N-H, or O-H bonds, forming a stable covalent linkage with an interacting molecule (e.g., a binding partner protein).[24] This "zero-length" crosslinking is invaluable for identifying transient or non-covalent biomolecular interactions.[25][26]

Photoaffinity_Labeling azide Bait Protein-Aryl Azide nitrene Reactive Nitrene Intermediate azide->nitrene uv UV Light (hv) uv->nitrene product Covalently Crosslinked Complex nitrene->product Covalent Insertion partner Interacting 'Prey' Protein partner->product + caption Mechanism of Photoaffinity Labeling via a reactive nitrene.

Caption: Mechanism of Photoaffinity Labeling via a reactive nitrene.

Experimental Protocols

The following protocols provide a framework for the most common applications. Note: Optimization is often required for specific biomolecules and reagents.

Protocol 1: Two-Step Protein Labeling via SPAAC

This protocol describes the labeling of a protein with an azide handle, followed by conjugation to a DBCO-containing fluorescent dye.

Part A: Introduction of the Azide Handle onto the Protein

  • Materials:

    • Protein of interest (e.g., Antibody, 5-10 mg/mL) in a non-amine buffer (e.g., PBS, pH 7.4).

    • This compound

    • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

    • Sulfo-NHS (N-hydroxysulfosuccinimide)

    • Anhydrous DMSO

    • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

    • Reaction Buffer: PBS, pH 7.4

    • Desalting column (e.g., Zeba™ Spin Desalting Columns)

  • Procedure:

    • Prepare Reagents: Equilibrate EDC and Sulfo-NHS to room temperature before opening.[14] Prepare fresh 10 mg/mL solutions of EDC and Sulfo-NHS in anhydrous DMSO. Prepare a 10 mg/mL solution of this compound in anhydrous DMSO.

    • Activate the Linker: In a microcentrifuge tube, combine 5 µL of the this compound solution with 10 µL of EDC solution and 10 µL of Sulfo-NHS solution. Vortex briefly and incubate for 15 minutes at room temperature to form the Sulfo-NHS ester.

    • Protein Reaction: Add the activated linker mixture to your protein solution. A common starting point is a 20-fold molar excess of linker to protein.

      • Scientist's Note: The optimal molar ratio depends on the number of accessible lysines on your protein and the desired degree of labeling. A titration experiment is recommended.

    • Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

    • Purification: Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.[27] The resulting azide-modified protein is now ready for Part B.

Part B: SPAAC Reaction with a DBCO-Fluorophore

  • Materials:

    • Azide-modified protein from Part A.

    • DBCO-functionalized fluorophore (or other reporter molecule), dissolved in DMSO.

    • PBS, pH 7.4

  • Procedure:

    • Set up the SPAAC Reaction: To the azide-functionalized protein solution, add the DBCO-fluorophore. A 5- to 10-fold molar excess of the DBCO reagent over the protein is a good starting point.[16]

      • Scientist's Note: Ensure the final concentration of DMSO is below 10% (v/v) to maintain protein integrity.[16]

    • Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light. Reaction times can vary depending on the specific DBCO reagent used.[28]

    • Final Purification: Remove the excess, unreacted DBCO-fluorophore using a desalting column or size-exclusion chromatography (SEC).[29][30]

    • Characterization: The final conjugate should be characterized to confirm labeling (see Section 4).

Protocol 2: Photoaffinity Labeling for Interaction Discovery

This protocol outlines a general workflow for using an azide-labeled "bait" protein to covalently capture its "prey" binding partner.

  • Materials:

    • Azide-labeled "bait" protein (prepared as in Protocol 1, Part A).

    • "Prey" protein or cell lysate containing the putative binding partner.

    • UV Crosslinking instrument (e.g., Stratalinker) with a 254 nm light source.

    • Quartz cuvette or plate.

  • Procedure:

    • Binding: Mix the azide-labeled bait protein with the prey protein/lysate in an appropriate binding buffer. Allow the components to incubate (e.g., 30 minutes on ice) to form the non-covalent interaction complex.

    • UV Irradiation: Place the sample in a quartz cuvette on ice. Irradiate with 254 nm UV light for 5-15 minutes.

      • Scientist's Note: The optimal irradiation time and distance from the lamp must be determined empirically to maximize crosslinking while minimizing protein damage.

    • Quenching (Optional): The reaction can be quenched by adding a scavenger reagent like dithiothreitol (DTT) to consume any remaining reactive nitrenes.

    • Analysis: The resulting covalently linked complex can now be analyzed. This typically involves SDS-PAGE to observe a new, higher molecular weight band corresponding to the bait-prey complex. The crosslinked band can be excised and identified using mass spectrometry.[22]

Purification and Characterization of Bioconjugates

Thorough purification and characterization are critical steps to ensure the quality, purity, and consistency of your bioconjugate.[31]

Purification Strategies

The goal of purification is to remove unreacted reagents, byproducts, and any aggregated or denatured protein.[29]

Method Principle Best For
Size Exclusion Chromatography (SEC) Separation based on hydrodynamic radius.Removing small molecules (excess linkers, dyes) from large proteins; assessing aggregation.[30]
Tangential Flow Filtration (TFF) Diafiltration using membranes with specific molecular weight cut-offs.Rapid buffer exchange and removal of small molecules, especially for larger sample volumes.[29][30]
Affinity Chromatography Separation based on specific binding interactions (e.g., Protein A for antibodies).Purifying the target protein away from reaction components and byproducts.[30][]
Reverse Phase/Ion Exchange HPLC Separation based on hydrophobicity or charge.Analytical assessment of purity and purification of smaller bioconjugates like peptides.[33]
Characterization Techniques

Multiple analytical techniques should be employed to confirm the identity and quality of the final product.[34][35][36]

Technique Information Gained
Mass Spectrometry (MALDI-TOF, ESI-MS) Confirms covalent modification by observing the expected mass increase. Can determine the distribution of species (e.g., 0, 1, 2, or more labels per protein), known as the Degree of Labeling (DoL).[34][37]
SDS-PAGE Visualizes the bioconjugate. A shift in molecular weight may be apparent. If a fluorescent tag was used, the gel can be imaged to confirm successful conjugation to the protein band.[31]
UV-Vis Spectroscopy Quantifies the concentration of both the protein (at 280 nm) and the conjugated molecule (if it has a unique absorbance maximum), allowing for calculation of the DoL.
HPLC (SEC, RP-HPLC, HIC) Assesses purity, homogeneity, and the presence of aggregates or fragments. Hydrophobic Interaction Chromatography (HIC) is particularly useful for separating species with different DoLs.[33][37]

References

  • Nwe, K., & Brechbiel, M. W. (2009). Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. Cancer Biotherapy & Radiopharmaceuticals, 24(3), 289-302. [Link]

  • Unfolding Potential of Click Chemistry in Bioconjugation: A Review. (2023). WMO College, Muttil. [Link]

  • Mehak, et al. (2024). Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry. RSC Advances. [Link]

  • Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. ACS Publications. [Link]

  • McCombs, J. R., & Owen, S. C. (2015). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Bioconjugate Chemistry, 26(11), 2135-2144. [Link]

  • General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Polymer Source. [Link]

  • Bioconjugation via azide–Staudinger ligation: an overview. (2011). Chemical Society Reviews. [Link]

  • van Berkel, S. S., van den Berg, A., & van Delft, F. L. (2011). Staudinger ligation as a method for bioconjugation. Angewandte Chemie International Edition, 50(38), 8812-8838. [Link]

  • Bioconjugate Analysis & Purification. CellMosaic. [Link]

  • High Efficiency & Stability Protein CrossLinking with EDC & NHS. (2017). G-Biosciences. [Link]

  • Advanced Bioconjugate Cleanup Solutions. Formulatrix. [Link]

  • Current approaches for the purification of antibody–drug conjugates. ResearchGate. [Link]

  • Mass Spectrometric Conjugate Characterization: Process Qualification of Recombinant Protein–Hapten Conjugation. (2016). BioProcess International. [Link]

  • Fischer, M. J. E. (2010). Amine Coupling Through EDC/NHS: A Practical Approach. In Methods in Molecular Biology (Vol. 627, pp. 55-73). [Link]

  • Probing of EDC/NHSS-Mediated Covalent Coupling Reaction by the Immobilization of Electrochemically Active Biomolecules. (2013). International Journal of Molecular Sciences. [Link]

  • (Photo)affinity Label and Covalent Inhibitor Design. (2023). Royal Society of Chemistry. [Link]

  • Fischer, M. J. (2010). Amine coupling through EDC/NHS: a practical approach. Methods in Molecular Biology, 627, 55-73. [Link]

  • Photoaffinity labeling and its application in structural biology. Acta Naturae. [Link]

  • Bioconjugation Services. NJ Bio, Inc.[Link]

  • Analysis and characterization of protein-drug conjugates? (2019). ResearchGate. [Link]

  • Strain-promoted azide-alkyne cycloaddition (SPAAC) reaction kinetics... ResearchGate. [Link]

  • Wu, J., & Wang, W. (2016). Photolytic Labeling and Its Applications in Protein Drug Discovery and Development. AAPS PharmSciTech, 17(3), 529-537. [Link]

  • Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 7(2), 159-183. [Link]

  • Protein Conjugates. (2010). BioProcess International. [Link]

  • Photoaffinity Labeling Chemistries Used to Map Biomolecular Interactions. ResearchGate. [Link]

  • This compound. PubChem. [Link]

  • Strain-Promoted Azide-Alkyne Cycloaddition. Chinese Journal of Organic Chemistry. [Link]

  • Quantitative Analysis and Optimization of Site-Specific Protein Bioconjugation in Mammalian Cells. (2022). ACS Publications. [Link]

  • Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms. PMC - NIH. [Link]

  • Application Note – Protein Labeling with NHS Esters. Glen Research. [Link]

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3-(4-Azidophenyl)propionic acid in click chemistry applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to 3-(4-Azidophenyl)propionic Acid in Click Chemistry Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Linker for Modern Bioconjugation

In the landscape of bioconjugation and materials science, the demand for robust, efficient, and bioorthogonal chemical tools is paramount. This compound has emerged as a key heterobifunctional linker, ingeniously bridging the worlds of traditional amine-reactive chemistry and the powerful "click chemistry" paradigm.[1][2] Its structure is elegantly simple yet highly effective: a terminal carboxylic acid provides a handle for covalent attachment to primary amines, while the azide group serves as a versatile ligation partner for alkyne-modified molecules.

This dual functionality makes this compound an indispensable reagent for a multitude of applications. It allows for the introduction of an azide moiety onto proteins, antibodies, surfaces, or nanoparticles that possess available amine groups. Once "azide-tagged," these entities can be precisely and efficiently conjugated to alkyne-containing molecules—such as fluorescent dyes, cytotoxic drugs, or polyethylene glycol (PEG) chains—using either the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the catalyst-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][4] This guide provides a senior scientist's perspective on the properties, handling, and detailed protocols for deploying this versatile linker in your research.

Compound Profile & Physicochemical Properties

A thorough understanding of the reagent's properties is the foundation of any successful experiment.

PropertyValueSource
Synonyms 3-(4-Azidophenyl)propanoic acid; Benzenepropanoic acid, 4-azido-[5][6][7]
CAS Number 103489-31-2[5][7][8]
Molecular Formula C₉H₉N₃O₂[5][6][8]
Molecular Weight 191.19 g/mol [6][7][8]
Appearance Solid powder[8]
Storage 2-8°C, protect from light and heat[8][9]

Critical Safety & Handling Protocols for Organic Azides

Organic azides are high-energy molecules that demand respect and careful handling.[9] While this compound is relatively stable due to its structure, adherence to safety protocols is non-negotiable.

Core Safety Principles:

  • Explosive Potential: Azides can be sensitive to heat, shock, friction, and light, potentially leading to explosive decomposition.[10][11][12]

  • Toxicity: The azide ion has a toxicity profile similar to cyanide. Avoid inhalation, ingestion, and skin contact.[11]

  • Stability Assessment: The stability of organic azides can be estimated using two general rules:

    • Carbon to Nitrogen Ratio (C/N): The number of nitrogen atoms should not exceed the number of carbon atoms. For this compound (C₉N₃), the C/N ratio is 3, placing it in a category that can be safely synthesized and stored.[9][10][13]

    • Rule of Six: There should be at least six carbon atoms for each energetic group (like an azide). With nine carbons to one azide group, this compound satisfies the rule.[9][10]

Mandatory Handling Procedures:

  • Always handle azides in a well-ventilated chemical fume hood.[12][13]

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, a lab coat, and nitrile gloves.[13]

  • Use plastic or ceramic spatulas for handling solid azides to avoid scratching or generating friction with metal, which could form highly unstable metal azides.[11][12][13]

  • Avoid contact with heavy metals, strong acids (which can form highly toxic and explosive hydrazoic acid), and halogenated solvents like dichloromethane or chloroform.[10][11][12]

  • Store azide compounds in clearly labeled containers, below room temperature, and protected from light.[9][11]

Waste Disposal:

  • Azide-containing waste must be collected in a dedicated, clearly labeled waste container.[11]

  • NEVER mix azide waste with acidic waste streams.[10][11]

  • Consult your institution's Environmental Health and Safety (EHS) office for specific protocols on deactivating and disposing of azide waste.

Part 1: Activating the Carboxylic Acid via NHS Ester Formation

The first step in utilizing this compound is to convert its carboxylic acid into a more reactive form capable of coupling with primary amines on a target molecule (e.g., lysine residues on a protein). The most common and robust method is the formation of an N-hydroxysuccinimide (NHS) ester using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[14]

Mechanism Rationale: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to hydrolysis, which would regenerate the starting material and lower the yield. NHS is added to "trap" this intermediate, converting it into a more stable, yet still highly amine-reactive, NHS ester.[14][15] This two-step, one-pot procedure is highly efficient and is the cornerstone of bioconjugation.[14]

NHS_Activation cluster_0 Step 1: Activation cluster_1 Step 2: Coupling Carboxylic_Acid R-COOH (this compound) Intermediate O-Acylisourea Intermediate (Unstable) Carboxylic_Acid->Intermediate + EDC EDC EDC NHS_Ester R-CO-NHS (Amine-Reactive Ester) Intermediate->NHS_Ester + NHS NHS NHS Conjugate Molecule-NH-CO-R (Stable Amide Bond) NHS_Ester->Conjugate + Molecule-NH₂ (pH 7.2-8.5) Amine Molecule-NH₂ (e.g., Protein)

Caption: Workflow for EDC/NHS activation and subsequent amine coupling.

Protocol 1: NHS Ester Activation of this compound

This protocol details the in-situ generation of the NHS ester for immediate use in labeling an amine-containing molecule, such as a protein.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0

  • Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.4, or 0.1 M sodium phosphate, pH 7.2-8.0

  • Amine-containing molecule (e.g., antibody at 2-10 mg/mL)

  • Desalting column (e.g., Zeba™ Spin Desalting Column) for buffer exchange and purification

Procedure:

  • Reagent Preparation: Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in anhydrous DMSO or water just before use. A 100 mM concentration is typical.

  • Buffer Exchange (if necessary): Ensure the amine-containing molecule is in an amine-free buffer (like PBS or MES). Buffers containing primary amines (e.g., Tris) will compete in the reaction and must be removed.

  • Activation Reaction:

    • In a microcentrifuge tube, dissolve this compound in a minimal amount of anhydrous DMSO to create a concentrated stock (e.g., 100 mM).

    • For a typical labeling reaction, you will add a 10- to 50-fold molar excess of the linker over the protein.

    • In a separate tube, combine EDC and NHS/Sulfo-NHS in Activation Buffer. A common molar ratio is 1:1.5:1.5 (Azido-acid : EDC : NHS).[15] Let this mixture react for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Coupling Reaction:

    • Add the activated this compound-NHS ester solution to your protein solution in Coupling Buffer.

    • The reaction is most efficient at a pH of 7.2-8.5.[15][16]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing.

  • Quenching (Optional): The reaction can be quenched by adding a small molecule with a primary amine, such as Tris or hydroxylamine, to a final concentration of 20-50 mM.

  • Purification: Remove excess, unreacted azide linker and byproducts by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer.

Part 2: Click Chemistry Ligation of the Azide-Functionalized Molecule

Once your molecule of interest is functionalized with the azide group, you can perform the click reaction with an alkyne-modified partner. The choice between CuAAC and SPAAC is critical and depends entirely on your application.

Application A: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is renowned for its high efficiency, speed, and formation of a stable 1,4-disubstituted 1,2,3-triazole linkage.[17][18] It requires a copper(I) catalyst, which is typically generated in-situ from a copper(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate).[17][19] A stabilizing ligand, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), is often used in biological applications to protect the Cu(I) and improve reaction kinetics.[17][19]

Causality: The Cu(I) catalyst dramatically accelerates the reaction rate by orders of magnitude compared to the uncatalyzed thermal reaction, allowing it to proceed under mild, often aqueous, conditions.[18]

CuAAC_Mechanism Cu_I Cu(I) Acetylide Copper Acetylide Cu_I->Acetylide + Alkyne Alkyne R₁-Alkyne Metallacycle Six-membered Copper Metallacycle Acetylide->Metallacycle + Azide Azide R₂-Azide Triazolide Triazolyl-Copper Intermediate Metallacycle->Triazolide Product 1,4-Triazole Product Triazolide->Product + H⁺ Product->Cu_I Catalyst Regenerated Proton H⁺

Caption: Catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[]

Protocol 2: CuAAC Ligation for Bioconjugation

This protocol describes the conjugation of an azide-functionalized protein to an alkyne-containing fluorescent dye.

Materials:

  • Azide-functionalized protein (from Protocol 1) in a suitable buffer (e.g., PBS)

  • Alkyne-functionalized molecule (e.g., Alkyne-Fluorophore)

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • THPTA ligand stock solution (e.g., 50 mM in water)

  • Sodium Ascorbate stock solution (must be prepared fresh; e.g., 100 mM in water)

Procedure:

  • Prepare Reactants: In a microcentrifuge tube, combine the azide-functionalized protein with a 3- to 10-fold molar excess of the alkyne-fluorophore.

  • Prepare Catalyst Premix: In a separate tube, prepare the Cu(I)-ligand complex. For a 500 µL final reaction volume, you might add 2.5 µL of 20 mM CuSO₄ and 12.5 µL of 50 mM THPTA to achieve final concentrations of 100 µM and 1.25 mM, respectively (a 5:1 ligand-to-copper ratio is common).[17] Mix gently and let it stand for 1-2 minutes.

  • Add Catalyst: Add the catalyst premix to the protein/alkyne mixture.

  • Initiate Reaction: Add the freshly prepared sodium ascorbate solution to the reaction tube. A final concentration of 1-5 mM is typical.

  • Incubation: Gently mix the reaction and incubate for 30-60 minutes at room temperature, protected from light.

  • Purification: Purify the resulting fluorescently labeled protein conjugate using size-exclusion chromatography or a desalting column to remove the catalyst, excess reagents, and byproducts.

Application B: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is the method of choice for applications in living systems or when the presence of copper is a concern.[21] This reaction leverages the high ring strain of a cyclooctyne (e.g., DBCO, BCN) to dramatically accelerate the cycloaddition with an azide, completely obviating the need for a catalyst.[22][]

Causality: The reaction is driven by the release of energy stored in the strained triple bond of the cyclooctyne, allowing the reaction to proceed rapidly and bioorthogonally under physiological conditions.[22][]

SPAAC_Mechanism Azide R₁-Azide Transition_State [3+2] Cycloaddition Transition State Azide->Transition_State Cyclooctyne R₂-Cyclooctyne (Strained) Cyclooctyne->Transition_State Product Stable Triazole Product Transition_State->Product Spontaneous

Caption: Mechanism of the catalyst-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Protocol 3: SPAAC Ligation for Live-Cell Labeling

This protocol outlines the labeling of cell surface glycoproteins, first metabolically labeled with an azide-containing sugar and then reacted with a DBCO-fluorophore.

Materials:

  • Live cells cultured with an azide-containing metabolic precursor (e.g., Ac₄ManNAz)

  • DBCO-functionalized fluorophore (e.g., DBCO-488)

  • Cell culture medium or PBS

Procedure:

  • Metabolic Labeling: Culture cells for 1-3 days in a medium supplemented with the azide-sugar precursor to allow for its incorporation into cell surface glycans.

  • Cell Preparation: Gently wash the cells twice with warm PBS or culture medium to remove unincorporated azide-sugars.

  • Labeling Reaction: Add the DBCO-fluorophore (dissolved in DMSO and then diluted in medium/PBS) to the cells at a final concentration of 10-50 µM.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C. The reaction is typically complete within this timeframe.

  • Wash and Image: Wash the cells three times with fresh medium/PBS to remove the unreacted DBCO-fluorophore.

  • Analysis: The cells are now fluorescently labeled and can be analyzed by fluorescence microscopy or flow cytometry.

Application C: Surface Modification

This compound is also a powerful tool for functionalizing surfaces.[24][25] Amine-rich surfaces (e.g., plasma-treated polymers or aminosilane-coated glass) can be first reacted with the activated NHS ester of the linker. This creates a surface densely coated with azide groups, ready for the subsequent "clicking" of alkyne-modified molecules, such as bioactive peptides (e.g., RGD) or anti-fouling polymers.[24][26]

Surface_Modification_Workflow Substrate Amine-Functionalized Surface (-NH₂) Activation Activate this compound with EDC/NHS Functionalization React surface with activated linker Activation->Functionalization Azide_Surface Azide-Terminated Surface (-N₃) Functionalization->Azide_Surface Click_Reaction Perform CuAAC or SPAAC with Alkyne-Molecule Azide_Surface->Click_Reaction Final_Surface Covalently Modified Final Surface Click_Reaction->Final_Surface

Caption: Workflow for surface functionalization using this compound.

Conclusion

This compound stands as a testament to the power of bifunctional design in chemical biology and materials science. By providing a reliable bridge between amine-reactive chemistry and the click chemistry toolkit, it empowers researchers to construct complex, functional architectures with precision and efficiency. From developing targeted antibody-drug conjugates to engineering bioactive surfaces, the applications are vast and impactful. By understanding its properties, adhering strictly to safety protocols, and applying the robust methodologies detailed here, scientists can confidently integrate this versatile linker into their most ambitious projects.

References

  • University of Pittsburgh. (2013, February 1). Safe Handling of Azides. Retrieved from [Link]

  • University College Dublin. (2018, April 1). School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. Retrieved from [Link]

  • Pro-Adc. (2024, September 23). Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples. Retrieved from [Link]

  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • University of California, Santa Barbara. Azide Compounds - Environmental Health and Safety. Retrieved from [Link]

  • University of New Mexico. (2021, February 16). Standard Operating Procedure Safe Handling of Azido Compounds. Retrieved from [Link]

  • University of Victoria. (2022, May 18). Azides - SWP. Retrieved from [Link]

  • ACS Publications. (2010, August 6). Perfluorophenyl Azides: New Applications in Surface Functionalization and Nanomaterial Synthesis. Accounts of Chemical Research. Retrieved from [Link]

  • ResearchGate. (2010, October). Surface Functionalization Using Catalyst-Free Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • National Institutes of Health. (2010, August 6). Perfluorophenyl Azides: New Applications in Surface Functionalization and Nanomaterial Synthesis. Retrieved from [Link]

  • ResearchGate. Preparation of activated NHS-esters and their reaction with.... Retrieved from [Link]

  • National Institutes of Health. (2012, April 19). Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. Retrieved from [Link]

  • PubChem. This compound. Retrieved from [Link]

  • Chinese Chemical Letters. (2021). Strain-Promoted Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Springer Nature Experiments. Click Chemistry Conjugations. Retrieved from [Link]

  • National Institutes of Health. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. Retrieved from [Link]

  • WMO College, Muttil. (2023). Unfolding Potential of Click Chemistry in Bioconjugation: A Review. Retrieved from [Link]

  • ACS Publications. (2021, July 28). An Overview of Recent Advances in Biomedical Applications of Click Chemistry. Retrieved from [Link]

  • Creative Biolabs. Conjugation Based on Click Chemistry. Retrieved from [Link]

  • MDPI. (2021). Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. Retrieved from [Link]

  • STAR Protocols. (2024, October 15). Protocol for protein modification using oxalyl thioester-mediated chemoselective ligation. Retrieved from [Link]

  • Preprints.org. (2024). A Recent Concept of Importance: Click Chemistry. Retrieved from [Link]

  • National Institutes of Health. (2023). Novel Strategy for Non-Aqueous Bioconjugation of Substituted Phenyl-1,2,4-triazole-3,5-dione Analogues. Retrieved from [Link]

  • Wikipedia. Click chemistry. Retrieved from [Link]

  • National Institutes of Health. (2015, March 12). The application of click chemistry in the synthesis of agents with anticancer activity. Retrieved from [Link]

  • National Institutes of Health. Application of the Protein Semisynthesis Strategy to the Generation of Modified Chromatin. Retrieved from [Link]

  • ResearchGate. (2019, May 16). Recent applications of click chemistry in drug discovery. Retrieved from [Link]

Sources

Application Notes & Protocols: Surface Modification Using 3-(4-Azidophenyl)propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Abstract

This technical guide provides a comprehensive overview of surface modification using 3-(4-Azidophenyl)propionic acid (APPA), a versatile hetero-bifunctional, photo-activatable crosslinker. We delve into the core principles of aryl azide photochemistry, provide detailed, field-proven protocols for surface functionalization, and describe downstream applications and essential characterization techniques. This document is intended for researchers, scientists, and drug development professionals seeking to create covalently modified surfaces for applications in bioconjugation, cell adhesion studies, biosensor development, and advanced materials science.

Introduction to this compound (APPA)

This compound is a powerful molecular tool for creating stable, functionalized surfaces. Its utility stems from its unique bifunctional architecture:

  • A carboxylic acid group that can be activated to react with specific functional groups, most commonly primary amines, for initial surface tethering.

  • An aryl azide group that is chemically inert in the dark but, upon UV irradiation, becomes highly reactive, forming a covalent bond with a wide range of chemical moieties on adjacent molecules or substrate backbones.[1][2][3]

This dual functionality allows for a two-stage modification strategy. First, the molecule is anchored to a surface via its carboxylic acid. Second, the photo-activated azide group is used to immobilize a target molecule or to crosslink directly into the surface material itself.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 103489-31-2[4][5]
Molecular Formula C₉H₉N₃O₂[5][6]
Molecular Weight 191.19 g/mol [5][6][7]
Appearance Solid powder[4][7]
Key Functional Groups Aryl Azide (-N₃), Carboxylic Acid (-COOH)
Primary Application Photoaffinity labeling, Surface functionalization[1][2]

The Core Principle: Aryl Azide Photoaffinity Labeling

The power of APPA lies in the light-induced transformation of the aryl azide group. This process, known as photoaffinity labeling, is a cornerstone of chemical biology for covalently linking probes to their targets.[2]

Mechanism of Action:

  • Activation: Upon irradiation with UV light (typically in the 260–365 nm range), the aryl azide moiety absorbs a photon and expels a molecule of nitrogen gas (N₂).[1][3]

  • Nitrene Formation: This photolysis event generates a highly reactive and short-lived singlet nitrene intermediate.[3][8]

  • Covalent Insertion: The singlet nitrene can rapidly and non-specifically insert into proximal C-H and N-H bonds or undergo ring expansion to form species that react with nucleophiles like amines and thiols.[8] This forms a stable, covalent crosslink between the APPA molecule and the adjacent surface or molecule.

The high reactivity of the nitrene intermediate is advantageous for forming robust linkages where specific reactive groups may not be available on the target surface.

Caption: Photo-activation of an aryl azide to form a reactive nitrene intermediate.

Part I: Synthesis of Amine-Reactive APPA-NHS Ester

For most applications, particularly for conjugating to biological molecules or amine-functionalized surfaces, the carboxylic acid of APPA must first be activated. The most common and effective method is its conversion to an N-hydroxysuccinimide (NHS) ester. APPA-NHS readily reacts with primary amines (-NH₂) at physiological to slightly alkaline pH to form stable amide bonds.

Protocol 1: Synthesis of this compound N-hydroxysuccinimide ester (APPA-NHS)

This protocol describes a common laboratory-scale synthesis.[9]

Materials:

  • This compound (APPA)

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or another suitable carbodiimide coupling agent

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Ethyl acetate

  • Hexanes

  • Magnesium sulfate (MgSO₄)

  • Stir plate and magnetic stir bars

  • Round bottom flasks and standard glassware

  • Rotary evaporator

Procedure:

  • Reactant Dissolution: In a clean, dry round bottom flask, dissolve APPA (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM under a nitrogen or argon atmosphere. Stir until all solids are dissolved.

  • Cooling: Place the flask in an ice bath and allow the solution to cool to 0°C.

  • Coupling Agent Addition: While stirring at 0°C, slowly add a solution of DCC (1.1 equivalents) dissolved in a minimal amount of anhydrous DCM. A white precipitate (dicyclohexylurea, DCU) will begin to form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours or until TLC analysis indicates the consumption of the starting APPA.

  • Workup:

    • Filter the reaction mixture to remove the DCU precipitate.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 5% NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from an ethyl acetate/hexanes mixture or by flash column chromatography on silica gel.

  • Verification: Confirm the identity and purity of the APPA-NHS ester product using ¹H NMR and mass spectrometry. Store the final product under desiccated conditions at -20°C.

Caption: Workflow for the synthesis of APPA-NHS ester.

Part II: Protocols for Surface Modification

Once APPA or its activated NHS ester is prepared, it can be used to modify a variety of surfaces.

Protocol 2: Modification of Amine-Functionalized Surfaces (e.g., Silanized Glass/Silicon)

This protocol is ideal for inorganic substrates like glass, silicon wafers, or metal oxides that have been pre-treated to present primary amine groups on their surface (e.g., via vapor or solution deposition of (3-Aminopropyl)triethoxysilane, APTES).

Materials:

  • Amine-functionalized substrates

  • APPA-NHS ester (from Protocol 1)

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA) (optional, as a non-nucleophilic base)

  • Ethanol and Deionized (DI) water for rinsing

  • Nitrogen gas for drying

Procedure:

  • Preparation: Ensure the amine-functionalized substrates are clean and dry.

  • Reaction Solution: Prepare a solution of APPA-NHS ester in anhydrous DMF. A typical starting concentration is 1-5 mg/mL. For sensitive substrates, add 1.5 equivalents of a non-nucleophilic base like TEA or DIEA to the solution to scavenge protons released during the reaction.

  • Immersion: Immerse the amine-functionalized substrates in the APPA-NHS solution in a sealed container to prevent moisture contamination.

  • Incubation: Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation. The reaction can also be left overnight for maximal surface density.

  • Rinsing: Remove the substrates from the solution and rinse them thoroughly with DMF, followed by ethanol, and finally DI water to remove any non-covalently bound reagents.

  • Drying: Dry the substrates under a stream of high-purity nitrogen gas.

  • Storage: Store the now azide-functionalized substrates in a dark, dry environment (e.g., a desiccator) until ready for the photo-crosslinking step.

Table 2: Recommended Parameters for Amine-Surface Modification

ParameterRecommended RangeRationale
APPA-NHS Concentration 0.5 - 10 mg/mLBalances reaction efficiency with reagent cost. Higher concentrations drive the reaction forward.
Solvent Anhydrous DMF, DCM, or DMSOMust be anhydrous to prevent hydrolysis of the NHS ester.
Reaction Time 2 - 12 hoursLonger times can increase surface coverage but may reach a plateau.
Temperature Room Temperature (20-25°C)Sufficient for the reaction; elevated temperatures risk degrading the NHS ester.

Part III: Downstream Application - Bioconjugation via Click Chemistry

An azide-functionalized surface is a versatile platform for the covalent immobilization of biomolecules. The most common method is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[10]

Protocol 3: CuAAC "Click" Reaction on Azide-Functionalized Surfaces

This protocol describes the attachment of an alkyne-modified molecule (e.g., peptide, protein, DNA, or small molecule drug) to the surface prepared in Protocol 2.

Materials:

  • Azide-functionalized substrate (from Protocol 2)

  • Alkyne-modified molecule of interest

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate (prepare fresh)

  • Tris(hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Phosphate-buffered saline (PBS) or another suitable aqueous buffer

  • DI water

Procedure:

  • Prepare Reaction "Cocktail": In a microcentrifuge tube, prepare the click reaction mixture. The final concentrations may need optimization, but a good starting point is:

    • 10-100 µM of the alkyne-modified molecule in PBS.

    • 1 mM CuSO₄.

    • 5 mM Sodium Ascorbate (added last).

    • 2-5 mM THPTA ligand (pre-complex with CuSO₄ before adding other components).

  • Reaction: Place the azide-functionalized substrate in a suitable container (e.g., a petri dish). Pipette the click reaction cocktail onto the surface, ensuring it is fully covered.

  • Incubation: Incubate for 1-2 hours at room temperature, protected from light if the attached molecule is fluorescent.

  • Rinsing: After incubation, thoroughly rinse the substrate with PBS and then DI water to remove unreacted components and the copper catalyst.

  • Drying and Storage: Dry the surface under a stream of nitrogen. The surface is now functionalized with the molecule of interest.

Caption: Covalent attachment via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Part IV: Essential Surface Characterization

To ensure the trustworthiness of any subsequent experiments, it is critical to validate each step of the surface modification process.

Table 3: Techniques for Surface Characterization

TechniquePurposeExpected Outcome for Successful Modification
Contact Angle Goniometry Measures surface wettability (hydrophilicity/hydrophobicity).A distinct change in the water contact angle after each modification step (e.g., after APTES silanization and again after APPA-NHS reaction).
X-ray Photoelectron Spectroscopy (XPS) Determines elemental composition of the top few nanometers of the surface.Appearance of a high-resolution N 1s signal with a characteristic peak for the azide group (~404 eV) and another for the amide bond (~400 eV) after APPA-NHS attachment.
Atomic Force Microscopy (AFM) Images surface topography at the nanoscale.Can show changes in surface roughness or the formation of a uniform molecular layer, though changes may be subtle.
Fourier-Transform Infrared (FTIR) Spectroscopy Identifies chemical bonds and functional groups on the surface.Appearance of a characteristic azide stretch (~2100 cm⁻¹) after APPA-NHS immobilization.
Fluorescence Microscopy Visualizes the surface after conjugation.If a fluorescently-tagged alkyne molecule was used in Protocol 3, a uniform fluorescent signal should be observed across the surface.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low/No Azide Signal (XPS) 1. Incomplete reaction of APPA-NHS. 2. Hydrolysis of the NHS ester due to moisture. 3. Insufficient primary amines on the initial surface.1. Increase reaction time or APPA-NHS concentration. 2. Use fresh anhydrous solvents and perform the reaction under an inert atmosphere. 3. Re-optimize the initial surface amination protocol (e.g., APTES deposition).
Inconsistent Surface Coverage 1. Uneven cleaning of the initial substrate. 2. Non-uniform application of reagents. 3. Contamination during handling.1. Implement a more rigorous substrate cleaning protocol (e.g., piranha etch or plasma cleaning).[10] 2. Ensure complete immersion and gentle agitation during reaction steps. 3. Work in a clean environment (e.g., fume hood or cleanroom).
Low "Click" Reaction Efficiency 1. Inactive copper catalyst (oxidized to Cu(II)). 2. Steric hindrance on the surface. 3. Degradation of the alkyne-modified molecule.1. Prepare the sodium ascorbate solution fresh every time. Increase the concentration of the reducing agent. 2. Consider using a longer PEG spacer in the linker molecule to extend the azide group from the surface. 3. Check the stability of your molecule in the reaction buffer.

References

  • Visible-light-induced protein labeling in live cells with aryl azides. (2023). RSC Chemical Biology.
  • An In-depth Technical Guide to Photoaffinity Labeling with Azido Compounds. (2025). BenchChem.
  • Recent Advances in Target Characterization and Identification by Photoaffinity Probes. (n.d.). MDPI.
  • Evaluation of a highly efficient aryl azide photoaffinity labeling reagent for the progesterone receptor. (n.d.). PubMed.
  • Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. (n.d.). PubMed Central.
  • This compound product page. (n.d.). CymitQuimica.
  • This compound product page. (n.d.). Santa Cruz Biotechnology.
  • This compound product page. (n.d.). PubChem.
  • Application Notes and Protocols for Surface Modification with 3-(Azidopropyl)triethoxysilane. (2025). BenchChem.
  • Bioconjugation reagents product page. (n.d.). Lumiprobe.
  • This compound product page. (n.d.). Sigma-Aldrich.
  • Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3. (2024). Organic Chemistry Portal.

Sources

Application Notes and Protocols for Protein Crosslinking with 3-(4-Azidophenyl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Capturing Protein Interactions with Light

In the intricate landscape of cellular biology, the transient and dynamic nature of protein-protein interactions governs a vast array of physiological processes. The ability to capture these fleeting interactions is paramount for elucidating complex biological pathways and for the development of novel therapeutics. Photo-affinity labeling, a powerful technique in chemical biology, allows for the covalent trapping of interacting molecules with spatiotemporal control. At the heart of this technique are photoreactive crosslinkers, molecules that remain inert until activated by a specific wavelength of light.

This application note provides a comprehensive guide to the use of 3-(4-Azidophenyl)propionic acid, a versatile heterobifunctional, photoreactive crosslinker. This reagent is particularly useful for identifying protein binding partners. The workflow involves a two-step process. First, the carboxylic acid group of this compound is activated, typically as an N-hydroxysuccinimide (NHS) ester, to react with primary amines (e.g., lysine residues) on a "bait" protein. In the second step, the aryl azide moiety is activated by UV light to form a highly reactive nitrene, which then non-specifically inserts into neighboring molecules, including interacting "prey" proteins, forming a stable covalent bond.[1][2][3]

The key advantage of this approach lies in its ability to be initiated at a precise moment, allowing researchers to "freeze" interactions that occur under specific cellular conditions.[1][2] This guide will delve into the mechanistic underpinnings, provide detailed, field-proven protocols, and offer insights into the analysis of crosslinked products, empowering researchers to confidently employ this powerful tool in their scientific endeavors.

Chemical Properties and Reaction Mechanism

This compound is a compound featuring a photoreactive aryl azide group and a spacer arm terminating in a carboxylic acid. For efficient conjugation to proteins, the carboxylic acid is typically activated as an N-hydroxysuccinimide (NHS) ester to form this compound N-hydroxysuccinimide ester (Azido-NHS).[4][5]

Key Properties:

PropertyValue
Molecular Formula C9H9N3O2[6]
Molecular Weight 191.19 g/mol [6]
Appearance Solid[6]
UV Activation λmax ~254-275 nm for simple phenyl azides[1][2]

The crosslinking process unfolds in two distinct stages:

  • Amine Labeling (Dark Reaction): The NHS ester of this compound readily reacts with primary amines, such as the ε-amino group of lysine residues or the N-terminus of a protein, in a nucleophilic acyl substitution reaction.[5][7] This reaction is most efficient at a slightly alkaline pH (7.2-9.0) and results in the formation of a stable amide bond, covalently attaching the photoreactive azido group to the protein of interest.[7][8][9] It is crucial to perform this step in the absence of UV light to prevent premature activation of the aryl azide.[2][10]

  • Photo-Crosslinking (Light Reaction): Upon exposure to UV light (typically 254-275 nm), the aryl azide group absorbs energy and releases nitrogen gas (N2), generating a highly reactive nitrene intermediate.[1][2][11] This nitrene can then undergo a variety of reactions, including insertion into C-H and N-H bonds or addition to double bonds of nearby molecules, forming a stable covalent crosslink.[1][2][12] This non-specific reactivity is a key feature, as it allows for the capture of interacting partners without requiring specific reactive groups on the "prey" molecule.[1]

G cluster_0 Step 1: Amine Labeling (Dark Reaction) cluster_1 Step 2: Photo-Crosslinking (Light Reaction) Bait_Protein Bait Protein (with primary amines) Labeled_Protein Azido-Labeled Bait Protein Bait_Protein->Labeled_Protein + Azido-NHS (pH 7.2-9.0) Azido_NHS This compound N-hydroxysuccinimide ester Labeled_Protein_2 Azido-Labeled Bait Protein Crosslinked_Complex Covalently Crosslinked Protein Complex Labeled_Protein_2->Crosslinked_Complex + Prey Protein + UV Light (254-275 nm) Prey_Protein Prey Protein (in close proximity)

Figure 1. Two-step workflow for protein crosslinking with this compound NHS ester.

Detailed Protocol for Protein Crosslinking

This protocol outlines the general steps for labeling a purified "bait" protein with this compound N-hydroxysuccinimide ester (Azido-NHS) and subsequent photo-crosslinking to capture interacting "prey" proteins.

Materials and Reagents
  • This compound N-hydroxysuccinimide ester (Azido-NHS): Store desiccated at -20°C, protected from light.[13]

  • Purified "Bait" Protein: In an amine-free buffer (e.g., PBS, HEPES, or bicarbonate buffer). Avoid buffers containing primary amines like Tris or glycine.[9][10]

  • "Prey" Protein or Cell Lysate: The source of potential interacting partners.

  • Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0, or 0.1 M sodium bicarbonate, pH 8.3.[8][14]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): To dissolve the Azido-NHS ester.[9][15]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine.[16][17]

  • Desalting Column (e.g., Sephadex G-25): To remove excess, unreacted crosslinker.[9][15]

  • UV Lamp: Emitting at 254-365 nm. A lamp with selectable wavelengths is ideal.[1]

  • Quartz Cuvette or UV-transparent Plate: For the photo-crosslinking reaction.[12]

  • SDS-PAGE reagents and equipment.

  • Western blotting reagents and equipment.

Experimental Procedure

Part 1: Labeling of the "Bait" Protein with Azido-NHS (Dark Reaction)

  • Prepare the "Bait" Protein:

    • Ensure the protein is in an amine-free buffer. If necessary, dialyze the protein against the chosen Reaction Buffer.

    • The protein concentration should ideally be 2.5 mg/mL or higher for efficient labeling.[14]

  • Prepare the Azido-NHS Stock Solution:

    • Immediately before use, dissolve the Azido-NHS in anhydrous DMF or DMSO to a final concentration of 10 mM.[14]

    • Perform this step in subdued light to avoid premature photoactivation.[2][10]

  • Labeling Reaction:

    • Add a 10-20 fold molar excess of the Azido-NHS stock solution to the "bait" protein solution. The optimal ratio may need to be determined empirically.[18]

    • Incubate the reaction mixture for 1 hour at room temperature or overnight on ice, protected from light.[8][19]

  • Removal of Excess Crosslinker:

    • Separate the labeled protein from unreacted Azido-NHS using a desalting column equilibrated with an appropriate buffer (e.g., PBS).[9][15]

    • Monitor the column fractions for protein content (e.g., by measuring absorbance at 280 nm). Pool the protein-containing fractions.

Part 2: Photo-Crosslinking to "Prey" Protein (Light Reaction)

  • Incubate Labeled "Bait" with "Prey":

    • Mix the azido-labeled "bait" protein with the "prey" protein or cell lysate containing potential interaction partners.

    • Allow sufficient time for the proteins to interact. This will depend on the specific biological system and may require optimization.

  • UV Irradiation:

    • Transfer the reaction mixture to a quartz cuvette or a UV-transparent plate.[12]

    • Expose the sample to UV light. For simple aryl azides, irradiation at 254-275 nm is effective.[1][2] For nitrophenyl azides, longer wavelengths (300-460 nm) can be used, which may reduce potential damage to the proteins.[1][2]

    • The irradiation time can range from 5 to 30 minutes and should be optimized.[12]

  • Quench the Reaction (Optional but Recommended):

    • Although the nitrene is short-lived, adding a quenching buffer containing a high concentration of primary amines (e.g., 1 M Tris or glycine) can scavenge any remaining reactive species.[16][17] This step is not always necessary as the photoreaction is self-limiting.

G cluster_part1 Part 1: Labeling of 'Bait' Protein cluster_part2 Part 2: Photo-Crosslinking P1 Prepare 'Bait' Protein (amine-free buffer) P2 Prepare Azido-NHS Stock Solution (10 mM) P1->P2 P3 Incubate 'Bait' Protein with Azido-NHS (1 hr, RT) P2->P3 P4 Remove Excess Crosslinker (Desalting Column) P3->P4 P5 Incubate Labeled 'Bait' with 'Prey' P6 UV Irradiation (254-275 nm, 5-30 min) P5->P6 P7 Quench Reaction (Optional) P6->P7 P8 Analyze Crosslinked Products (SDS-PAGE, Western Blot, MS) P7->P8

Figure 2. Step-by-step experimental workflow for protein crosslinking.
Analysis of Crosslinked Products

The formation of a covalent bond between the "bait" and "prey" proteins results in a complex with a higher molecular weight. This can be visualized using several techniques:

  • SDS-PAGE: When the crosslinked sample is analyzed by SDS-PAGE, a new band corresponding to the molecular weight of the "bait-prey" complex will appear.[20][21] The intensity of the monomeric "bait" protein band should decrease concurrently. In complex mixtures, smearing or high molecular weight aggregates at the top of the gel may be observed.[22]

  • Western Blotting: To confirm the identity of the proteins in the crosslinked complex, Western blotting can be performed using antibodies specific to the "bait" and "prey" proteins.[21]

  • Mass Spectrometry: For a more detailed analysis, the crosslinked band can be excised from the gel, digested with a protease (e.g., trypsin), and analyzed by mass spectrometry.[23][24] This can identify the "prey" protein and even pinpoint the site of crosslinking.

Troubleshooting and Considerations

Problem Possible Cause Solution
Low or no crosslinking Inefficient labeling of the "bait" proteinOptimize the molar excess of Azido-NHS. Ensure the protein concentration is adequate.[14] Check that the buffer is amine-free.[10]
Insufficient UV irradiationIncrease the irradiation time or use a more powerful UV source. Ensure the reaction vessel is UV-transparent.[12]
Proteins are not interactingThe "bait" and "prey" proteins may not have a direct interaction under the experimental conditions.
Presence of reducing agentsThiol-containing reducing agents (e.g., DTT, β-mercaptoethanol) will reduce the azide group, preventing photoactivation.[1][2]
Non-specific crosslinking High concentration of crosslinker or proteinOptimize the concentrations of the crosslinker and interacting proteins.[25]
Extended UV exposureReduce the irradiation time.
Protein degradation Damage from short-wavelength UV lightIf possible, use a nitrophenyl azide crosslinker that can be activated at longer, less damaging wavelengths.[1][2]

Safety Precautions

Organic azides are potentially explosive and should be handled with care.[13][26][27] They can be sensitive to heat, shock, and light.[26][27] Always consult the Safety Data Sheet (SDS) before use.

  • Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[13][28]

  • Handle solid azides with non-metal spatulas.[13][29]

  • Store azide compounds at low temperatures and protected from light.[13][26][27]

  • Avoid mixing azides with acids, as this can generate highly toxic and explosive hydrazoic acid.[26]

  • Do not use chlorinated solvents (e.g., dichloromethane, chloroform) with azides.[13][26][29]

  • Dispose of azide-containing waste according to institutional guidelines. Do not pour down the drain, as this can form explosive metal azides with lead or copper pipes.[28][29]

Conclusion

Protein crosslinking with this compound is a robust method for identifying and characterizing protein-protein interactions. By combining the specificity of amine-reactive chemistry with the versatility of photo-activated crosslinking, this approach provides a powerful tool for dissecting complex biological systems. Careful optimization of labeling and irradiation conditions, coupled with appropriate analytical techniques, will enable researchers to successfully capture and identify transient protein interactions, paving the way for new discoveries in biology and medicine.

References

  • Abberior. (n.d.). NHS ester protocol for labeling proteins. Retrieved from [Link]

  • University of Pittsburgh. (2013, February 1). Safe Handling of Azides. Retrieved from [Link]

  • Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]

  • University College Dublin. (2018, April 1). School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. Retrieved from [Link]

  • SETA BioMedicals. (n.d.). General Protein Labeling Procedures. Retrieved from [Link]

  • protocols.io. (2022, December 2). NHS-ester-protein-labeling. Retrieved from [Link]

  • ResearchGate. (n.d.). An overview of the current proposed mechanism of aryl azide.... Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Azide Compounds. Retrieved from [Link]

  • University of New Mexico. (2021, February 16). Standard Operating Procedure Safe Handling of Azido Compounds. Retrieved from [Link]

  • University of Victoria. (2022, May 18). Azides. Retrieved from [Link]

  • PubMed. (n.d.). Determination of protein contacts by chemical cross-linking with EDC and mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). SDS-PAGE and SEC analysis of the proteins cross-linked by.... Retrieved from [Link]

  • Oxford Academic. (n.d.). Photo-cross-linking reactions in RNA–DNA heteroduplexes using photoreactive DNA incorporated with diazirine and aryl azide warheads | Chemistry Letters. Retrieved from [Link]

  • National Institutes of Health. (2017, May 5). Multimer-PAGE: A Method for Capturing and Resolving Protein Complexes in Biological Samples. Retrieved from [Link]

  • RSC Publishing. (2023, January 27). Visible-light-induced protein labeling in live cells with aryl azides. Retrieved from [Link]

  • National Institutes of Health. (2013, May 8). Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. Retrieved from [Link]

  • National Institutes of Health. (2020, February 24). Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences. Retrieved from [Link]

  • ResearchGate. (2016, February 10). How would you interpret a crosslinking experiment where the protein (at monomer MW range on SDS-PAGE gel) disappears?. Retrieved from [Link]

  • PubMed. (n.d.). N-hydroxysuccinimide ester functionalized perfluorophenyl azides as novel photoactive heterobifunctional cross-linking reagents. The covalent immobilization of biomolecules to polymer surfaces. Retrieved from [Link]

  • ACS Publications. (2021, November 19). Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions A Method for All Seasons | Chemical Reviews. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers. Retrieved from [Link]

  • Pierce. (n.d.). Cross-Linking Reagents. Retrieved from [Link]

  • PubMed. (n.d.). Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). How to Handle Samples After Adding Crosslinkers in Protein Crosslinking. Retrieved from [Link]

  • ResearchGate. (2021, September 1). How to stop the glutaraldehyde crosslinking before analysis in FPLC?. Retrieved from [Link]

  • PubChem. (n.d.). 3-((4-azidophenyl)dithio)propionic N-hydroxysuccinimide. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011023680A2 - Processes for the synthesis and purification of heterobifunctional cross-linkers.
  • National Institutes of Health. (2025, June 23). Developing a new cleavable crosslinker reagent for in-cell crosslinking. Retrieved from [Link]

  • ResearchGate. (2015, July 9). Can anyone recommend a good protocol for cross-linking proteins?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3. Retrieved from [Link]

  • MDPI. (2022, November 22). Insights on Chemical Crosslinking Strategies for Proteins. Retrieved from [Link]

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Applications of Aryl Propionic Acid Derivatives in Drug Discovery: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Ibuprofen - The Expanding Therapeutic Landscape of Aryl Propionic Acids

The aryl propionic acid scaffold is a cornerstone of modern medicinal chemistry, most famously represented by the ubiquitous non-steroidal anti-inflammatory drug (NSAID), ibuprofen.[1][2][3] This class of compounds, often referred to as "profens," has been a mainstay in pain and inflammation management for decades.[4] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of pain, inflammation, and fever.[5][6][7]

However, the therapeutic potential of aryl propionic acid derivatives extends far beyond their initial application. Researchers are increasingly exploring and validating their efficacy in other significant pathological areas, most notably in oncology.[8][9] It has been observed that these compounds can inhibit cancer cell proliferation, trigger apoptosis, and modulate crucial signaling pathways implicated in tumor growth.[8][9] Furthermore, modifications to the core aryl propionic acid structure have yielded derivatives with promising antibacterial and anticonvulsant activities.[1][3][10]

This guide provides an in-depth exploration of the applications of aryl propionic acid derivatives in drug discovery. It is designed for researchers, scientists, and drug development professionals, offering not just protocols but also the underlying scientific rationale to empower informed experimental design and execution. We will delve into synthetic strategies, robust screening protocols for both anti-inflammatory and anticancer activities, and the mechanistic pathways that these versatile molecules modulate.

Core Concepts: Mechanism of Action

The biological effects of aryl propionic acid derivatives are primarily, though not exclusively, tied to their interaction with the cyclooxygenase enzymes, COX-1 and COX-2.[7]

  • COX-1 is a constitutively expressed enzyme found in most tissues and is responsible for "housekeeping" functions, such as protecting the stomach lining and maintaining kidney function.[5][11]

  • COX-2 , in contrast, is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[5][7]

Traditional NSAIDs like ibuprofen are non-selective, inhibiting both COX-1 and COX-2.[12] This dual inhibition is responsible for both their therapeutic anti-inflammatory effects (via COX-2 inhibition) and their common side effects, such as gastrointestinal issues (via COX-1 inhibition).[5][11][12] The development of selective COX-2 inhibitors, such as celecoxib, was a major advancement, aiming to provide potent anti-inflammatory action with a reduced risk of gastrointestinal complications.[5][13][14] Celecoxib's selectivity is attributed to its sulfonamide side chain, which binds to a specific hydrophilic region present in the COX-2 active site but not in COX-1.[12][14]

Beyond inflammation, the anticancer properties of some aryl propionic acid derivatives are linked to both COX-dependent and COX-independent mechanisms. Overexpression of COX-2 is observed in various cancers, and its inhibition can reduce tumor growth.[15][16] Additionally, these compounds can induce apoptosis and arrest the cell cycle through pathways involving molecules like p21, p27, and caspases.[15]

Section 1: Synthesis of Aryl Propionic Acid Derivatives

The synthesis of aryl propionic acid derivatives is a well-established area of organic chemistry. Here, we present a common, multi-step protocol for the synthesis of ibuprofen, which serves as a representative example for this class of compounds.

Protocol 1: Laboratory-Scale Synthesis of Ibuprofen

This protocol outlines a classical synthetic route starting from isobutylbenzene.[2][17][18] It involves several key organic reactions, including Friedel-Crafts acylation and a Grignard reaction.

Workflow for Ibuprofen Synthesis

A Isobutylbenzene B Friedel-Crafts Acylation (Acetyl Chloride, AlCl3) A->B Step 1 C 4-Isobutylacetophenone B->C D Reduction (e.g., NaBH4) C->D Step 2 E 1-(4-Isobutylphenyl)ethanol D->E F Halogenation (e.g., HCl) E->F Step 3 G 1-Chloro-1-(4-isobutylphenyl)ethane F->G H Grignard Reaction (Mg, then CO2, then H+) G->H Step 4 I Ibuprofen H->I

Caption: Multi-step synthesis of Ibuprofen.

Materials and Reagents:

  • Isobutylbenzene

  • Acetyl chloride

  • Aluminum chloride (anhydrous)

  • Dichloromethane (anhydrous)

  • Sodium borohydride (NaBH4)

  • Methanol

  • Concentrated Hydrochloric acid (HCl)

  • Petroleum ether

  • Magnesium turnings

  • Dry ice (solid CO2)

  • Diethyl ether (anhydrous)

  • Sodium sulfate (anhydrous)

  • Sodium hydroxide (NaOH)

Step-by-Step Procedure:

  • Step 1: Friedel-Crafts Acylation to form 4-Isobutylacetophenone

    • In a round-bottom flask under an inert atmosphere, suspend anhydrous aluminum chloride in anhydrous dichloromethane.

    • Cool the suspension in an ice bath.

    • Slowly add acetyl chloride to the mixture, followed by the dropwise addition of isobutylbenzene.

    • Allow the reaction to stir at room temperature until completion (monitor by TLC).

    • Carefully quench the reaction by pouring it over crushed ice and an aqueous HCl solution.

    • Extract the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-isobutylacetophenone.

  • Step 2: Reduction to form 1-(4-Isobutylphenyl)ethanol

    • Dissolve the 4-isobutylacetophenone from Step 1 in methanol.

    • Cool the solution in an ice bath.

    • Add sodium borohydride portion-wise, controlling the temperature.

    • Stir until the reaction is complete (monitor by TLC).

    • Neutralize the reaction with a dilute acid and remove the methanol under reduced pressure.

    • Extract the product with an organic solvent, dry, and concentrate to obtain 1-(4-isobutylphenyl)ethanol.

  • Step 3: Halogenation to form 1-Chloro-1-(4-isobutylphenyl)ethane [17]

    • Dissolve the alcohol from Step 2 in an excess of cold, concentrated hydrochloric acid in a separatory funnel.

    • Shake vigorously for several minutes.[17]

    • Extract the resulting chloride with petroleum ether.[17]

    • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the liquid product.[17]

  • Step 4: Grignard Reaction and Carboxylation to form Ibuprofen [17]

    • Prepare the Grignard reagent by reacting the chloride from Step 3 with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.

    • Once the Grignard reagent is formed, pour it over an excess of crushed dry ice (solid CO2).

    • Allow the mixture to warm to room temperature.

    • Acidify the mixture with aqueous HCl.[17]

    • Extract the aqueous phase with an organic solvent.[17]

    • Extract the combined organic layers with an aqueous NaOH solution to separate the acidic ibuprofen.[17]

    • Acidify the basic aqueous layer to precipitate the crude ibuprofen.[17]

    • Collect the solid by filtration and recrystallize from a suitable solvent to obtain pure ibuprofen.

Section 2: Screening for Anti-Inflammatory Activity

Evaluating the anti-inflammatory potential of novel aryl propionic acid derivatives is a critical step in the drug discovery pipeline. This involves both in vitro enzymatic assays and in vivo models of inflammation.

Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay (Colorimetric)

This protocol provides a method to determine the inhibitory activity and selectivity of test compounds against COX-1 and COX-2 enzymes. The assay is based on the peroxidase activity of COX enzymes.[19]

Principle of the Assay: The assay measures the peroxidase component of the COX enzyme. During the reduction of PGG2 to PGH2, an external chromogenic substrate, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), is oxidized, resulting in a color change that can be measured spectrophotometrically at 590 nm.[16][19] The rate of color development is proportional to the enzyme activity.

Materials and Reagents:

  • Human recombinant COX-1 and COX-2 enzymes

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • TMPD (chromogenic substrate)

  • Test compounds and a positive control (e.g., Celecoxib for COX-2, a non-selective NSAID for both)

  • DMSO for dissolving compounds

  • 96-well microplate

  • Plate reader capable of measuring absorbance at 590 nm

Step-by-Step Procedure: [19]

  • Reagent Preparation:

    • Prepare stock solutions of test compounds and controls in DMSO.

    • Prepare working solutions by diluting the stocks in the reaction buffer.

    • Prepare solutions of Heme, arachidonic acid, and TMPD according to the manufacturer's instructions or literature.

  • Assay Setup (in a 96-well plate):

    • For each reaction well, add the following in order:

      • 150 µL of Reaction Buffer

      • 10 µL of Heme

      • 10 µL of COX-1 or COX-2 enzyme solution

      • 10 µL of the test compound at various concentrations (or DMSO for the vehicle control).

  • Pre-incubation:

    • Incubate the plate at room temperature (or 37°C, depending on the specific kit) for 10-15 minutes to allow the inhibitor to bind to the enzyme.[19][20]

  • Reaction Initiation:

    • Initiate the reaction by adding 10 µL of TMPD followed by 10 µL of arachidonic acid to each well.[19]

  • Data Acquisition:

    • Immediately begin reading the absorbance at 590 nm in kinetic mode, taking readings every 30-60 seconds for 5-10 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol 3: In Vivo Anti-Inflammatory Activity - Carrageenan-Induced Paw Edema in Rodents

This is a classic and widely used model to assess the acute anti-inflammatory activity of new compounds.[21]

Principle of the Model: Subplantar injection of carrageenan, an irritant, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling compared to a control group is a measure of its anti-inflammatory efficacy.[21]

Materials and Reagents:

  • Male Wistar rats or Swiss albino mice

  • Test compound and a positive control (e.g., Ibuprofen, Diclofenac)

  • Vehicle for drug administration (e.g., 0.5% carboxymethyl cellulose)

  • 1% w/v Carrageenan solution in sterile saline

  • Parenteral administration equipment (e.g., oral gavage needles)

  • Plethysmometer for measuring paw volume[22]

Step-by-Step Procedure: [21]

  • Animal Acclimatization and Grouping:

    • Acclimatize animals for at least one week before the experiment.

    • Fast the animals overnight before the experiment but allow free access to water.

    • Divide animals into groups (e.g., Vehicle Control, Positive Control, Test Compound groups).

  • Baseline Measurement:

    • Measure the initial volume of the right hind paw of each animal using a plethysmometer. This is the baseline reading.

  • Drug Administration:

    • Administer the test compound, positive control, or vehicle to the respective groups, typically via oral gavage.

  • Induction of Inflammation:

    • After a set time post-drug administration (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each animal.[21]

  • Measurement of Paw Edema:

    • Measure the paw volume again at several time points after the carrageenan injection, for instance, at 1, 2, 3, and 4 hours. A key endpoint is often the 3-hour mark.[21]

  • Data Analysis:

    • Calculate the percentage increase in paw volume (edema) for each animal at each time point compared to its baseline volume.

    • Calculate the percentage inhibition of edema for the drug-treated groups compared to the vehicle control group.

    • Analyze the data for statistical significance using appropriate tests (e.g., ANOVA followed by a post-hoc test).

Section 3: Screening for Anticancer Activity

The repurposing of aryl propionic acid derivatives for oncology requires a different set of screening assays focused on cell viability and proliferation.[9]

Protocol 4: In Vitro Cytotoxicity - MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle of the Assay: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[16]

Materials and Reagents:

  • Selected cancer cell line(s) (e.g., MCF-7 for breast cancer)

  • Complete cell culture medium

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well cell culture plates

  • Plate reader capable of measuring absorbance at ~570 nm

Step-by-Step Procedure: [16]

  • Cell Seeding:

    • Seed the cancer cells into a 96-well plate at a predetermined optimal density (e.g., 10,000 cells/well) and allow them to adhere overnight in a CO2 incubator.[16]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the various concentrations of the test compounds. Include vehicle-only wells as a control.

    • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).[16]

  • MTT Addition:

    • After the incubation period, add 20 µL of the MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[16]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-200 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading:

    • Read the absorbance of the plates on a microplate reader at a wavelength of 545-570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value, which represents the concentration of the compound that inhibits cell growth by 50%.

Data Presentation: Comparative Antitumor Activity

The IC50 is a critical metric for comparing the cytotoxic effects of different compounds. It's important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.[8]

DerivativeCancer Cell LineIC50 (µM)Reference
Ibuprofen Derivative A MCF-7 (Breast)15.2[8]
Ibuprofen Derivative B A549 (Lung)22.5[8]
Ketoprofen Derivative C HCT-116 (Colon)9.8[8]
Celecoxib HCT-116 (Colon)5.4[16]

Anticancer Signaling Pathways

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PDK1 PDK1 AKT AKT PDK1->AKT Activates Catenin β-catenin AKT->Catenin Inhibits Degradation Cyclins Cyclins (CCNA1, CCNB1, CCND1) Catenin->Cyclins Promotes Transcription CellCycle Cell Proliferation Cyclins->CellCycle Drives Cell Cycle CDK_Inhibitors CDK Inhibitors (p21, p27) CDK_Inhibitors->CellCycle Inhibits Apoptosis_Genes Pro-Apoptotic Genes (CASP3, CASP9) Apoptosis Apoptosis Apoptosis_Genes->Apoptosis Induces ArylPropionicAcid Aryl Propionic Acid Derivatives ArylPropionicAcid->AKT Inhibits ArylPropionicAcid->Catenin Promotes Degradation ArylPropionicAcid->CDK_Inhibitors Increases Expression ArylPropionicAcid->Apoptosis_Genes Activates

Caption: COX-independent anticancer mechanisms.[15]

Conclusion and Future Directions

Aryl propionic acid derivatives remain a highly valuable and versatile scaffold in drug discovery. While their role in managing inflammation is well-established, their potential in oncology and other therapeutic areas is a burgeoning field of research. The chemical tractability of the aryl propionic acid core allows for extensive modification, enabling the fine-tuning of activity and selectivity towards new biological targets.[23][24] Future work will likely focus on developing derivatives with enhanced potency and novel mechanisms of action, particularly in the realm of cancer therapeutics, where targeting specific signaling pathways could lead to more effective and less toxic treatments. The protocols and insights provided in this guide serve as a foundational resource for researchers aiming to explore and expand the therapeutic utility of this remarkable class of compounds.

References

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  • What is the mechanism of Celecoxib? (2024). Patsnap Synapse. [Link]

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  • Geisslinger, G., et al. (1998). Pharmacodynamics and pharmacokinetics of the profens: enantioselectivity, clinical implications, and special reference to S(+)-ibuprofen. PubMed. [Link]

  • Aim at chemical synthesis through Ibuprofen. (2023). Medicilon. [Link]

  • Chiriță, C., et al. (2011). New derivatives of aryl-propionic acid. Synthesis and biological evaluation. PubMed. [Link]

  • Synthesis of Ibuprofen. (n.d.). Chemistry Steps. [Link]

  • Kilburg, M. (2019). Ibuprofen Synthesis. Synaptic - Central College. [Link]

  • Al-Ja'fari, A. A. (2014). SYNTHESIS AND FORMULATION OF IBUPROFEN PRO-DRUGS FOR ENHANCED TRANSDERMAL ABSORPTION. An-Najah Staff. [Link]

  • Synthesis of ibuprofen from benzene. (2018). The Science Snail. [Link]

  • Singh, R., et al. (2021). Exploring self- immolative prodrugs of hydroxychloroquine with aryl propionic acid NSAIDs for dual drug release in rheumatoid arthritis: Synthesis and pharmacokinetics. ResearchGate. [Link]

  • Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. IJPPR. [Link]

  • Gouda, A. M., et al. (2019). Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action. PubMed. [Link]

  • Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. ResearchGate. [Link]

  • Al-Ishaq, R. K., et al. (2015). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Bentham Science. [Link]

  • Chiriță, C., et al. (2011). New derivatives of aryl-propionic acid. Synthesis and biological evaluation. ResearchGate. [Link]

  • Kumar, A., et al. (2018). Recent and advanced animal models used in the Screening of analgesics and anti-inflammatory activity. ResearchGate. [Link]

  • Kumar, A., et al. (2018). Recent and advanced animal models used in the Screening of analgesics and anti-inflammatory activity. Indian Journal of Pharmaceutical and Biological Research. [Link]

  • Davies, N. M. (1996). Clinical pharmacokinetics of tiaprofenic acid and its enantiomers. PubMed. [Link]

  • S, S., et al. (2016). Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare. The Pharma Innovation. [Link]

  • Lee, S., et al. (2020). Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. MDPI. [Link]

  • Kumar, P., et al. (2020). A BRIEF REVIEW ON RECENT ADVANCEMENTS AND BIOLOGICAL ACTIVITIES OF ARYL PROPIONIC ACID DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Singh, S., et al. (2014). Evaluation of the analgesic and anti-inflammatory activity of fixed dose combination: non-steroidal anti-inflammatory drugs in experimental animals. PubMed. [Link]

  • Pharmacology of non-steroidal anti-inflammatory agents. (n.d.). Deranged Physiology. [Link]

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  • Occhiuzzi, M. A., et al. (2023). Dissecting CYP1A2 Activation by Arylalkanoic Acid Prodrugs toward the Development of Anti-Inflammatory Agents. PMC - NIH. [Link]

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EDC/NHS coupling reactions for surface functionalization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to EDC/NHS Coupling Reactions for Surface Functionalization

Abstract

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed technical overview and actionable protocols for surface functionalization using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This "zero-length" crosslinking method is fundamental for the covalent immobilization of ligands, such as proteins, antibodies, and oligonucleotides, onto carboxylated surfaces. This document delves into the reaction mechanism, critical parameters for success, step-by-step experimental workflows, and troubleshooting strategies to ensure robust and reproducible surface modifications.

Introduction: The Principle of EDC/NHS Chemistry

Covalent immobilization of biomolecules onto surfaces is a cornerstone of modern biotechnology, enabling the development of biosensors, microarrays, targeted drug delivery systems, and advanced biomaterials.[1][2] Among the various bioconjugation techniques, the use of EDC in conjunction with NHS is one of the most prevalent and versatile methods for covalently linking primary amine-containing molecules to surfaces presenting carboxylic acid groups.[3][4]

EDC is classified as a "zero-length" crosslinker, meaning it facilitates the formation of a stable amide bond between a carboxyl group and a primary amine without becoming part of the final linkage itself.[5][6] The reaction proceeds via the activation of a carboxyl group by EDC, forming a highly reactive O-acylisourea intermediate.[6][7] However, this intermediate is notoriously unstable in aqueous environments and is susceptible to rapid hydrolysis, which regenerates the original carboxyl group and can lead to low coupling efficiencies.[5][8]

To overcome this limitation, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is introduced. NHS reacts with the O-acylisourea intermediate to create a more stable, amine-reactive NHS-ester.[6][8] This semi-stable intermediate is less prone to hydrolysis, thereby significantly increasing the efficiency of the subsequent reaction with a primary amine to form a robust and permanent amide bond.[9][10]

The Core Mechanism: A Two-Stage Process

The EDC/NHS coupling reaction is a sequential process that transforms a carboxyl group into a highly reactive intermediate, primed for conjugation with a primary amine.

Stage 1: Activation of Carboxylic Acids EDC reacts with a surface-bound carboxyl group (-COOH) to form an active O-acylisourea intermediate. This step is most efficient in a slightly acidic environment (pH 4.5-6.0), which protonates the carbodiimide, making it more susceptible to nucleophilic attack by the carboxylate.[11][12][13]

Stage 2: Formation of a Stable NHS-Ester and Amine Coupling The highly reactive O-acylisourea intermediate is prone to hydrolysis. The addition of NHS intercepts this intermediate, converting it into a more stable NHS-ester.[1][8] This amine-reactive ester has a significantly longer half-life, allowing for a more controlled and efficient reaction with a primary amine (-NH2) from the ligand to be immobilized.[10] The reaction of the NHS-ester with the amine is most efficient at a physiological to slightly basic pH (7.0-8.5).[12][13] The final product is a stable amide bond, with the EDC urea byproduct and NHS being released.[8]

EDC_NHS_Mechanism cluster_activation Stage 1: Activation cluster_stabilization Stage 2: Stabilization & Coupling Carboxyl Surface-COOH O_acylisourea O-acylisourea Intermediate (Unstable) Carboxyl->O_acylisourea +EDC (pH 4.5-6.0) EDC EDC EDC->O_acylisourea NHS_Ester Amine-Reactive NHS-Ester (Semi-stable) O_acylisourea->NHS_Ester +NHS NHS NHS NHS->NHS_Ester Amide_Bond Surface-CO-NH-Ligand (Stable Amide Bond) NHS_Ester->Amide_Bond + Ligand-NH₂ (pH 7.0-8.5) Amine Ligand-NH₂ Amine->Amide_Bond

Caption: EDC/NHS reaction mechanism for amide bond formation.

Critical Parameters for Successful Surface Functionalization

The success of EDC/NHS coupling is highly dependent on careful control of several key experimental parameters. Optimization is often required for specific applications and biomolecules.[14]

ParameterOptimal Range/ConditionRationale & Expert Insights
Activation pH pH 4.5 - 6.0This acidic environment facilitates the activation of carboxyl groups by EDC.[11][12] Buffers like MES are ideal as they lack competing primary amines and carboxylates and have a pKa within this range.[7][15]
Coupling pH pH 7.0 - 8.5A neutral to slightly basic pH is required for the primary amine on the ligand to be deprotonated and thus sufficiently nucleophilic to attack the NHS-ester.[12][16] Phosphate-buffered saline (PBS) at pH 7.2-7.4 is a common and effective choice.[11][12]
Buffer Choice Activation: MES Coupling: PBS, BorateIt is critical to use buffers that do not contain primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate) during the activation and coupling steps, as they will compete in the reaction and reduce efficiency.[12][15]
Reagent Purity & Handling High Purity, AnhydrousEDC and NHS are hygroscopic and EDC is prone to hydrolysis.[5][17] Always equilibrate reagents to room temperature before opening to prevent moisture condensation. Use freshly prepared solutions for best results.[14]
Reaction Time Activation: 15-30 min Coupling: 1-4 hours at RT or overnight at 4°CActivation is rapid.[14] Coupling times can be optimized; longer incubation at 4°C may be beneficial for sensitive proteins.[14]
Quenching 10-50 mM Hydroxylamine, Tris, Glycine, or EthanolamineAfter coupling, any remaining active NHS-esters must be deactivated (quenched) to prevent non-specific binding in subsequent steps.[14][18][19] Note that amine-containing quenchers like Tris will modify the remaining active sites.[18] Hydroxylamine will regenerate the original carboxyl group.[16]

Detailed Protocol: Two-Step Surface Functionalization

A two-step protocol is highly recommended as it allows for the separate optimization of the activation and coupling reactions and prevents unwanted polymerization of ligands that contain both carboxyl and amine groups.[7][16]

Materials and Reagents
  • Substrate: Carboxyl-functionalized surface (e.g., nanoparticles, sensor chip, polymer brush).

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0.[11][16]

  • Coupling Buffer: 100 mM Phosphate-Buffered Saline (PBS), pH 7.2.[11][16]

  • Ligand Solution: Protein, antibody, or other amine-containing molecule dissolved in Coupling Buffer at the desired concentration.

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl): Prepare fresh at 10 mg/mL in Activation Buffer or ultrapure water.[16]

  • Sulfo-NHS (N-hydroxysulfosuccinimide): Prepare fresh at 10 mg/mL in Activation Buffer or ultrapure water. (Sulfo-NHS is recommended for aqueous reactions to improve solubility).[6][10]

  • Quenching Solution: 1 M Hydroxylamine (pH 8.5) or 1 M Tris-HCl (pH 8.0).[11][16]

  • Washing Buffer: PBS with 0.05% Tween-20 (PBST) or as appropriate for the application.

Experimental Workflow

Workflow Start Start: Carboxylated Surface Prepare 1. Surface Preparation (Wash with Activation Buffer) Start->Prepare Activate 2. Activation Step (Add fresh EDC/Sulfo-NHS solution in Activation Buffer, pH 6.0) Prepare->Activate Incubate_A Incubate 15-30 min at RT Activate->Incubate_A Wash_A 3. Wash Surface (Remove excess EDC/NHS) Incubate_A->Wash_A Couple 4. Coupling Step (Add Ligand-NH₂ solution in Coupling Buffer, pH 7.2) Wash_A->Couple Incubate_C Incubate 2-4 hrs at RT or overnight at 4°C Couple->Incubate_C Wash_C 5. Wash Surface (Remove unbound ligand) Incubate_C->Wash_C Quench 6. Quenching/Blocking Step (Add Quenching Solution) Wash_C->Quench Incubate_Q Incubate 15-30 min at RT Quench->Incubate_Q Wash_F 7. Final Wash Incubate_Q->Wash_F End End: Functionalized Surface Wash_F->End

Caption: Two-step experimental workflow for surface functionalization.

Step-by-Step Procedure
  • Reagent and Surface Preparation:

    • Equilibrate EDC and Sulfo-NHS powders to room temperature before opening the vials.[5][16]

    • Prepare all required buffers.

    • Wash the carboxylated surface with the Activation Buffer to equilibrate the pH.[14] For particles, this involves centrifugation and resuspension.[14]

  • Surface Activation:

    • Immediately before use, prepare fresh EDC and Sulfo-NHS solutions in Activation Buffer.

    • Immerse the surface in a solution of EDC and Sulfo-NHS in Activation Buffer. A common starting point is a final concentration of ~2-5 mM EDC and ~5-10 mM Sulfo-NHS.[16][18]

    • Incubate for 15-30 minutes at room temperature with gentle agitation.[14]

  • Washing:

    • Thoroughly wash the surface with Coupling Buffer (e.g., PBS, pH 7.2) to remove excess EDC, Sulfo-NHS, and reaction byproducts.[14] This step is critical to prevent activation of any carboxyl groups on the ligand to be coupled.[7]

  • Ligand Coupling:

    • Immediately introduce the amine-containing ligand, dissolved in Coupling Buffer, to the activated surface.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation to prevent depletion of the ligand near the surface.[14]

  • Quenching (Blocking):

    • Remove the ligand solution.

    • Add the Quenching Solution (e.g., 10-50 mM hydroxylamine or Tris) and incubate for 15-30 minutes at room temperature.[11][19] This deactivates all remaining NHS-esters.

  • Final Washing:

    • Wash the surface extensively with a suitable washing buffer (e.g., PBST) to remove non-covalently bound ligand and quenching reagents.

    • The functionalized surface is now ready for use or can be stored in an appropriate buffer, often containing a preservative like sodium azide.[14]

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low Coupling Efficiency 1. Inactive EDC/NHS due to hydrolysis. 2. Incorrect buffer pH. 3. Competing nucleophiles in buffers (e.g., Tris, azide). 4. Insufficient molar excess of reagents.1. Use fresh EDC/NHS powders and prepare solutions immediately before use.[14] 2. Verify the pH of your Activation (5.0-6.0) and Coupling (7.2-8.0) buffers.[11] 3. Use non-amine, non-carboxylate buffers like MES for activation and PBS for coupling.[12] 4. Increase the molar excess of EDC/NHS relative to surface carboxyl groups.[20]
High Non-Specific Binding 1. Incomplete quenching of active sites. 2. Hydrophobic or ionic interactions. 3. Insufficient washing.1. Ensure the quenching step is performed thoroughly. Consider adding a blocking agent like BSA or casein after quenching.[14] 2. Add a non-ionic detergent (e.g., 0.05% Tween-20) to wash buffers. Increase the ionic strength of buffers. 3. Increase the number and duration of wash steps.
Protein Aggregation/Precipitation 1. Reaction pH is too close to the protein's isoelectric point (pI). 2. High concentration of EDC or organic solvents (if used).1. Ensure the coupling pH is at least 1-2 units away from the pI of your protein.[11] 2. Perform the reaction in a more dilute solution or reduce the amount of EDC used.[16]
Inconsistent Results 1. Poor pH control. 2. Degradation of stock reagents. 3. Variation in incubation times or temperatures.1. Use high-quality buffers within their optimal buffering range and verify pH after adding all components.[11] 2. Aliquot EDC and NHS powders in a desiccated environment to minimize moisture exposure. 3. Standardize all steps of the protocol precisely.

Characterization of Functionalized Surfaces

Verifying the successful immobilization of your ligand is a critical final step. While a comprehensive review is beyond the scope of this note, common techniques include:

  • X-ray Photoelectron Spectroscopy (XPS): Can detect changes in the elemental composition of the surface (e.g., an increase in the nitrogen signal after protein immobilization).

  • Fourier-Transform Infrared Spectroscopy (FTIR): Can identify the formation of the new amide bond (~1650 cm⁻¹).

  • Contact Angle Goniometry: Successful hydrophilic protein coupling to a hydrophobic surface will typically decrease the water contact angle.

  • Fluorescence Microscopy: If the immobilized ligand is fluorescently labeled, direct visualization can confirm its presence and distribution on the surface.

  • Functional Assays: The most definitive test is often a functional assay, such as an ELISA-style binding assay for an immobilized antibody, to confirm the biomolecule retains its activity post-conjugation.[21]

References

  • Interchim. (n.d.). NHS / sulfo-NHS. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Power of EDC HCl in Bioconjugation and Surface Modification. Retrieved from [Link]

  • G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Retrieved from [Link]

  • Ocean NanoTech. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Retrieved from [Link]

  • ResearchGate. (2017, November 21). Why do we have to use MES buffer when using EDC/NHS for Antibody conjugation to NPs? Retrieved from [Link]

  • ResearchGate. (2025, August 6). Amine coupling through EDC/NHS: a practical approach. Retrieved from [Link]

  • ResearchGate. (n.d.). The procedure for the conventional EDC/NHS coating. Retrieved from [Link]

  • Fischer, M. J. E. (2010). Amine coupling through EDC/NHS: a practical approach. Methods in Molecular Biology, 627, 55–73. [Link]

  • YouTube. (2021, February 8). Surface Functionalization by Amidation Reaction (NHS-ester amine and EDC coupling). Retrieved from [Link]

  • Reddit. (2024, January 26). How does EDC/NHS coupling ACTUALLY work ? Retrieved from [Link]

  • ACS Publications. (n.d.). Different EDC/NHS Activation Mechanisms between PAA and PMAA Brushes and the Following Amidation Reactions. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Amine coupling through EDC/NHS: a practical approach. Retrieved from [Link]

  • ResearchGate. (2017, March 1). Anyone have any recommendations for troubleshooting EDC/NHS reactions on nanoparticles? Retrieved from [Link]

  • ResearchGate. (2014, April 18). What is the best NHS quenching agent? Retrieved from [Link]

  • ResearchGate. (2013, January 9). How can we assess the optimal concentration of EDC and NHS for conjugation reaction? Retrieved from [Link]

  • ResearchGate. (2013, December 23). How to explain the difference between EDC-NHS coupling based and EDC-based mechanism? Retrieved from [Link]

  • National Institutes of Health. (n.d.). A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. Retrieved from [Link]

  • Fisher Scientific. (n.d.). NHS and Sulfo-NHS. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent examples of NHS-EDC chemistry used to functionalize nanoparticle surfaces for biosensing applications (2016-2017). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance. Retrieved from [Link]

  • ResearchGate. (2020, February 26). EDC-NHS coupling not working? Retrieved from [Link]

  • Reddit. (2022, July 1). Help with NHS/EDC coupling protocol to attach antibodies to glass. Retrieved from [Link]

  • PubMed. (2007, December 6). EDC/NHS-crosslinked type II collagen-chondroitin sulfate scaffold: characterization and in vitro evaluation. Retrieved from [Link]

  • Royal Society of Chemistry. (2015, August 3). EDC/NHS activation mechanism of polymethacrylic acid: Anhydride versus NHS-ester. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 3-(4-Azidophenyl)propionic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(4-Azidophenyl)propionic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during reactions with this versatile bifunctional linker. As a Senior Application Scientist, this guide synthesizes technical expertise with practical, field-proven insights to ensure your experiments are successful.

This compound is a valuable reagent used in bioconjugation and chemical biology.[1][2][3][4] Its structure incorporates a terminal carboxylic acid and an aryl azide, enabling a variety of conjugation strategies. The propionic acid handle allows for the formation of stable amide or ester bonds, while the azide group is a key player in "click chemistry" reactions.

This guide provides in-depth troubleshooting for the most common reactions involving this compound:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

  • Amide Bond Formation (EDC/NHS Coupling)

  • Esterification

Section 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and widely used click chemistry reaction that forms a stable triazole linkage between an azide and a terminal alkyne, catalyzed by a copper(I) species.[5][6]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My CuAAC reaction is showing low to no product formation. What are the common causes?

A1: Several factors can lead to a failed CuAAC reaction. A systematic approach to troubleshooting is often the most effective.

  • Inactive Copper Catalyst: The active catalyst is Cu(I), which can be readily oxidized to the inactive Cu(II) state by dissolved oxygen.[7]

    • Solution: Ensure your reaction is performed under anaerobic conditions. This can be achieved by degassing your solvents (e.g., by bubbling with argon or nitrogen) and running the reaction under an inert atmosphere.[8] Always use a freshly prepared solution of a reducing agent, such as sodium ascorbate, to maintain the copper in its +1 oxidation state.[9][10]

  • Ligand Issues: Copper-coordinating ligands are crucial for stabilizing the Cu(I) catalyst, increasing its solubility, and accelerating the reaction.[6][9]

    • Solution: Use a water-soluble ligand like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) for aqueous reactions.[7] Ensure the correct ligand-to-copper ratio is used, typically 5:1.[9][10]

  • Substrate Problems: The issue might lie with your azide or alkyne starting materials.

    • Solution: Verify the purity and integrity of your this compound and your alkyne-containing molecule. Consider performing a small-scale test reaction with a known, reliable azide and alkyne to confirm your catalyst system is active.[9][10]

  • Copper Sequestration: In biological samples, components like proteins or thiols can chelate the copper catalyst, rendering it inactive.[9][10]

    • Solution: If you suspect sequestration, you can try adding an excess of the copper catalyst or a sacrificial metal like Zn(II) to bind to the interfering species.[10]

Q2: I am observing a precipitate in my CuAAC reaction. What is it and how can I prevent it?

A2: A common issue, especially with terminal alkynes bearing a carboxylic acid (like propiolic acid), is the formation of a copper-alkyne precipitate.[11] This deactivates both the catalyst and the alkyne.

  • Solution:

    • Solvent System: Using a solvent system that can better solubilize the copper catalyst, such as acetonitrile/water, may help.[11]

    • Order of Addition: Add the reagents in a specific order to minimize precipitate formation. A recommended order is to combine the biomolecule-alkyne and buffer, followed by the azide, then a pre-mixed solution of CuSO4 and ligand, and finally the reducing agent (sodium ascorbate).[10]

    • Ligand: Ensure a sufficient concentration of a stabilizing ligand is present.

Experimental Protocol: CuAAC Bioconjugation

This protocol provides a general guideline for conjugating an alkyne-modified biomolecule with this compound.

  • Reagent Preparation:

    • Prepare a stock solution of your alkyne-modified biomolecule in a suitable buffer (e.g., phosphate buffer, pH 7.4).

    • Prepare a stock solution of this compound in an organic solvent like DMSO.

    • Prepare a 20 mM stock solution of CuSO4 in water.

    • Prepare a 50 mM stock solution of THPTA ligand in water.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in water.

  • Reaction Setup (for a 500 µL final volume):

    • In a microcentrifuge tube, combine the following in order:

      • Aliquot of your biomolecule-alkyne solution and buffer to a final volume of 437.5 µL.

      • 5 µL of 5 mM this compound (final concentration: 50 µM).

      • A pre-mixed solution of 2.5 µL of 20 mM CuSO4 and 5.0 µL of 50 mM THPTA. (Final concentrations: 0.10 mM CuSO4, 0.50 mM THPTA).

      • 25 µL of 100 mM sodium ascorbate (final concentration: 5 mM).

    • Mix the reaction gently by inverting the tube.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours. Reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS, SDS-PAGE).

  • Workup:

    • The reaction can be stopped by adding an excess of EDTA to chelate the copper.[10]

    • Purify the conjugate using a suitable method such as dialysis, size-exclusion chromatography, or affinity chromatography to remove unreacted reagents and byproducts.

Troubleshooting Flowchart: CuAAC

CuAAC_Troubleshooting start Low/No CuAAC Product check_catalyst Is the Cu(I) catalyst active? start->check_catalyst check_reagents Are the azide and alkyne reagents pure? start->check_reagents check_conditions Are reaction conditions optimal? start->check_conditions check_sequestration Is copper being sequestered? start->check_sequestration solution_catalyst Degas solvents. Use fresh reducing agent (NaAsc). Use a stabilizing ligand (e.g., THPTA). check_catalyst->solution_catalyst No solution_reagents Verify reagent purity via NMR/MS. Run a control reaction with known good substrates. check_reagents->solution_reagents No solution_conditions Ensure correct stoichiometry. Optimize solvent and pH. check_conditions->solution_conditions No solution_sequestration Add excess Cu/ligand. Add a sacrificial metal (e.g., Zn(II)). check_sequestration->solution_sequestration Yes SPAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification prep_azide Prepare this compound solution mix Mix Azide and DBCO-biomolecule prep_azide->mix prep_dbco Prepare DBCO-biomolecule in NaN3-free buffer prep_dbco->mix incubate Incubate at RT or 4°C (1-24 hours) mix->incubate purify Purify conjugate (e.g., Desalting Column) incubate->purify analyze Analyze product (LC-MS, SDS-PAGE) purify->analyze

Caption: A standard workflow for SPAAC bioconjugation.

Section 3: Amide Bond Formation (EDC/NHS Coupling)

The carboxylic acid moiety of this compound can be coupled to primary amines on biomolecules using carbodiimide chemistry, most commonly with EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) or its water-soluble analog, Sulfo-NHS. [12][13][14]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My EDC/NHS coupling reaction is giving low yields. What should I check?

A1: Low yields in EDC/NHS couplings are common and can be addressed by optimizing several parameters.

  • pH Control: The reaction is highly pH-dependent. The activation of the carboxyl group with EDC is most efficient at a slightly acidic pH (4.5-6.0). [12][14]The subsequent reaction of the NHS-ester with the amine is most efficient at a physiological to slightly basic pH (7.2-8.0). [12] * Solution: Perform a two-step reaction. First, activate the this compound with EDC/NHS in an appropriate buffer like MES at pH 5-6. Then, add this activated linker to your amine-containing biomolecule in a buffer like PBS at pH 7.2-7.5. [12]

  • Hydrolysis of Activated Ester: The NHS-ester intermediate is susceptible to hydrolysis, especially at higher pH.

    • Solution: Use the activated NHS-ester immediately after it is formed. If a two-step procedure is used, the buffer exchange to the higher pH should be done just before adding the amine-containing molecule.

  • Competing Nucleophiles: Buffers containing primary amines (e.g., Tris, glycine) will compete with your target molecule for the activated ester. [15] * Solution: Use non-amine containing buffers for the coupling reaction, such as MES for the activation step and PBS or HEPES for the coupling step. [14]

  • Reagent Quality: EDC is moisture-sensitive and can lose activity over time.

    • Solution: Store EDC desiccated at the recommended temperature and equilibrate to room temperature before opening to prevent condensation. [12]Use a new bottle if you suspect the reagent has degraded.

Q2: How can I minimize polymerization or intramolecular crosslinking?

A2: If your biomolecule contains both carboxyl and amine groups, using a one-pot EDC reaction can lead to unwanted polymerization.

  • Solution: A two-step coupling procedure is highly recommended. [14]First, activate the carboxyl groups of this compound with EDC/Sulfo-NHS. Then, remove the excess EDC and byproducts using a desalting column before adding the amine-containing biomolecule. [12]

Quantitative Data for EDC/NHS Coupling
ParameterRecommended RangeRationale
Activation pH 4.5 - 6.0Optimizes the formation of the O-acylisourea intermediate and subsequent NHS-ester. [12]
Coupling pH 7.2 - 8.0Facilitates the nucleophilic attack of the deprotonated primary amine on the NHS-ester. [12]
EDC Concentration 2-10 mMA sufficient concentration is needed to drive the reaction.
Sulfo-NHS Conc. 5-25 mMStabilizes the activated intermediate, converting it to a more stable amine-reactive ester. [12]
Experimental Protocol: Two-Step EDC/Sulfo-NHS Coupling
  • Reagent Preparation:

    • Activation Buffer: 0.1M MES, pH 5.5.

    • Coupling Buffer: 1X PBS, pH 7.4.

    • Quenching Buffer: 1M Tris-HCl, pH 8.0.

    • Prepare solutions of EDC and Sulfo-NHS immediately before use.

  • Activation of this compound:

    • Dissolve this compound in Activation Buffer.

    • Add EDC (e.g., to a final concentration of 4 mM) and Sulfo-NHS (e.g., to a final concentration of 10 mM).

    • Incubate at room temperature for 15-30 minutes.

  • Buffer Exchange (Optional but Recommended):

    • Remove excess EDC and Sulfo-NHS using a desalting column equilibrated with Coupling Buffer. This step is critical to prevent polymerization of your target biomolecule.

  • Coupling to Amine-Containing Biomolecule:

    • Immediately add the activated this compound solution to your biomolecule (dissolved in Coupling Buffer).

    • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Quenching:

    • Add Quenching Buffer to a final concentration of 20-50 mM to quench any unreacted NHS-esters. Incubate for 15 minutes.

  • Purification:

    • Purify the final conjugate by dialysis or size-exclusion chromatography to remove reaction byproducts and unreacted linker.

Section 4: Esterification

The carboxylic acid of this compound can also be converted to an ester. Fischer esterification, reacting the carboxylic acid with an alcohol under acidic conditions, is a common method. [16]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Fischer esterification is not reaching completion. How can I improve the yield?

A1: Fischer esterification is an equilibrium-controlled reaction. [16]To drive the reaction towards the ester product, you need to shift the equilibrium.

  • Le Chatelier's Principle: The reaction produces water as a byproduct.

    • Solution 1: Use a large excess of the alcohol reactant. This is often the most practical approach. [16] * Solution 2: Remove water as it is formed. This can be done using a Dean-Stark apparatus for reactions at reflux or by adding a dehydrating agent like molecular sieves. [17]

  • Catalyst: A strong acid catalyst is required.

    • Solution: Use a catalytic amount of a strong acid such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).

  • Temperature: Increasing the temperature generally increases the reaction rate. [18] * Solution: Perform the reaction at the reflux temperature of the alcohol being used, if possible.

Q2: Are there any stability concerns for the azide group under esterification conditions?

A2: The aryl azide group is generally stable under the acidic conditions of a Fischer esterification. However, prolonged exposure to very strong acids and high temperatures should be monitored. It is always good practice to protect the reaction from light, as azides can be light-sensitive.

Protecting Groups

In complex syntheses, it may be necessary to protect the carboxylic acid while another part of the molecule is being modified.

Protecting Group Introduction Method Removal Method Key Features
Methyl/Ethyl Ester Fischer esterification (MeOH/EtOH, H⁺) Saponification (e.g., LiOH, NaOH) Simple, common, but removal conditions are basic.
Benzyl (Bn) Ester Benzyl alcohol, acid catalyst Hydrogenolysis (H₂, Pd/C) Removal conditions are neutral and mild. [19]
tert-Butyl (tBu) Ester Isobutylene, acid catalyst Acidolysis (e.g., TFA) Stable to base, removed with acid.

| Silyl Ester (e.g., TMS) | Silyl chloride (e.g., TMSCl), base | Mild acid or fluoride source (e.g., TBAF) | Very labile, easily removed. |

References

  • Jena Bioscience. (n.d.). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Retrieved from [Link]

  • Chemical Communications. (2024). Spot the difference in reactivity: a comprehensive review of site-selective multicomponent conjugation exploiting multi-azide compounds. Royal Society of Chemistry. Retrieved from [Link]

  • Merten, H., et al. (n.d.). Facile Site-Specific Multiconjugation Strategies in Recombinant Proteins Produced in Bacteria. SpringerLink. Retrieved from [Link]

  • Hein, C. D., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Retrieved from [Link]

  • McKay, C. S., & Finn, M. G. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Chemistry & Biology. Retrieved from [Link]

  • van Geel, R., et al. (2012). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. ACS Chemical Biology. Retrieved from [Link]

  • Zeglis, B. M., et al. (2015). Click Chemistry and Radiochemistry: An Update. Bioconjugate Chemistry. Retrieved from [Link]

  • Reddit. (2023). Click Chemistry Problems (Copper Catalyzed Azide-Alkyne Cycloaddition). Retrieved from [Link]

  • Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. Retrieved from [Link]

  • Fischer, M. J. E. (2010). Amine coupling through EDC/NHS: a practical approach. Methods in Molecular Biology. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved from [Link]

  • Ocean NanoTech. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Retrieved from [Link]

  • ResearchGate. (2010). Amine coupling through EDC/NHS: a practical approach. Retrieved from [Link]

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • Hardick, O. (n.d.). Coupling Protocols. UCL. Retrieved from [Link]

  • Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]

  • ResearchGate. (2020). Esterification of propanoic acid in the presence of a homogeneous catalyst. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. Retrieved from [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • Journal of Engineering & Processing Management. (2020). ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid.
  • Google Patents. (n.d.). Method for recovering and purifying propionic acid.

Sources

Technical Support Center: Synthesis of 3-(4-Azidophenyl)propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As Senior Application Scientists, we understand that navigating the complexities of multi-step organic synthesis requires a blend of theoretical knowledge and practical insight. This guide is designed to serve as a dedicated resource for researchers, scientists, and drug development professionals working on the synthesis of 3-(4-Azidophenyl)propionic acid, a valuable bifunctional linker in bioconjugation and click chemistry.

We have structured this guide to move beyond a simple recitation of steps. Instead, we focus on the "why" behind the "how," providing a deeper understanding of the reaction mechanism and the critical parameters that govern success. This document is organized into a series of frequently asked questions and troubleshooting scenarios that directly address common challenges encountered in the laboratory, ensuring you can optimize your reaction for maximum yield and purity.

Frequently Asked Questions (FAQs)

What is the most common synthetic route for this compound?

The most widely adopted and reliable method for synthesizing this compound is a two-step process starting from 3-(4-Aminophenyl)propionic acid. The first step involves the diazotization of the aromatic amine, followed by a reaction with an azide salt, typically sodium azide, to introduce the azido group.

Synthesis_Workflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Azidation Start 3-(4-Aminophenyl)propionic acid Reagent1 NaNO2, HCl Start->Reagent1 Reacts with Intermediate Diazonium Salt Intermediate Reagent1->Intermediate Forms Reagent2 NaN3 Intermediate->Reagent2 Reacts with Product This compound Reagent2->Product Yields

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide: Optimizing for Yield and Purity

This section addresses specific experimental challenges. Each point explains the underlying chemistry of the problem and provides actionable solutions.

Issue 1: Low Yield After Diazotization and Azidation Steps

Question: My overall yield is consistently below 40%. I notice significant bubbling (gas evolution) and the formation of dark, tarry byproducts after adding sodium azide. What is happening and how can I fix it?

Plausible Cause: The primary culprit for low yields and byproduct formation is the instability of the diazonium salt intermediate. Aromatic diazonium salts are notoriously unstable at elevated temperatures and can decompose, leading to a variety of side reactions, including unwanted coupling reactions and the formation of phenolic impurities. The vigorous gas evolution you are observing is likely dinitrogen (N₂) being released from the decomposition of the diazonium salt.

Expert Recommendation: Strict Temperature Control is Non-Negotiable

The diazotization reaction is highly exothermic. The stability of the diazonium salt is critically dependent on maintaining a low temperature, typically between 0 and 5 °C.

Optimized Protocol for Diazotization:

  • Pre-cool All Solutions: Before starting the reaction, cool the solution of 3-(4-Aminophenyl)propionic acid in dilute HCl and the sodium nitrite solution to 0 °C using an ice-salt bath.

  • Slow, Dropwise Addition: Add the chilled sodium nitrite solution to the amine solution dropwise over a period of 30-60 minutes. Use a dropping funnel to maintain a slow and consistent addition rate.

  • Monitor Temperature Continuously: Place a thermometer directly in the reaction mixture and ensure the temperature does not rise above 5 °C. If the temperature starts to climb, slow down the addition rate or add more ice to the bath.

  • Immediate Use: Do not store the diazonium salt solution. Proceed immediately to the azidation step.

Causality: By maintaining a low temperature, you are minimizing the kinetic energy of the system, which significantly slows the rate of decomposition of the diazonium salt, allowing the desired reaction with the azide anion to predominate.

Issue 2: Incomplete Reaction and Presence of Starting Material in the Final Product

Question: My NMR analysis shows a significant amount of the starting material, 3-(4-Aminophenyl)propionic acid, remaining in my final product. How can I drive the reaction to completion?

Plausible Cause: Incomplete diazotization is the most likely reason for the presence of the starting amine. This can be due to insufficient acid or an incorrect stoichiometry of sodium nitrite. The amine group must be fully protonated to its ammonium salt to react effectively with nitrous acid (formed in situ from NaNO₂ and HCl).

Expert Recommendation: Stoichiometric Precision and pH Control

Optimized Protocol for Complete Diazotization:

  • Acid Molarity: Ensure you are using a sufficient excess of hydrochloric acid. Typically, 2.5 to 3 equivalents of HCl are used. One equivalent protonates the amine, one reacts with sodium nitrite to form nitrous acid, and the excess maintains a low pH to prevent unwanted side reactions like diazo-amino coupling.

  • Nitrite Stoichiometry: Use a slight excess of sodium nitrite (approximately 1.1 to 1.2 equivalents) to ensure all the amine is converted.

  • Verification of Excess Nitrous Acid: After the addition of sodium nitrite is complete, you can test for the presence of excess nitrous acid using starch-iodide paper. A positive test (the paper turns blue-black) indicates that sufficient nitrite has been added to diazotize all of the starting amine.

Data Summary: Reagent Stoichiometry

ReagentStandard Protocol (Equivalents)Optimized Protocol (Equivalents)Rationale for Change
3-(4-Aminophenyl)propionic acid1.01.0Limiting Reagent
Hydrochloric Acid (HCl)2.22.5 - 3.0 Ensures complete protonation and maintains low pH.
Sodium Nitrite (NaNO₂)1.01.1 - 1.2 Drives the reaction to completion.
Sodium Azide (NaN₃)1.11.2 - 1.5 Ensures efficient trapping of the diazonium salt.
Issue 3: Difficulties in Product Isolation and Purification

Question: After the reaction, I have a dark, oily crude product that is difficult to purify by recrystallization. What are the likely impurities and what is a better purification strategy?

Plausible Cause: The dark, oily consistency is often due to the formation of phenolic byproducts (from the reaction of the diazonium salt with water) and other polymeric, tar-like substances. These impurities can co-precipitate with your product, making recrystallization challenging.

Expert Recommendation: A Multi-Step Purification Workflow

A robust purification strategy is essential for obtaining a high-purity product.

Purification_Workflow Crude Crude Oily Product Wash Aqueous Bicarbonate Wash Crude->Wash Step 1 Extraction Ethyl Acetate Extraction Wash->Extraction Step 2 Drying Dry with Na2SO4 Extraction->Drying Step 3 Concentration Concentrate in vacuo Drying->Concentration Step 4 Purification Column Chromatography (Silica Gel) Concentration->Purification Step 5 Final Pure Crystalline Product Purification->Final Final Step

Caption: Recommended multi-step purification workflow for this compound.

Detailed Purification Protocol:

  • Initial Quench and pH Adjustment: After the azidation reaction is complete, carefully quench any excess azide. Then, adjust the pH of the solution to be slightly acidic (pH 5-6) to ensure the carboxylic acid group is protonated.

  • Extraction: Extract the product into an organic solvent like ethyl acetate. The desired product will move to the organic layer, while inorganic salts and some polar impurities will remain in the aqueous layer.

  • Wash: Wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted starting material (which is amphoteric) and other acidic impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Column Chromatography: If the product is still impure, column chromatography on silica gel is the most effective method for final purification. A gradient elution system, for example, starting with hexane/ethyl acetate and gradually increasing the polarity, can effectively separate the desired product from less polar and more polar impurities.

By following this structured troubleshooting guide, researchers can systematically address the common pitfalls associated with the synthesis of this compound, leading to significant improvements in both yield and purity.

References

  • Title: A convenient synthesis of 4-azido-L-phenylalanine Source: Tetrahedron Letters URL: [Link]

  • Title: The Sandmeyer reaction Source: Chemical Reviews URL: [Link]

  • Title: Organic Syntheses Source: Organic Syntheses URL: [Link]

Technical Support Center: Preventing Unwanted Side Reactions in Click Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the Technical Support Center for Click Chemistry. This guide is designed for researchers, scientists, and drug development professionals who utilize the robust capabilities of click chemistry in their work. As a Senior Application Scientist, I've compiled this resource to address the common, and often frustrating, side reactions that can compromise the efficiency and purity of your experiments. My goal is to provide not just troubleshooting steps, but also the underlying scientific principles to empower you to optimize your reactions with confidence.

This guide is structured to provide direct answers to specific problems you may encounter. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Part 1: Troubleshooting Guide - Common Issues & Solutions

This section is formatted in a question-and-answer style to directly address the most frequent challenges encountered during click chemistry reactions, particularly the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Question 1: My CuAAC reaction has a low yield or is failing completely. What are the likely causes and how can I fix it?

Answer:

Low or no yield in a CuAAC reaction is a common issue that can often be traced back to a few key factors related to the copper catalyst, reaction environment, or the substrates themselves.

Core Causality: The CuAAC reaction relies on the Cu(I) oxidation state to catalyze the cycloaddition.[1][2] If the concentration of active Cu(I) is insufficient, the reaction rate will plummet.[3]

Troubleshooting Steps & Explanations:

  • Oxygen Contamination: The primary culprit for Cu(I) depletion is oxidation to the inactive Cu(II) state by molecular oxygen.[3][4]

    • Solution: Rigorously deoxygenate your reaction mixture and solvent. This can be achieved by bubbling an inert gas like argon or nitrogen through the solution or by using freeze-pump-thaw cycles.[5] Capping the reaction vessel can also help minimize oxygen exposure.[3]

  • Insufficient Reducing Agent: Sodium ascorbate is commonly used to reduce Cu(II) to Cu(I) in situ.[3][6] If the ascorbate is depleted, the catalytic cycle will halt.

    • Solution: Ensure you are using a fresh solution of sodium ascorbate. An excess of the reducing agent is often recommended to maintain a low redox potential, which also helps to disfavor oxidative side reactions.[7]

  • Inadequate Ligand Support: Chelating ligands are crucial for stabilizing the Cu(I) catalyst, preventing its disproportionation and precipitation, and accelerating the reaction.[3][8]

    • Solution: Use a suitable copper-chelating ligand, such as THPTA or BTTAA, especially in aqueous or biological media.[1][3] These ligands not only protect the copper but can also act as sacrificial reductants, further protecting your biomolecules.[3]

  • Substrate-Related Issues:

    • Inaccessible Functional Groups: In large biomolecules like proteins or oligonucleotides, the azide or alkyne groups may be buried within the folded structure, making them inaccessible to the catalyst.[3][9]

      • Solution: Perform the reaction under denaturing conditions (e.g., using DMSO as a co-solvent) to expose the reactive sites.[3][9]

    • Copper Sequestration: Your biomolecule of interest might chelate the copper catalyst, rendering it inactive.[9]

      • Solution: Increase the concentration of both the copper catalyst and the ligand. The addition of a sacrificial metal ion like Zn(II) or Ni(II) can sometimes occupy the binding sites on the biomolecule, leaving the copper free to catalyze the reaction.[3][9]

Question 2: I'm observing a significant amount of a byproduct that I suspect is from alkyne homocoupling. How can I prevent this?

Answer:

The formation of a symmetric 1,3-diyne byproduct is a result of the Glaser-Hay coupling, the most common side reaction in CuAAC chemistry.[7]

Core Causality: This oxidative homocoupling of terminal alkynes is also catalyzed by copper, particularly in the presence of oxygen, which facilitates the oxidation of Cu(I) to the Cu(II) species that promotes this side reaction.[7][10][11]

Prevention and Mitigation Strategies:

  • Rigorous Deoxygenation: As with preventing catalyst deactivation, minimizing oxygen is the most critical step to suppress Glaser coupling.[7]

  • Excess Reducing Agent: Maintaining a high concentration of sodium ascorbate ensures a reducing environment that favors the Cu(I) state and actively works against the oxidative pathway required for homocoupling.[7][11]

  • Optimized Ligand Use: The choice and concentration of the stabilizing ligand can influence the rate of Glaser coupling. Tetradentate ligands tend to be less prone to promoting this side reaction compared to linear bidentate ligands.[10][11]

  • Low-Temperature Workup: If you are synthesizing alkyne-functionalized polymers, Glaser coupling can occur during the post-polymerization workup when the reaction is exposed to air.[10][11] Maintaining a low temperature during this phase can effectively prevent this side reaction.[10][11]

Question 3: I'm working with sensitive biomolecules (peptides, proteins) and I'm concerned about oxidative damage. What are the best practices to protect my sample?

Answer:

This is a critical consideration in bioconjugation. The Cu(I)/Cu(II)/ascorbate/O₂ system can generate reactive oxygen species (ROS), which can lead to the oxidation of sensitive amino acid residues like histidine, methionine, and cysteine.[7][12][13]

Core Causality: The interaction of the copper catalyst with oxygen and the reducing agent generates ROS, such as superoxide and hydrogen peroxide, which are highly reactive and can damage biomolecules.[4][14]

Protective Measures:

  • Anaerobic Conditions: Performing the reaction in an oxygen-free environment is the most effective way to prevent ROS generation.[4][7]

  • Use of Protective Ligands: Ligands like THPTA not only stabilize the copper catalyst but also act as sacrificial reductants, intercepting ROS before they can damage the biomolecule.[3] Using an excess of the ligand can provide additional protection.[3]

  • Radical Scavengers: The addition of a radical scavenger, such as aminoguanidine, can help to neutralize any ROS that are formed.[7]

  • Alternative Chemistries: If oxidative damage remains a significant concern, consider using a copper-free click chemistry approach, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[15][16]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the optimal ratio of copper to ligand?

  • A 1:5 copper to ligand ratio is often recommended, especially when using ligands like THPTA. An excess of the ligand helps to ensure that all copper ions are chelated and can also act as a sacrificial reductant to protect sensitive biomolecules.[3]

Q2: Can I use Cu(I) salts directly instead of generating Cu(I) in situ from Cu(II)?

  • While you can use Cu(I) salts (e.g., CuBr, CuI), they are often less stable and more prone to oxidation.[2] Generating Cu(I) in situ from a more stable Cu(II) source like CuSO₄ with a reducing agent like sodium ascorbate is generally more reliable and convenient for most applications.[2][17]

Q3: Are there any solvents or buffers I should avoid?

  • Yes. Buffers with high concentrations of chloride ions (>0.2 M) can compete with the ligand for copper binding. Tris buffers can also slow down the reaction due to copper chelation. While copper-phosphate complexes can be insoluble, pre-mixing the copper with the ligand can prevent precipitation in phosphate-based buffers.[3]

Q4: How can I purify my click chemistry product?

  • The purification method will depend on your product. For oligonucleotides and DNA, precipitation with acetone/lithium perchlorate or ethanol/sodium acetate is a common first step, followed by PAGE or RP-HPLC. For other small molecules, simple filtration or extraction may be sufficient.[17] For larger biomolecules, size exclusion chromatography or affinity chromatography may be necessary. A molecular weight cut-off (MWCO) centrifugation approach can also be effective for separating small molecule reagents from larger bioconjugates.[18]

Q5: What is Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and when should I consider using it?

  • SPAAC is a type of copper-free click chemistry that utilizes a strained cyclooctyne, which reacts readily with an azide without the need for a catalyst.[16][19][20] The driving force is the release of ring strain.[20] SPAAC is the ideal choice for in vivo and live-cell applications where the cytotoxicity of the copper catalyst is a concern.[15][16]

Part 3: Data, Protocols, and Visualizations

Table 1: Recommended Reagent Concentrations for a Standard CuAAC Bioconjugation Reaction
ReagentStock ConcentrationFinal ConcentrationPurpose
Biomolecule-AlkyneVaries25-100 µMSubstrate
Azide5 mM in DMSO100-250 µMSubstrate
CuSO₄20 mM50-250 µMCatalyst Source
THPTA Ligand50 mM250-1250 µM (5x Cu)Catalyst Stabilization, Protection
Sodium Ascorbate100 mM (Freshly Prepared)2.5-5 mMReducing Agent
Aminoguanidine100 mM5 mMRadical Scavenger (Optional)

Note: These concentrations are a starting point and may require optimization for your specific application.[3][9]

Experimental Protocol: Oxygen-Free CuAAC Reaction for Bioconjugation

This protocol is designed to minimize oxidative side reactions.

Materials:

  • Alkyne-modified biomolecule

  • Azide-functionalized cargo

  • Degassed buffer (e.g., phosphate buffer, pH 7.4)

  • Copper(II) sulfate (CuSO₄) solution

  • THPTA ligand solution

  • Sodium ascorbate solution (freshly prepared)

  • Nitrogen or Argon gas source

  • Sealed reaction vials

Procedure:

  • Prepare the Reaction Mixture: In a sealed vial, combine the alkyne-modified biomolecule and the azide-functionalized cargo in the degassed buffer.

  • Deoxygenate: Gently bubble nitrogen or argon gas through the solution for 5-10 minutes.

  • Prepare the Catalyst Premix: In a separate tube, mix the CuSO₄ and THPTA ligand solutions.

  • Add Catalyst: While maintaining the inert atmosphere, add the copper-ligand premix to the reaction vial.

  • Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction vial to initiate the cycloaddition.

  • Incubate: Seal the vial tightly and allow the reaction to proceed at room temperature. Reaction times can vary from 1 to 24 hours depending on the substrates. Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS, SDS-PAGE).

  • Purification: Once the reaction is complete, purify the conjugate using a suitable method as described in the FAQs.

Diagrams

Figure 1: The CuAAC Catalytic Cycle and Key Side Reactions

CuAAC_Cycle cluster_0 Desired CuAAC Catalytic Cycle cluster_1 Unwanted Side Reactions CuII Cu(II) CuI Cu(I) CuII->CuI Ascorbate (Reduction) CuI->CuII Oxidation Cu_Acetylide Cu(I)-Acetylide CuI->Cu_Acetylide + Alkyne ROS Reactive Oxygen Species (ROS) CuI->ROS + O2 + Ascorbate Alkyne R1-Alkyne Azide R2-Azide Triazole_Product 1,4-Triazole Cu_Acetylide->Triazole_Product + Azide Glaser_Product Diyne (Homocoupling) Cu_Acetylide->Glaser_Product + O2 Triazole_Product->CuI Releases Cu(I) Oxygen Oxygen (O2) Oxidized_Biomolecule Oxidized Biomolecule ROS->Oxidized_Biomolecule Damage Biomolecule Biomolecule

Caption: The desired CuAAC cycle versus common oxidative side reactions.

Figure 2: Troubleshooting Logic Flow for Low CuAAC Yield

Troubleshooting_Flow Start Low/No Yield in CuAAC Reaction Check_Oxygen Is the reaction rigorously deoxygenated? Start->Check_Oxygen Check_Reagents Are reagents (especially ascorbate) fresh? Check_Oxygen->Check_Reagents Yes Deoxygenate Deoxygenate system (inert gas, etc.) Check_Oxygen->Deoxygenate No Check_Ligand Is a suitable ligand (e.g., THPTA) being used? Check_Reagents->Check_Ligand Yes Use_Fresh_Reagents Use fresh sodium ascorbate solution Check_Reagents->Use_Fresh_Reagents No Check_Substrate Are functional groups accessible? Is there copper sequestration? Check_Ligand->Check_Substrate Yes Add_Ligand Add/optimize ligand concentration Check_Ligand->Add_Ligand No Modify_Conditions Use denaturants, increase Cu/Ligand conc., or add sacrificial metals Check_Substrate->Modify_Conditions Yes Success Reaction Successful Check_Substrate->Success No (Issue Resolved) Deoxygenate->Check_Reagents Use_Fresh_Reagents->Check_Ligand Add_Ligand->Check_Substrate Modify_Conditions->Success

Caption: A logical workflow for troubleshooting low-yielding CuAAC reactions.

References

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. (n.d.). PMC - NIH. [Link]

  • Effective, Rapid, and Small-Scale Bioconjugation and Purification of "Clicked" Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization. (2023, March 2). PubMed. [Link]

  • Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. (n.d.). ResearchGate. [Link]

  • Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. (2017, March 15). PubMed. [Link]

  • Extent of the Oxidative Side Reactions to Peptides and Proteins During the CuAAC Reaction. (2016, October 19). PubMed. [Link]

  • Extent of the oxidative side-reactions to peptides and proteins during CuAAC reaction. (n.d.). [Link]

  • Pseudo-ligandless Click Chemistry for Oligonucleotide Conjugation. (n.d.). PMC - NIH. [Link]

  • Anaerobic conditions to reduce oxidation of proteins and to accelerate the copper-catalyzed “Click” reaction with a water-soluble bis(triazole) ligand. (n.d.). NIH. [Link]

  • Exploring Copper-Free Click Chemistry Applications in Biomedical Research. (2024, May 17). [Link]

  • What are the general procedures for click chemistry labeling of oligonucleotide and DNA? (2024, April 10). [Link]

  • Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. (n.d.). PMC - PubMed Central. [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. (n.d.). PMC - PubMed Central. [Link]

  • Strain-Promoted Azide-Alkyne Cycloaddition. (n.d.). [Link]

  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". (n.d.). Jena Bioscience. [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). [Link]

  • Click chemistry. (n.d.). Wikipedia. [Link]

  • Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). (n.d.). PMC - NIH. [Link]

  • Auxiliary Cu(I) Click Reagents. (n.d.). Jena Bioscience. [Link]

  • Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. (n.d.). PMC - NIH. [Link]

  • Why is the efficiency of my CuAAC click chemistry so low? (2021, November 20). ResearchGate. [Link]

  • Determining the Origins of Impurities during Azide-Alkyne Click Cyclization of Polystyrene | Request PDF. (2025, August 6). ResearchGate. [Link]

  • Optimized CuAAC reaction set‐up. | Download Scientific Diagram. (n.d.). ResearchGate. [Link]

  • Azide/Alkyne-“Click”-Reactions: Applications in Material Science and Organic Synthesis | Request PDF. (2025, August 6). ResearchGate. [Link]

  • Adapting the Glaser Reaction for Bioconjugation: Robust Access to Structurally Simple, Rigid Linkers. (n.d.). NIH. [Link]

  • A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids | Chemical Reviews. (2021, January 14). [Link]

  • Click Reaction Looking Weird? : r/Chempros. (2024, January 22). Reddit. [Link]

  • Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. (n.d.). MDPI. [Link]

  • Unusual Effect of Impurities on the Spectral Characterization of 1,2,3-Triazoles Synthesized by the Cu-Catalyzed Azide–Alkyne Click Reaction | The Journal of Organic Chemistry. (2021, July 26). ACS Publications. [Link]

  • Azide-alkyne Huisgen cycloaddition. (n.d.). Wikipedia. [Link]

  • Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides. (2016, March 22). PMC - NIH. [Link]

  • CuAAC click triazole synthesis - laboratory experiment. (2022, January 10). YouTube. [Link]

  • Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). (n.d.). MDPI. [Link]

  • Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. (2022, April 6). ACS Publications. [Link]

  • A Comprehensive Guide to Click Chemistry Reaction. (2024, October 22). Labinsights. [Link]

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stability of 3-(4-Azidophenyl)propionic acid under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 3-(4-Azidophenyl)propionic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting assistance regarding the stability of this versatile bioconjugation reagent. Understanding the stability of this compound under various experimental conditions is critical for the success of your research.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the stability of this compound.

Q1: What are the recommended storage conditions for this compound?

A1: For long-term stability, this compound should be stored at 2-8°C.[1][2] Some suppliers recommend even colder storage at -18°C.[3] It is crucial to store the compound in the dark, as aryl azides are light-sensitive.[3][4][5] The container should be tightly sealed to prevent exposure to moisture.

Q2: How stable is this compound at room temperature?

A2: While short-term handling at room temperature for weighing and solution preparation is generally acceptable, prolonged storage at ambient temperature is not recommended. Organic azides can be thermally sensitive and may decompose over time, especially at elevated temperatures.[6][7] For consistent experimental results, it is best to minimize the time the compound spends outside of its recommended storage conditions.

Q3: Is this compound sensitive to light?

A3: Yes, aryl azides are known to be light-sensitive.[3][4][5] Exposure to ultraviolet (UV) light can cause the azide group to decompose, forming a highly reactive nitrene intermediate.[7][8] This decomposition pathway is often intentionally exploited in photoaffinity labeling applications.[8][9][10] Therefore, it is essential to protect the solid compound and its solutions from light by using amber vials or wrapping containers in aluminum foil.[3]

Q4: What is the stability of this compound in different pH buffers?

A4: The stability of this compound can be influenced by pH. It is important to avoid strongly acidic conditions, as this can lead to the formation of hydrazoic acid, which is highly toxic and explosive.[3][4][5] The propionic acid functional group will be deprotonated at pH values above its pKa (around 4-5), forming a carboxylate. The azide group is generally more stable in neutral to slightly basic conditions. For bioconjugation reactions, buffers in the pH range of 7-8.5 are commonly used and are generally compatible. However, it is always recommended to prepare fresh solutions and use them promptly.

Q5: Which chemicals are incompatible with this compound?

A5: Several classes of chemicals are incompatible with aryl azides and should be avoided:

  • Reducing Agents: Reagents like dithiothreitol (DTT), β-mercaptoethanol (BME), phosphines (e.g., triphenylphosphine), and hydrogen sulfide can reduce the azide group to an amine.[11][12][13][14][15] This reaction is the basis of the Staudinger ligation but will prevent the desired azide-alkyne cycloaddition or photoreactions.

  • Strong Acids: As mentioned, strong acids can lead to the formation of hazardous hydrazoic acid.[3][4][5]

  • Heavy Metals: Contact with heavy metals such as copper, lead, zinc, cadmium, or nickel should be avoided, as this can form highly sensitive and potentially explosive metal azides.[3][4][5] When using copper as a catalyst in "click chemistry," it is crucial to follow established protocols that use ligands to stabilize the copper and prevent the formation of dangerous side products.

  • Halogenated Solvents: Chlorinated solvents like dichloromethane and chloroform should not be used as reaction media with azides, as they can form extremely unstable di- and tri-azidomethane.[3][16]

Troubleshooting Guide

This section provides solutions to common problems encountered during experiments with this compound.

Q: My "click" chemistry (azide-alkyne cycloaddition) reaction is yielding poor results. Could my this compound have degraded?

A: Yes, degradation of the azide is a likely cause. Here's how to troubleshoot:

  • Check Your Reagents: Ensure that no reducing agents (like DTT or BME) were present in your reaction buffers or carried over from previous steps. These will quench the azide functionality.

  • Assess Storage Conditions: Confirm that the compound has been stored correctly at 2-8°C and protected from light.[1][2][3]

  • Test for Azide Presence: You can perform a simple qualitative test. Spot a small amount of your compound on a TLC plate and irradiate it with a UV lamp (254 nm) for a few minutes. The azide should decompose, leading to a change in the spot's appearance or mobility on the TLC plate. Compare this to an un-irradiated spot.

  • Perform a Control Reaction: Run a small-scale control reaction with a fresh batch of this compound or a different azide to verify that your other reagents and reaction conditions are optimal.

Q: I noticed gas evolution from my stock solution of this compound. What is happening?

A: Gas evolution (N₂) is a sign of azide decomposition.[7][11] This can be caused by:

  • Thermal Decomposition: If the solution was exposed to high temperatures.[6][7]

  • Photodecomposition: If the solution was exposed to light, especially UV light.[3][8]

  • Contamination: If the solution was contaminated with an incompatible chemical, such as a reducing agent or a metal catalyst.[3][13]

Action: Discard the stock solution immediately and prepare a fresh one, ensuring proper storage and handling procedures are followed.

Q: My photo-crosslinking experiment is not working. What could be the problem?

A: If your photo-crosslinking is failing, consider the following:

  • Wavelength of UV Light: Aryl azides have an optimal wavelength for activation. Ensure your UV lamp's wavelength and intensity are appropriate for activating the azide to form the reactive nitrene.[8]

  • Presence of Quenchers: Buffers containing primary amines, such as Tris or glycine, can react with and quench the nitrene intermediate, preventing it from cross-linking to your target.[8] Consider using buffers without primary amines, like HEPES or phosphate buffers.

  • Compound Integrity: Verify that the azide group has not been prematurely degraded due to improper storage or handling.

Data Summary

ConditionStability of this compoundRationale
Temperature Stable at 2-8°C.[1][2] Avoid prolonged exposure to room temperature and elevated temperatures.[6][7]The azide group is thermally labile and can decompose upon heating, releasing nitrogen gas.[7][11]
Light Unstable, especially under UV light.[3][8] Store in the dark.Light provides the energy for photolysis of the azide into a reactive nitrene.[7][8]
pH Best in neutral to slightly basic conditions (pH 7-8.5). Avoid strong acids.Strong acids can protonate the azide to form highly toxic and explosive hydrazoic acid.[3][4][5]
Reducing Agents Incompatible. Avoid DTT, BME, phosphines, etc.These reagents will reduce the azide to an amine, rendering it inactive for its intended reactions.[11][13][15]
Heavy Metals Incompatible. Avoid contact with copper, lead, zinc, etc.Can form shock-sensitive and explosive heavy metal azides.[3][4][5]
Solvents Avoid halogenated solvents like DCM and chloroform.Can form highly explosive di- and tri-azidomethane.[3][16]

Experimental Protocols

Protocol: Assessing the Stability of this compound by HPLC

This protocol allows for the quantitative assessment of the compound's stability under a specific condition (e.g., in a particular buffer at a set temperature).

  • Prepare a Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., DMSO or DMF) to a known concentration (e.g., 10 mg/mL).

  • Initial Analysis (T=0): Dilute an aliquot of the stock solution into your mobile phase and inject it into an HPLC system equipped with a C18 column and a UV detector. Record the peak area of the compound.

  • Incubation: Dilute the stock solution into the buffer or solvent you wish to test to a final concentration (e.g., 1 mM). Place this solution under the desired test conditions (e.g., in a 37°C incubator, on the benchtop exposed to light, etc.).

  • Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the incubated solution, dilute it into the mobile phase, and analyze it by HPLC under the same conditions as the initial analysis.

  • Data Analysis: Compare the peak area of the this compound at each time point to the initial (T=0) peak area. A decrease in the peak area indicates degradation. The appearance of new peaks can help identify degradation products.

Diagrams

G cluster_0 Troubleshooting Workflow for Failed Conjugation start Experiment Failed: Low Yield or No Product check_reagents Are reducing agents (DTT, BME) or primary amines (Tris) present? start->check_reagents yes_reagents Yes check_reagents->yes_reagents Yes no_reagents No check_reagents->no_reagents No remove_reagents Remove incompatible reagents. Use alternative buffers (HEPES, PBS). yes_reagents->remove_reagents check_storage Was the azide stored at 2-8°C and protected from light? no_reagents->check_storage remove_reagents->start Re-run Experiment yes_storage Yes check_storage->yes_storage Yes no_storage No check_storage->no_storage No perform_control Perform stability test (e.g., HPLC) and run a control reaction. yes_storage->perform_control replace_azide Discard old stock. Use a fresh batch of azide. no_storage->replace_azide replace_azide->start Re-run Experiment end_success Problem Solved perform_control->end_success Control Works end_further Consult further technical support perform_control->end_further Control Fails

Caption: Troubleshooting workflow for failed experiments.

G cluster_1 This compound cluster_2 Key Functional Groups structure azide Aryl Azide Group: - Photoreactive - Reactive with alkynes - Sensitive to reduction structure->azide acid Carboxylic Acid: - Used for conjugation (e.g., to amines) - pH-sensitive structure->acid

Caption: Key functional groups of the molecule.

References

  • Wikipedia. Organic azide. [Link]

  • University of Pittsburgh. Safe Handling of Azides. [Link]

  • Stanford Environmental Health & Safety. Information on Azide Compounds. [Link]

  • PubMed. Exploratory photochemistry of fluorinated aryl azides. Implications for the design of photoaffinity labeling reagents. [Link]

  • National Center for Biotechnology Information. Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences. [Link]

  • MDPI. Ortho-Phosphinoarenesulfonamide-Mediated Staudinger Reduction of Aryl and Alkyl Azides. [Link]

  • ResearchGate. A study on the thermal stability of organic azides. [Link]

  • Master Organic Chemistry. Reactions of Azides - Substitution, Reduction, Rearrangements, and More. [Link]

  • UNM Chemistry. Standard Operating Procedure Safe Handling of Azido Compounds. [Link]

  • University of California, Berkeley. Safe Handling of Sodium Azide (SAZ). [Link]

  • National Center for Biotechnology Information. Mechanistic Insights into the H2S-Mediated Reduction of Aryl Azides Commonly Used in H2S Detection. [Link]

  • National Center for Biotechnology Information. Azides in the Synthesis of Various Heterocycles. [Link]

  • University College Dublin. School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. [Link]

  • JoVE. Preparation of 1° Amines: Azide Synthesis. [Link]

  • Royal Society of Chemistry. Modulating the photolysis of aryl azides in a supramolecular host to develop photoactivatable fluorophores. [Link]

  • ResearchGate. An overview of the current proposed mechanism of aryl azide... [Link]

  • Journal of the American Chemical Society. Photochemistry of phenyl azide: chemical properties of the transient intermediates. [Link]

  • PubChem. This compound. [Link]

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Technical Support Center: Troubleshooting NHS Ester Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-hydroxysuccinimide (NHS) ester bioconjugation. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights to help you navigate the common challenges encountered during your experiments. This resource is structured to not only offer solutions but also to explain the underlying chemical principles, empowering you to optimize your protocols for robust and reproducible results.

Understanding the Chemistry: The Foundation of Successful Conjugation

N-hydroxysuccinimide (NHS) esters are widely used reagents for covalently labeling proteins, antibodies, and other biomolecules with primary amines (e.g., the N-terminus and the side chain of lysine residues).[1][2][3] The reaction proceeds via a nucleophilic acyl substitution, where the unprotonated primary amine attacks the carbonyl carbon of the NHS ester. This forms a stable amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct.[1][4]

However, the success of this reaction is critically dependent on a delicate balance of factors. The primary competing reaction is the hydrolysis of the NHS ester by water, which deactivates the reagent by converting it to an unreactive carboxylic acid.[1][5][6] Understanding and controlling the interplay between the desired aminolysis and the competing hydrolysis is the key to achieving high conjugation efficiency.

Reaction and Hydrolysis Pathways

NHS_Reaction_Pathways cluster_main Desired Aminolysis Pathway cluster_side Competing Hydrolysis Pathway NHS_Ester R-CO-NHS (NHS Ester) Product R-CO-NH-Protein (Stable Amide Bond) NHS_Ester->Product Aminolysis (pH 8.3-8.5) Amine Protein-NH₂ (Primary Amine) Amine->Product NHS_Ester_H R-CO-NHS (NHS Ester) Hydrolyzed R-COOH (Inactive Carboxylic Acid) NHS_Ester_H->Hydrolyzed Hydrolysis (increases with pH) Water H₂O Water->Hydrolyzed

Caption: Key reaction pathways for NHS esters.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during NHS ester reactions in a question-and-answer format.

Q1: My conjugation yield is extremely low. What are the primary factors I should investigate first?

Low conjugation efficiency is a frequent issue that can typically be traced back to one of four key areas: Reagent Quality, Reaction Conditions, Buffer Composition, or Target Molecule Properties.[7]

Here's a logical workflow to diagnose the problem:

Troubleshooting_Workflow start Low Conjugation Yield reagent_q 1. Check Reagent Quality Is the NHS ester active? start->reagent_q conditions_q 2. Verify Reaction Conditions Is the pH optimal (8.3-8.5)? reagent_q->conditions_q Yes test_reagent Perform NHS Ester Activity Test. Use fresh, high-quality reagent. reagent_q->test_reagent No buffer_q 3. Examine Buffer Composition Does the buffer contain primary amines? conditions_q->buffer_q Yes adjust_ph Adjust pH to 8.3-8.5. Optimize reaction time/temp. conditions_q->adjust_ph No target_q 4. Assess Target Molecule Are primary amines accessible? buffer_q->target_q No change_buffer Buffer exchange to a non-amine buffer (e.g., Phosphate, Bicarbonate). buffer_q->change_buffer Yes success Problem Solved target_q->success Yes other_issues Consider protein denaturation or contaminating nucleophiles. target_q->other_issues No test_reagent->success adjust_ph->success change_buffer->success

Caption: A logical workflow for troubleshooting low NHS ester conjugation yield.

Q2: How can I be sure my NHS ester is still active? It's been in the freezer for a while.

NHS esters are highly susceptible to hydrolysis if exposed to moisture.[8] Improper storage or repeated opening of the vial without allowing it to warm to room temperature can lead to condensation and degradation of the reagent.[8][9][10]

You can perform a simple qualitative test to check the activity of your NHS ester. The principle is that hydrolysis of the ester releases N-hydroxysuccinimide (NHS), which absorbs light around 260 nm.[7][10] By intentionally hydrolyzing the ester with a base and measuring the increase in absorbance, you can confirm its reactivity.[8]

See the "Experimental Protocols" section below for a detailed methodology for the NHS Ester Activity Test.

Q3: What is the optimal pH for my reaction, and why is it so critical?

The optimal pH for NHS ester reactions is a balance between ensuring the primary amine is sufficiently deprotonated to be nucleophilic and minimizing the rate of NHS ester hydrolysis.[1]

  • Below pH 7.2: Primary amines are predominantly in their protonated form (-NH₃⁺), which is not nucleophilic and therefore unreactive towards the NHS ester.[1][11][12]

  • Above pH 9.0: The rate of hydrolysis of the NHS ester increases dramatically, which can consume the reagent before it has a chance to react with your target molecule.[5][6][11]

The generally accepted optimal pH range for NHS ester reactions is 8.3 to 8.5 .[1][11][13][14] Some protocols may recommend a broader range of pH 7.2 to 9.0, but this often requires careful optimization.[1][5] For sensitive proteins, a lower pH (e.g., 7.4 in PBS) can be used, but this will require longer incubation times due to the slower reaction rate.[2]

pHHalf-life of NHS EsterImplication for Reaction
7.04-5 hours (at 0°C)Slower reaction, but greater ester stability.[5][6]
8.0~3.5 hours (at RT)A good starting point for optimization.[15]
8.5~3 hours (at RT)Often considered the optimal balance.[15]
8.610 minutes (at 4°C)High risk of hydrolysis outcompeting conjugation.[5][6]
9.0~2 hours (at RT)Very rapid hydrolysis, generally not recommended.[15]

Note: Half-life values are approximate and can vary depending on the specific NHS ester, buffer, and temperature.

Q4: I performed my reaction in Tris buffer and got no product. Why?

Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are incompatible with NHS ester reactions.[7][16] These buffer molecules contain primary amines that will compete with your target molecule for reaction with the NHS ester, leading to significantly reduced or no yield of your desired conjugate.[7]

Solution: Always use a non-amine-containing buffer for your conjugation reaction. Recommended buffers include:

  • Phosphate-buffered saline (PBS)

  • Sodium bicarbonate buffer[2][11]

  • HEPES buffer[5]

  • Borate buffer[5]

If your protein is already in a Tris- or glycine-containing buffer, you must perform a buffer exchange (e.g., via dialysis or a desalting column) before starting the conjugation.[16][17]

Q5: Can the solvent I use to dissolve the NHS ester affect the reaction?

Absolutely. Many non-sulfonated NHS esters are not readily soluble in water and must first be dissolved in a minimal amount of a dry, water-miscible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before being added to the aqueous reaction buffer.[5][7][11][13]

Key Considerations:

  • Use Anhydrous Grade Solvents: The solvent must be high-purity and anhydrous. Water contamination will hydrolyze the NHS ester before it's even added to the reaction.[7][9]

  • Beware of Degraded DMF: Over time, DMF can degrade to form dimethylamine.[11] This primary amine will react with your NHS ester, consuming it and reducing your yield. If your DMF has a "fishy" smell, it should not be used.[11][13][14]

  • Prepare Fresh Solutions: Always dissolve the NHS ester immediately before use. Do not store NHS esters in solution, as their stability is greatly reduced, even when frozen in an organic solvent.[7][17][18]

Q6: I'm observing unexpected modifications on serine, threonine, or tyrosine residues. How can I minimize this?

While NHS esters are highly selective for primary amines, side reactions with other nucleophilic amino acid residues can occur, particularly under non-optimal conditions.[4][19] O-acylation of hydroxyl-containing amino acids (serine, threonine, tyrosine) is a known side reaction.[19][20]

How to Minimize O-acylation:

  • Optimize Reaction pH: Maintain a reaction pH between 8.0 and 8.5. This pH range favors the deprotonation of primary amines, making them more nucleophilic and better able to outcompete the less nucleophilic hydroxyl groups.[20]

  • Reduce Molar Excess of NHS Ester: Use the lowest effective molar excess of the NHS ester reagent required to achieve your desired degree of labeling. A large excess of the reagent can drive less favorable side reactions.[20]

  • Hydroxylamine Treatment: The ester linkages formed with hydroxyl groups are less stable than the amide bonds formed with primary amines.[20] If you suspect O-acylation, you can treat your sample with hydroxylamine to selectively cleave these ester bonds. A decrease in non-specific labeling after this treatment would confirm O-acylation.[20]

Experimental Protocols

Protocol 1: General Protein Labeling with an NHS Ester

This protocol provides a general procedure for labeling a protein with a molecule functionalized with an NHS ester.

Materials:

  • Protein solution (1-10 mg/mL in a non-amine buffer, pH 8.3-8.5)

  • NHS ester reagent

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare the Protein Solution: Ensure your protein is in an appropriate buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5). If not, perform a buffer exchange.[11]

  • Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMSO or DMF to create a 10 mM stock solution.[1]

  • Perform the Conjugation Reaction: Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution while gently stirring. The optimal molar ratio may need to be determined empirically.[1]

  • Incubate: Allow the reaction to proceed for 1-4 hours at room temperature or overnight on ice.[11]

  • Quench the Reaction (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.[1]

  • Purify the Conjugate: Remove unreacted NHS ester and byproducts by passing the reaction mixture over a desalting column or through dialysis against an appropriate buffer.[2][11]

Protocol 2: NHS Ester Activity Test

This spectrophotometric assay allows for a quick check of your NHS ester's reactivity.[8]

Materials:

  • NHS ester reagent

  • Amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.5)

  • 0.5 M NaOH

  • UV-Vis Spectrophotometer and quartz cuvettes

Procedure:

  • Prepare NHS Ester Solution: Dissolve 1-2 mg of the NHS ester reagent in 2 mL of the amine-free buffer. If the ester is not water-soluble, first dissolve it in a minimal volume of DMSO or DMF and then add the buffer.[8][10]

  • Prepare Control: Prepare a control tube containing the same buffer and organic solvent (if used) but without the NHS ester.[7]

  • Initial Absorbance Reading: Zero the spectrophotometer at 260 nm using the control solution. Measure the absorbance of the NHS ester solution. If the absorbance is >1.0, dilute the solution with more buffer until it is within a readable range. Record this initial absorbance (A_initial).[7][8]

  • Induce Hydrolysis: To 1 mL of the NHS ester solution from step 3, add 100 µL of 0.5 M NaOH. Vortex for 30 seconds.[7][8]

  • Final Absorbance Reading: Immediately (within 1 minute), measure the absorbance of the base-hydrolyzed solution at 260 nm. Record this final absorbance (A_final).[7][10]

Interpretation of Results:

  • If A_final > A_initial: The absorbance has measurably increased, indicating the release of NHS upon hydrolysis. The reagent is active .[8][10]

  • If A_final ≈ A_initial: There is no significant increase in absorbance, suggesting the reagent was already hydrolyzed. The reagent is inactive and should be discarded.[8][10]

References

  • Mädler, S., Bich, C., Touboul, D., & Zenobi, R. (2009). Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. Journal of Mass Spectrometry, 44(5), 694–706. Available at: [Link]

  • Glen Research. (n.d.). Glen Report 33-13: Application Note – Protein Labeling with NHS Esters. Available at: [Link]

  • Various Authors. (2014). Storing N-hydroxysuccinimide (NHS) esters without losing reactivity? ResearchGate. Available at: [Link]

  • Abberior. (n.d.). NHS ester protocol for labeling proteins. Available at: [Link]

  • Click Chemistry Tools. (n.d.). NHS ester labeling of amino biomolecules. Available at: [Link]

  • Glen Research. (n.d.). Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Available at: [Link]

  • G-Biosciences. (2015). How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. Available at: [Link]

  • Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Available at: [Link]

  • Jankolovits, J. (2006). Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry. Journal of Young Investigators. Available at: [Link]

  • Tan, C., et al. (2012). Kinetics of hydrolysis of porphyrin-NHS esters in carbonate buffer/10% DMSO. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2020). Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling. Bioengineered. Available at: [Link]

  • Fischer, M. J. E. (2010). Amine coupling through EDC/NHS: a practical approach. Methods in Molecular Biology. Available at: [Link]

  • Wang, Y., et al. (2020). Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling. ResearchGate. Available at: [Link]

  • Mair, C., et al. (2015). Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). Analytical Methods. Available at: [Link]

  • Creative Biolabs. (n.d.). Troubleshooting Guides. Available at: [Link]

  • Francis, M. B., & Gilmore, J. M. (2010). Selective protein N-terminal labeling with N-hydroxysuccinimide esters. Methods in Enzymology. Available at: [Link]

  • Wagner, P., et al. (2000). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Bioconjugate Chemistry. Available at: [Link]

  • Bernardes, G. J. L., & Chalker, J. M. (2016). Preparation of activated NHS-esters and their reaction with nucleophilic amino acid residues present in proteins. ResearchGate. Available at: [Link]

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Validation & Comparative

A Senior Application Scientist's Comparative Guide to 3-(4-Azidophenyl)propionic Acid and Other Crosslinkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of 3-(4-Azidophenyl)propionic acid, a cornerstone photo-reactive crosslinker, with other prevalent alternatives in the fields of chemical biology, proteomics, and drug development. Our objective is to move beyond mere product specifications and delve into the mechanistic nuances and practical considerations that guide experimental design, empowering researchers to make informed decisions for their specific applications.

Introduction: The Covalent Bridge in Biological Discovery

Chemical crosslinkers are indispensable tools for covalently stabilizing interactions between molecules. They provide a molecular "snapshot" of proximity, enabling the study of transient protein-protein interactions (PPIs), the assembly of antibody-drug conjugates (ADCs), and the engineering of novel biomaterials.[1][2] The choice of crosslinker is a critical experimental parameter, dictating the efficiency, specificity, and interpretability of the results.

Crosslinkers are broadly categorized by the reactivity of their functional ends. Homobifunctional reagents possess two identical reactive groups, while heterobifunctional reagents have two distinct groups, allowing for sequential, controlled conjugation and minimizing undesirable self-conjugation or polymerization.[1] this compound falls into the latter category, offering a versatile platform for two-stage conjugations.

Deep Dive: this compound and its Derivatives

This compound (APA) is a heterobifunctional crosslinker featuring a carboxyl group and a photoreactive phenyl azide group.[3][4][5][6] In its native state, the carboxylic acid is not reactive toward biomolecules. It requires activation, most commonly via N-hydroxysuccinimide (NHS) chemistry, to form an amine-reactive NHS ester. This two-part nature is central to its utility.

Mechanism of Action:

  • Amine-Reactive Step: The NHS ester of APA reacts efficiently with primary amines (-NH₂) found on lysine residues and the N-terminus of proteins in a pH range of 7-9 to form a stable amide bond.[7][8] This reaction must be performed in amine-free buffers (e.g., PBS, HEPES, Borate) as buffers like Tris or glycine would compete for the reaction.[7][9]

  • Photo-Activation Step: The aryl azide group remains inert until exposed to UV light.[10] Upon irradiation (typically 250-350 nm), it forms a highly reactive nitrene intermediate.[9][10][11] This nitrene can then non-selectively insert into adjacent C-H and N-H bonds or react with nucleophiles, forming a stable covalent crosslink with a nearby interacting molecule.[7][10][12]

This two-stage mechanism allows a researcher to first conjugate the crosslinker to a purified "bait" protein, remove excess unreacted crosslinker, and then introduce the "prey" protein or cellular environment before initiating the crosslinking with light. This temporal control is a significant advantage for capturing specific interactions.

cluster_0 Step 1: Amine Conjugation (No UV Light) cluster_1 Step 2: Photo-Crosslinking (UV Light) Bait Bait Protein (with Lysine -NH2) Bait_APA APA-Labeled Bait Protein Bait->Bait_APA + NHS-APA (pH 7-9 Buffer) Stable Amide Bond NHS_APA NHS-Activated This compound NHS_APA->Bait_APA Bait_APA_UV APA-Labeled Bait Protein (UV Activated Nitrene) Bait_APA->Bait_APA_UV UV Light (250-350 nm) Prey Interacting Prey Protein (with C-H, N-H bonds) Crosslinked_Complex Covalently-Linked Bait-Prey Complex Prey->Crosslinked_Complex Bait_APA_UV->Crosslinked_Complex + Prey Protein (Nitrene Insertion) Covalent Bond

Caption: Mechanism of a two-step crosslinking reaction using an NHS-activated aryl azide.

Comparative Analysis of Crosslinker Classes

While APA is a powerful tool, its performance must be weighed against other available chemistries. The optimal choice depends on the specific biological question, the nature of the interacting molecules, and the experimental system.

FeatureAryl Azides (e.g., APA)Diazirines (e.g., SDA)Benzophenones"Click Chemistry" (e.g., Azide-Alkyne)
Reactive Intermediate Nitrene[10][11]Carbene[1][13]Triplet Ketone[13]N/A (Cycloaddition)
Activation UV Light (250-460 nm)[10]UV Light (330-370 nm)[1][13]UV Light (~350-360 nm)[13]Copper Catalyst or Strain-Promoted[14][15]
Reactivity Inserts into C-H, N-H; reacts with nucleophiles[7]Inserts into C-H, N-H, O-H, S-H bonds[13]Abstracts H from C-H bonds[13]Highly specific to cognate partner (alkyne/azide)[14]
Crosslinking Efficiency Moderate to HighModerate to High[13]High[2]Very High
Key Advantage Well-established, versatile for capturing unknown interactions.Smaller reactive group, generally lower non-specific binding.[9]High efficiency, can be regenerated if no crosslinking occurs.[16]Bioorthogonal, high specificity, fast kinetics, biocompatible.[14]
Key Limitation Can have significant non-specific binding; shorter wavelength UV can damage samples.[10][13]Can be less stable than aryl azides.Larger, bulkier photoreactive group.Requires introduction of azide/alkyne handles into biomolecules.[15]
Water Solubility Varies; can be modified with Sulfo-NHS group for solubility (e.g., Sulfo-SANPAH).[7]Varies; can be modified.Generally hydrophobic.Often modified with PEG spacers for solubility.[17]

Experimental Design: Causality and Self-Validation

A robust crosslinking experiment is built on logical choices and includes controls that validate the results. Here, we present a protocol for a typical two-step photo-crosslinking experiment and highlight the rationale behind each step.

Protocol: Identifying a Protein-Protein Interaction using an NHS-Aryl Azide Crosslinker

Objective: To covalently capture the interaction between a purified "Bait" protein and an unknown "Prey" protein from a cell lysate.

Materials:

  • Purified Bait Protein (>1 mg/mL in amine-free buffer like PBS, pH 7.4)

  • NHS-Ester Aryl Azide Crosslinker (e.g., Sulfo-SANPAH for solubility)

  • Quenching Buffer (e.g., 1M Tris-HCl, pH 8.0)

  • Desalting Column

  • Cell Lysate containing Prey protein

  • UV Lamp (e.g., 365 nm for nitrophenyl azides)[10]

  • SDS-PAGE and Western Blotting reagents

  • Mass Spectrometer for identification

Workflow:

start Start step1 Step 1: Label Bait Protein with NHS-Aryl Azide (1 hr, RT, dark) start->step1 step2 Step 2: Quench Reaction (1M Tris, 15 min) step1->step2 step3 Step 3: Purify Remove excess crosslinker (Desalting Column) step2->step3 step4 Step 4: Incubate Labeled Bait + Cell Lysate (Binding conditions, dark) step3->step4 step5 Step 5: Photo-Crosslink Expose to UV Light (e.g., 365 nm, 10-30 min) step4->step5 control Control: No UV Light (Identical sample, no irradiation) step4->control Parallel processing step6 Step 6: Analysis (SDS-PAGE, Western Blot, MS) step5->step6 end End step6->end control->step6

Caption: A typical experimental workflow for photo-crosslinking.

Methodology & Rationale:

  • Reagent Preparation: Dissolve the NHS-ester aryl azide crosslinker (e.g., Sulfo-SANPAH) in an anhydrous solvent like DMSO immediately before use.[7]

    • Causality: The NHS-ester moiety readily hydrolyzes in aqueous solutions, rendering it non-reactive. Preparing it fresh ensures maximum reactivity with the target protein.[7]

  • Labeling Reaction: Add a 10-50 fold molar excess of the dissolved crosslinker to the purified Bait protein solution. Incubate for 30-60 minutes at room temperature in the dark.

    • Causality: A molar excess drives the reaction towards acylation of the protein's primary amines. The reaction is performed in the dark to prevent premature activation of the aryl azide group.

  • Quenching: Add Quenching Buffer (e.g., Tris or glycine) to a final concentration of 20-50 mM. Incubate for 15 minutes.

    • Causality: The primary amines in the quenching buffer react with and neutralize any remaining NHS-ester groups, stopping the labeling reaction.

  • Purification: Immediately remove excess, unreacted, and quenched crosslinker using a desalting column equilibrated with a suitable buffer (e.g., PBS).

    • Causality (Self-Validation): This step is critical. Failure to remove free crosslinker would lead to non-specific labeling of the Prey protein population upon UV activation, generating false-positive results. Successful purification ensures that crosslinking can only be initiated from the Bait protein.

  • Binding and Crosslinking:

    • Combine the labeled, purified Bait protein with the cell lysate containing the Prey protein. Allow the proteins to interact under appropriate physiological conditions (e.g., 30 minutes at 4°C).

    • Transfer the sample to a UV-transparent vessel and irradiate with a UV lamp for 5-30 minutes on ice.

    • Causality: The UV energy activates the aryl azide, forming the reactive nitrene. Placing the sample on ice helps to mitigate heating from the lamp, which could denature proteins.

  • Control Experiment (Self-Validation): Prepare an identical sample that goes through all steps except for the UV irradiation.

    • Causality: This is the most important control. A crosslinked product appearing as a higher molecular weight band on a gel should only be present in the UV-treated sample. Its absence in the non-irradiated control confirms that the covalent linkage is light-dependent and not due to non-specific aggregation.

  • Analysis:

    • SDS-PAGE/Western Blot: Analyze both the UV-treated and control samples. A new, higher molecular weight band in the UV-treated lane, which is immunoreactive to antibodies for the Bait protein, indicates a successful crosslink.

    • Mass Spectrometry (MS): For definitive identification of the Prey protein and the crosslinking site, the high molecular weight band can be excised, digested (e.g., with trypsin), and analyzed by LC-MS/MS.[18][19][20] Specialized software can then identify the "crosslinked peptides," which consist of a peptide from the Bait and a peptide from the Prey covalently joined by the crosslinker remnant.[18]

Application in Drug Development: Antibody-Drug Conjugates (ADCs)

The principles of crosslinking are central to the construction of ADCs, which link potent cytotoxic drugs to specific monoclonal antibodies.[11][21] While traditional ADC chemistries often rely on the reaction of maleimides with native or engineered cysteine residues, or NHS esters with lysine residues, photo-activatable linkers represent an emerging strategy.[22][23] Their advantage lies in the potential for spatial and temporal control over payload conjugation, although this is still an area of active research. More commonly, bifunctional linkers with azide moieties are used in "Click Chemistry" approaches to generate homogenous ADCs with a defined drug-to-antibody ratio (DAR).[14][15][24]

Conclusion: Selecting the Right Tool for the Job

This compound and its derivatives are powerful, versatile photo-reactive crosslinkers that have been instrumental in mapping molecular interactions. Their key strength lies in the two-step reaction mechanism that provides temporal control over the crosslinking event.

However, the field has evolved, and researchers must now consider a broader arsenal of tools.

  • For capturing unknown or transient interactions in situ, photoreactive crosslinkers (aryl azides, diazirines) remain the gold standard due to the non-specific reactivity of their light-induced intermediates.

  • For applications requiring absolute specificity and high efficiency, such as the precise construction of bioconjugates or ADCs, bioorthogonal "Click Chemistry" linkers are often superior.[14][25]

  • For routine, stable crosslinking between known surface-accessible residues, traditional thermochemical crosslinkers like NHS esters and maleimides offer a simple, robust, and cost-effective solution.

The following decision tree can guide the selection process:

q1 Goal: Capture unknown/ transient interactions? q2 Can reactive handles (alkyne/azide) be introduced? q1->q2 No res1 Use Photoreactive Crosslinker (Aryl Azide, Diazirine) q1->res1 Yes q3 Need temporal control (two-step reaction)? q2->q3 No res2 Use 'Click Chemistry' Crosslinker q2->res2 Yes res3 Use Heterobifunctional Photoreactive Crosslinker (e.g., NHS-Aryl Azide) q3->res3 Yes res4 Use Thermochemical Crosslinker (e.g., SMCC, BS3) q3->res4 No

Caption: Decision tree for selecting an appropriate crosslinker.

Ultimately, a successful crosslinking strategy relies on a deep understanding of the chemistries involved, the implementation of rigorous controls, and the selection of a tool that is precisely matched to the scientific question at hand.

References

  • Characterization of protein crosslinks via mass spectrometry and an open-modification search strategy. National Institutes of Health (NIH). [Link]

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  • Poly(ethylene glycol) Hydrogel Crosslinking Chemistries Identified via Atmospheric Solids Analysis Probe Mass Spectrometry. Duke University. [Link]

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  • Antibody drug conjugates for tumor targeting. University of Bern BORIS Portal. [Link]

  • Nitrene C–H insertion. Wikipedia. [Link]

  • Recent Advances in Bioorthogonal Ligation and Bioconjugation. National Institutes of Health (NIH). [Link]

  • Propionic acid. Penta chemicals. [Link]

  • Small-Format Drug Conjugates: A Viable Alternative to ADCs for Solid Tumours? MDPI. [Link]

  • New-to-nature chemistry from old protein machinery: carbene and nitrene transferases. OSTI.GOV. [Link]

  • Enhancing Cross-Linking Efficiency in Gelatin-Based Hydrogels. MDPI. [Link]

  • Click Chemistry Protocol for 3D Bioprintable Elastin−Hyaluronic Acid Hydrogels. ResearchGate. [Link]

  • Nitrene Insertion into C C and C H Bonds of Diamide Diimine Ligands. ResearchGate. [Link]

  • Recent Advances in ADCs. NJ Bio, Inc.. [Link]

  • Emerging non-antibody‒drug conjugates (non-ADCs) therapeutics of toxins for cancer treatment. National Institutes of Health (NIH). [Link]

  • A Facile Crosslinked Hyaluronic Acid Hydrogel Strategy: Elution Conditions Adjustment. Wiley Online Library. [Link]

  • Are Natural Compounds a Promising Alternative to Synthetic Cross-Linking Agents in the Preparation of Hydrogels? National Institutes of Health (NIH). [Link]

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A Guide to 3-(4-Azidophenyl)propionic Acid: A Strategic Linker for Advanced Click Chemistry Applications

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive technical guide designed for researchers, scientists, and drug development professionals. In the landscape of bioconjugation and materials science, the choice of a chemical linker is a critical decision that dictates the success of an experiment. This guide provides an in-depth analysis of 3-(4-Azidophenyl)propionic acid (APPA), a bifunctional linker increasingly recognized for its unique advantages in click chemistry applications. We will move beyond simple catalog descriptions to explore the causal relationships behind its performance, compare it objectively with common alternatives, and provide actionable experimental protocols.

Introduction: The Power of "Click" for Precision in Molecular Assembly

"Click chemistry" describes a class of reactions that are rapid, efficient, and highly specific, enabling the modular assembly of complex molecular architectures from smaller building blocks.[1][2] The cornerstone of this field is the azide-alkyne cycloaddition, which forms a stable triazole linkage.[3] This reaction's bioorthogonality—meaning its components react selectively with each other without interfering with native biological functional groups—makes it an invaluable tool for labeling proteins, modifying surfaces, and synthesizing antibody-drug conjugates (ADCs).[4] The selection of the azide-containing molecule is paramount, as its inherent properties influence solubility, steric hindrance, and the overall characteristics of the final conjugate.

Section 1: Anatomy of a Versatile Linker: this compound (APPA)

This compound is a heterobifunctional linker featuring three key components: an azide group for click chemistry, a carboxylic acid for covalent attachment, and a phenylpropionic acid spacer that imparts distinct properties.[5]

  • The Azide (-N₃): The "Clickable" Handle. This functional group is the reactive warhead for cycloaddition reactions with alkyne-containing molecules. The azide is remarkably stable under most biochemical conditions yet reacts efficiently in both copper(I)-catalyzed (CuAAC) and strain-promoted, copper-free (SPAAC) click reactions.[6][7]

  • The Carboxylic Acid (-COOH): The Conjugation Anchor. The terminal carboxylic acid provides a versatile handle for covalently attaching the linker to a substrate. It readily reacts with primary amines, such as those on the side chains of lysine residues in proteins, after activation into a more reactive form, typically an N-hydroxysuccinimide (NHS) ester.[8][9]

  • The Phenylpropionic Spacer: More Than Just a Linker. The rigid, hydrophobic phenylpropionic spacer is the defining feature of APPA. Unlike flexible aliphatic or polyethylene glycol (PEG) chains, this spacer maintains a defined distance and orientation between the conjugated molecules, which can be critical for preserving protein function or controlling surface density.

Section 2: Comparative Performance Analysis: APPA vs. The Alternatives

The decision to use APPA is best understood by comparing it to other common azide linkers. The primary alternatives are short-chain aliphatic linkers (e.g., 3-Azidopropionic acid) and hydrophilic PEGylated linkers (e.g., Azide-PEG4-NHS ester).

cluster_APPA This compound (APPA) cluster_Aliphatic Aliphatic Linker cluster_PEG PEGylated Linker APPA N₃─Ph─(CH₂)₂─COOH APPA_node Properties: - Rigid Spacer - Hydrophobic - Aromatic Aliphatic N₃─(CH₂)₂─COOH Aliphatic_node Properties: - Flexible Spacer - Moderately Hydrophilic - Non-aromatic PEG N₃─(CH₂CH₂O)n─(CH₂)m─COOH PEG_node Properties: - Highly Flexible Spacer - Hydrophilic - Improves Solubility

Caption: Chemical structures and key properties of APPA and its common alternatives.

Data Presentation: Linker Performance Comparison
FeatureThis compound (APPA)3-Azidopropionic AcidAzide-PEGn-Carboxylic Acid
Spacer Character Rigid, aromatic, hydrophobicFlexible, aliphaticHighly flexible, hydrophilic
Solubility (Organic) HighModerateLow to Moderate
Solubility (Aqueous) Low (improves upon deprotonation)ModerateHigh[6]
Potential for π-π Stacking YesNoNo
Impact on Conjugate Maintains defined separation; may increase hydrophobicity and aggregation risk.Minimal steric hindrance; flexible tether.Increases hydrophilicity; reduces aggregation; can improve pharmacokinetics.
Best-Use Scenarios Surface modification where defined orientation is key; conjugation to hydrophobic pockets of proteins.General-purpose labeling where spacer properties are non-critical.Bioconjugation of sensitive proteins; in vivo applications; solubilizing hydrophobic payloads.[6][10]
Hydrophobicity and Solubility: A Balancing Act

The phenyl group makes APPA significantly more hydrophobic than its aliphatic and PEGylated counterparts.[11] This property can be a distinct advantage or a liability depending on the application.

  • Advantage: For modifying surfaces or probes intended to interact with hydrophobic environments (e.g., cell membranes, hydrophobic pockets of proteins), the character of APPA can enhance binding and compatibility.

  • Disadvantage: In aqueous bioconjugation, the hydrophobicity of APPA can decrease the solubility of the resulting protein conjugate, potentially leading to aggregation. This contrasts sharply with PEG linkers, which are specifically chosen to increase water solubility and reduce immunogenicity.[6]

Spacer Rigidity and Its Implications

The propionic acid chain offers some flexibility, but the phenyl ring creates a largely rigid structure.

  • Advantage: This rigidity is beneficial when a precise distance between two conjugated moieties must be maintained. For example, in Förster Resonance Energy Transfer (FRET) probes or when tethering a molecule to a surface, a rigid linker prevents unwanted collapse of the system.

  • Disadvantage: In cases where a substrate needs to access a sterically hindered active site, the flexibility of a PEG or simple aliphatic linker may be superior, allowing the conjugated molecule more freedom to orient itself correctly.

Section 3: Field-Proven Application: A Two-Step Protocol for Protein Labeling

This section provides a robust, self-validating protocol for labeling a protein with an alkyne-functionalized fluorescent dye using APPA as the linker. The workflow is divided into two main stages: (1) Amine-reactive conjugation of APPA to the protein, and (2) The copper-catalyzed click reaction.

G cluster_step1 Step 1: Protein-Linker Conjugation cluster_step2 Step 2: Click Chemistry Labeling APPA APPA NHS_activation Activate with EDC/sulfo-NHS APPA->NHS_activation APPA_NHS APPA-NHS Ester NHS_activation->APPA_NHS Protein Protein (-NH₂) Azide_Protein Azide-Labeled Protein Protein->Azide_Protein pH 8.0-8.5 APPA_NHS->Azide_Protein pH 8.0-8.5 Purification1 Purify (Desalting Column) Azide_Protein->Purification1 Alkyne_Dye Alkyne-Dye Purification1->Alkyne_Dye Click_Reaction CuAAC Reaction Purification1->Click_Reaction CuSO₄, Ascorbate, THPTA Ligand Alkyne_Dye->Click_Reaction CuSO₄, Ascorbate, THPTA Ligand Labeled_Protein Labeled Protein Click_Reaction->Labeled_Protein Purification2 Purify (SEC/Affinity) Labeled_Protein->Purification2 Final_Product Final Conjugate Purification2->Final_Product

Caption: Two-step workflow for labeling a protein using APPA and click chemistry.

Experimental Protocol

Causality Behind Choices:

  • Buffers: Phosphate-buffered saline (PBS) is used for its physiological pH and lack of primary amines. Amine-containing buffers like Tris would compete with the protein for reaction with the NHS ester.

  • Activation Chemistry: EDC/sulfo-NHS is a standard, highly efficient method for creating amine-reactive esters from carboxylic acids in aqueous solutions. Sulfo-NHS is used to improve the water solubility of the active ester.

  • Click Catalysis: The THPTA ligand is a water-soluble copper(I)-stabilizing ligand that accelerates the click reaction and protects the protein from potential damage by reactive oxygen species that can be generated by the copper catalyst and reducing agent.[12][13] Sodium ascorbate is the reducing agent used to generate the active Cu(I) catalyst from a Cu(II) salt like CuSO₄.[14][15]

Materials:

  • This compound (APPA)

  • Protein of interest (in amine-free buffer, e.g., PBS pH 7.4)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-Hydroxysulfosuccinimide)

  • Alkyne-functionalized molecule (e.g., Alkyne-Fluor 488)

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)

  • Reaction Buffers: PBS (pH 7.4), Conjugation Buffer (PBS, pH 8.0-8.5)

  • Desalting columns and/or Size Exclusion Chromatography (SEC) system for purification.

Methodology:

Part A: Activation of APPA and Conjugation to Protein

  • Prepare APPA-NHS Ester (In Situ):

    • Dissolve APPA in an organic co-solvent like DMSO to a stock concentration of 100 mM.

    • In a microfuge tube, combine 1.2 equivalents of EDC and 1.5 equivalents of sulfo-NHS relative to APPA in cold PBS (pH 7.4).

    • Immediately add 1 equivalent of APPA (from DMSO stock) to the EDC/sulfo-NHS mixture. The final DMSO concentration should be kept below 10% (v/v) to avoid protein denaturation.

    • Incubate for 15-20 minutes at room temperature to form the APPA-sulfo-NHS ester.

  • Protein Conjugation:

    • Adjust the pH of the protein solution (e.g., 5 mg/mL) to 8.0-8.5 using a suitable buffer. This deprotonates lysine amines, enhancing their nucleophilicity for efficient reaction.

    • Add a 10- to 20-fold molar excess of the freshly prepared APPA-sulfo-NHS ester solution to the protein solution.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification of Azide-Labeled Protein:

    • Remove excess, unreacted APPA-linker and byproducts by passing the reaction mixture through a desalting column (e.g., Zeba™ Spin Desalting Column) equilibrated with PBS (pH 7.4).

    • Confirm protein concentration and determine the degree of labeling (DOL) if an analytical method is available. The azide-labeled protein is now ready for the click reaction.

Part B: Click Chemistry Labeling

  • Prepare Click Reagents:

    • Copper Stock (20 mM): Dissolve CuSO₄ in water.

    • Ligand Stock (100 mM): Dissolve THPTA in water.

    • Ascorbate Stock (300 mM): Freshly dissolve Sodium Ascorbate in water immediately before use. Oxygen will degrade it.

    • Alkyne-Dye Stock (10 mM): Dissolve the alkyne-dye in DMSO.

  • Click Reaction Assembly:

    • To the purified azide-labeled protein, add a 5- to 10-fold molar excess of the Alkyne-Dye.

    • Prepare the catalyst premix: In a separate tube, add 1 µL of 20 mM CuSO₄ to 5 µL of 100 mM THPTA. Let it complex for 1-2 minutes.[12]

    • Add the catalyst premix to the protein/dye mixture. Final copper concentration should be around 0.1-0.5 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 3-5 mM.[12]

  • Incubation and Final Purification:

    • Incubate the reaction at room temperature for 30-60 minutes, protected from light.

    • Purify the final fluorescently labeled protein conjugate from excess dye and catalyst components using an appropriate method like SEC or affinity chromatography.

    • The final product can be validated by SDS-PAGE (observing a fluorescent band) and UV-Vis spectroscopy (to determine protein and dye concentrations).

Section 4: Concluding Remarks: Strategic Selection of an Azide Linker

References

  • AxisPharm. (n.d.). Azide PEG, Azide linker for Click Chemistry Reactions. Retrieved from [Link][16]

  • El-Sagheer, A. H., & Brown, T. (2021). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews. Retrieved from [Link][3]

  • Li, J., & Lin, S. (2021). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. Molecules, 26(16), 4998. Retrieved from [Link][17]

  • Wikipedia. (n.d.). Click chemistry. Retrieved from [Link][18]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13581612, this compound. Retrieved from [Link][11]

  • Al-Trawneh, S. A., et al. (2023). A Recent Concept of Importance: Click Chemistry. International Journal of Chemical and Molecular Engineering. Retrieved from [Link][1]

  • AxisPharm. (2024). Alkyne-Azide Click Chemistry Protocol for ADCs. Retrieved from [Link][19]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link][2]

  • DeForest, C. A., & Anseth, K. S. (2011). Sequential Click Reactions for Synthesizing and Patterning 3D Cell Microenvironments. Nature Chemistry, 3(11), 925-931. Retrieved from [Link][20]

  • Rodrigues, T., et al. (2018). The medicinal chemistry evolution of antibody–drug conjugates. RSC Medicinal Chemistry. Retrieved from [Link][21]

  • Marist College. (n.d.). Click Chemistry: Synthesis of a Triazole. Retrieved from [Link][14]

  • Jena Bioscience. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Retrieved from [Link][15]

  • St. Amant, A. H., et al. (2018). Click Chemistry Conjugations. Methods in Molecular Biology. Retrieved from [Link][4]

  • Reddit. (2022). Click Chemistry Problems (Copper Catalyzed Azide-Alkyne Cycloaddition). Retrieved from [Link][22]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 155604, Azidopropionic acid. Retrieved from [Link][23]

  • Kaczmarek, B. (2019). Surface Modification to Improve Properties of Materials. Materials, 12(3), 459. Retrieved from [Link][24]

  • Parker, J. L., et al. (2017). Exploiting azide-alkyne click chemistry in the synthesis, tracking and targeting of platinum anticancer complexes. Dalton Transactions, 46(38), 12756-12767. Retrieved from [Link][25]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123132088, 3-Azidopropionic Acid Sulfo-NHS Ester. Retrieved from [Link][26]

  • Kim, D., & Park, H. S. (2021). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. RSC Advances, 11(54), 34261-34279. Retrieved from [Link][27]

  • Zhang, Y. Y., et al. (2018). 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule. Food & Function, 9(2), 1086-1095. Retrieved from [Link][28]

  • Zhang, Y. Y., et al. (2018). 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule. RSC Publishing. Retrieved from [Link][29]

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comparative analysis of different azido-containing linkers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Azido-Containing Linkers for Bioconjugation and Therapeutics

Abstract

The azide functional group, a cornerstone of bioorthogonal chemistry, has revolutionized the assembly of complex bioconjugates. Azido-containing linkers are the architectural elements that bridge biomolecules to payloads, labels, or other molecules of interest, and their chemical identity is a critical determinant of the final conjugate's success. Simply viewing a linker as a passive spacer is a significant oversimplification; its composition dictates crucial parameters including solubility, stability, steric hindrance, and pharmacokinetic profile. This guide provides a comparative analysis of the primary classes of azido-containing linkers, grounded in mechanistic principles and field-proven experimental considerations, to empower researchers in drug development and chemical biology to make strategic, data-driven decisions for their conjugation workflows.

The Strategic Importance of Linker Selection

In the design of sophisticated biomolecules like Antibody-Drug Conjugates (ADCs), the linker is as vital as the antibody and the payload.[1][2] An improperly chosen linker can lead to premature drug release, aggregation, poor solubility, or rapid clearance from circulation, nullifying the potential of an otherwise promising therapeutic or research agent.[3][4] The core function of an azido-containing linker is to serve as a stable, reactive handle for "click chemistry," a suite of reactions prized for their high efficiency, specificity, and biocompatibility.[5][6][7]

The primary reactions leveraging the azide group are:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The quintessential "click" reaction, forming a highly stable 1,4-disubstituted triazole ring between an azide and a terminal alkyne.[7][8] Its high yield and reliability are unparalleled, though the requisite copper catalyst can be a concern for in vivo applications due to cytotoxicity.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A catalyst-free alternative where the high ring strain of a cyclooctyne drives the reaction with an azide.[7][9] This reaction's bioorthogonality makes it ideal for conjugations in living systems.

  • Staudinger Ligation: The reaction of an azide with a specifically engineered triarylphosphine to form a stable amide bond.[10][11]

reaction_mechanisms Fig. 1: Key Bioorthogonal Reactions of Azido-Linkers cluster_cuaac CuAAC cluster_spaac SPAAC cluster_staudinger Staudinger Ligation A1 R1-N₃ D1 1,4-Triazole Product Stable, Regiospecific A1->D1 B1 R2-C≡CH B1->D1 C1 Cu(I) Catalyst C1->D1 A2 R1-N₃ D2 Triazole Product Catalyst-Free, Bioorthogonal A2->D2 B2 Strained Alkyne (e.g., DBCO) B2->D2 A3 R1-N₃ D3 Amide Product Forms Native Amide Bond A3->D3 B3 Engineered Phosphine B3->D3

Caption: Core reaction pathways for azido-containing linkers.

Comparative Analysis of Linker Backbones

The linker's backbone is the primary determinant of its physicochemical properties. The two most common backbones are alkyl chains and poly(ethylene glycol) (PEG) chains.

Alkyl Chain-Based Azido Linkers

These linkers consist of a simple hydrocarbon chain (e.g., -CH₂-)n. Their primary appeal lies in their synthetic simplicity and their ability to increase the lipophilicity of a conjugate.[]

  • Expertise & Experience: The decision to use an alkyl linker is often driven by a need to enhance membrane permeability. For PROTACs (PROteolysis TArgeting Chimeras) or other molecules needing to cross the lipid bilayer, replacing hydrophilic ether oxygens with methylene groups reduces the polar surface area, which can significantly improve cell uptake and bioavailability.[] However, this comes at a cost. Long alkyl chains are notoriously insoluble in aqueous buffers, which complicates conjugation protocols and can lead to aggregation of the final product.

Poly(ethylene glycol) (PEG)-Based Azido Linkers

PEG linkers, composed of repeating ethylene glycol units (-CH₂CH₂O-)n, are the workhorses of modern bioconjugation.[13][14]

  • Expertise & Experience: The inclusion of a PEG linker is a strategic choice to overcome the solubility and aggregation challenges often seen with large, hydrophobic biomolecules and payloads.[3] The hydrophilic, flexible chain creates a hydration shell around the conjugate, which not only improves solubility but also masks it from proteolytic enzymes and the immune system, often extending its circulation half-life.[14] The length of the PEG chain is a critical parameter; while a longer chain enhances solubility, it can also increase the overall size of the conjugate, potentially hindering its access to target tissues.[3] Discrete PEG (dPEG®) linkers, which have a precise number of repeating units, are highly recommended over polydisperse polymers to ensure homogeneity of the final product.[14]

Data Summary: Alkyl vs. PEG Linkers
PropertyAlkyl LinkerPEG LinkerRationale for Choice
Aqueous Solubility LowHighPEG is chosen to prevent aggregation and improve handling of hydrophobic molecules.[3][13]
Hydrophobicity HighLowAlkyl linkers can be used to improve passive diffusion across cell membranes.[]
Immunogenicity Can be immunogenicGenerally low ("stealth" effect)PEGylation is a standard strategy to reduce the immunogenicity of therapeutic proteins.[14]
Synthetic Complexity LowModerateAlkyl chains are synthetically straightforward to construct.
Homogeneity HighHigh (with discrete PEG)Using discrete PEG linkers is crucial for producing a well-defined conjugate.[14]

Functional Classification: Cleavable vs. Non-Cleavable Linkers

Beyond the backbone, the most critical functional distinction is whether the linker is designed to be cleaved. This choice is dictated entirely by the desired mechanism of action for the payload.

Non-Cleavable Linkers

A non-cleavable linker forms a permanent, stable bond between the biomolecule and the payload. The payload is only released upon the complete lysosomal degradation of the carrier biomolecule (e.g., an antibody) into its constituent amino acids.[]

  • Trustworthiness: This strategy offers maximum stability in circulation, minimizing off-target toxicity from prematurely released drug. The resulting active species is the payload still attached to the linker and the single amino acid (e.g., lysine) from the conjugation site. This approach is self-validating in that the stability is inherent to the chemical bond, reducing variability. The ADC Kadcyla® (T-DM1) famously employs a non-cleavable thioether linker.[]

Cleavable Linkers

Cleavable linkers are engineered to break and release the payload in response to a specific trigger within the target cell or tissue microenvironment.[16][17][] This allows for the release of an unmodified, highly potent payload.

  • Acid-Sensitive Linkers (Hydrazones): These linkers are stable at physiological blood pH (~7.4) but are rapidly hydrolyzed in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[1][19] This pH differential is a reliable trigger for intracellular drug release.

  • Reductively Cleavable Linkers (Disulfides): These linkers incorporate a disulfide bond (-S-S-), which is stable in the oxidizing environment of the bloodstream. However, upon entering a cell, it is rapidly cleaved by the high concentration of intracellular glutathione (GSH), a reducing agent.[17][20]

  • Enzyme-Cleavable Linkers (Peptides): These are perhaps the most sophisticated linkers, containing a short peptide sequence (e.g., valine-citrulline) that is a substrate for a specific enzyme, such as Cathepsin B, which is often overexpressed in the lysosomes of tumor cells.[2][21] This provides an additional layer of tumor specificity.

cleavage_mechanisms Fig. 2: Intracellular Cleavage Strategies for Linkers cluster_cell Target Cell endosome Endosome (pH 5.0-6.5) lysosome Lysosome (pH 4.5-5.0) endosome->lysosome Maturation Payload Released Payload endosome->Payload Hydrazone Cleavage (Acid-Labile) lysosome->Payload Peptide Cleavage (Enzyme-Labile) cytosol Cytosol (High Glutathione) cytosol->Payload Disulfide Cleavage (Reductive) ADC Antibody-Drug Conjugate (ADC) ADC->endosome Internalization

Caption: Common intracellular triggers for cleavable linkers.

Experimental Protocols & Workflow

The following protocols provide a validated workflow for creating a site-specific ADC using an azido-linker and SPAAC chemistry. This approach is superior to random lysine conjugation as it yields a homogenous product with a defined drug-to-antibody ratio (DAR).

Protocol 1: Enzymatic Installation of an Azide Handle onto an Antibody

Causality: This protocol uses an enzyme like Sortase A or transglutaminase to install an azide-containing peptide at a specific, engineered recognition site on the antibody (e.g., the C-terminus of the heavy chain). This ensures a homogenous product where every antibody is functionalized at the same location, leading to predictable and reproducible behavior.

Materials:

  • Monoclonal antibody (mAb) with recognition tag (e.g., LPETG for Sortase A)

  • Sortase A enzyme

  • Azide-probe (e.g., GGGGK-N₃)

  • Reaction Buffer: 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, pH 7.5

  • Purification: Protein A chromatography column

Procedure:

  • Combine the mAb (final concentration 1 mg/mL) and the azide-probe (20-fold molar excess) in the reaction buffer.

  • Initiate the reaction by adding Sortase A enzyme (10-fold molar excess over mAb).

  • Incubate the reaction at 25°C for 4 hours with gentle agitation.

  • Stop the reaction by removing the CaCl₂ (e.g., by adding EDTA).

  • Purify the azido-functionalized mAb using a Protein A column to remove the enzyme and excess probe.

  • Characterize the product by mass spectrometry to confirm successful modification.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Conjugation

Causality: SPAAC is chosen for its bioorthogonality. The strained alkyne (e.g., DBCO) will not react with any native functional groups on the antibody, ensuring that conjugation occurs only at the azide handle installed in Protocol 1. This reaction is performed under mild, physiological conditions, preserving the antibody's structure and function.

Materials:

  • Azido-functionalized mAb from Protocol 1

  • DBCO-functionalized payload (dissolved in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • To the azido-mAb in PBS, add the DBCO-payload solution. A 3 to 5-fold molar excess of the payload is a standard starting point to drive the reaction to completion. Ensure the final DMSO concentration is below 5% (v/v) to prevent protein denaturation.

  • Incubate the reaction for 12-24 hours at 4°C or room temperature. The reaction progress can be monitored by Hydrophobic Interaction Chromatography (HIC).

  • Once complete, remove the excess, unreacted payload via Size Exclusion Chromatography (SEC) or dialysis.

  • Characterize the final ADC product to determine purity, aggregation (by SEC), and final DAR (by HIC or Mass Spectrometry).

experimental_workflow Fig. 3: Site-Specific ADC Synthesis Workflow cluster_step1 Step 1: Azide Installation cluster_step2 Step 2: SPAAC Conjugation mAb Engineered mAb reaction1 Enzymatic Ligation mAb->reaction1 azide_probe Azide Probe (GGGK-N₃) azide_probe->reaction1 enzyme Enzyme (e.g., Sortase A) enzyme->reaction1 azido_mAb Azido-mAb reaction1->azido_mAb reaction2 Click Reaction azido_mAb->reaction2 dbco_payload DBCO-Payload dbco_payload->reaction2 final_adc Homogenous ADC (DAR = 2) reaction2->final_adc purification Purification (SEC) final_adc->purification characterization Characterization (HIC, MS) purification->characterization

Caption: Workflow for site-specific ADC production using an azido-linker.

Conclusion

The azido-containing linker is a powerful and versatile tool in the arsenal of the drug development professional and research scientist. The choice of linker backbone—alkyl for lipophilicity or PEG for hydrophilicity—and functional class—non-cleavable for stability or cleavable for targeted release—must be a deliberate, data-informed decision. By understanding the fundamental chemical principles and the causal relationships between linker structure and conjugate performance, researchers can rationally design and synthesize next-generation bioconjugates with enhanced efficacy, safety, and therapeutic potential.

References

  • AxisPharm. (n.d.). Azide PEG, Azide linker for Click Chemistry Reactions. Retrieved from [Link][22]

  • Verhelst, S. H. L. (2012). A Simple and Effective Cleavable Linker for Chemical Proteomics Applications. Molecular & Cellular Proteomics, 11(10), 964–971. Retrieved from [Link][16]

  • CD Bioparticles. (n.d.). Cleavable Linkers. Retrieved from [Link][17]

  • Wikipedia. (n.d.). Click chemistry. Retrieved from [Link][7]

  • Creative Biolabs. (n.d.). ADC Linker Products. Retrieved from [Link][21]

  • Akella, S. V., et al. (2013). Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery. Organic & Biomolecular Chemistry, 11(7), 1168-1172. Retrieved from [Link][23]

  • Iowa State University. (n.d.). Chemical Linkers in Antibody-Drug Conjugates (ADCs). Retrieved from [Link][4]

  • Cross, J. B., et al. (2016). Exploiting azide–alkyne click chemistry in the synthesis, tracking and targeting of platinum anticancer complexes. Current Opinion in Chemical Biology, 31, 128-136. Retrieved from [Link][8]

  • Agarwal, P., & Bertozzi, C. R. (2015). Click Chemistry Conjugations. Methods in Molecular Biology, 1228, 1-17. Retrieved from [Link][9]

  • An, Y., et al. (2021). Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. Molecules, 26(18), 5624. Retrieved from [Link][1]

  • InvivoGen. (n.d.). Conjugatable Ligands: Methods Overview. Retrieved from [Link][24]

  • ResearchGate. (n.d.). A, Chemical structures of drug linker components and description of.... Retrieved from [Link][25]

  • Tsuchikama, K., & An, Z. (2018). The Chemistry Behind ADCs. Bioorganic & Medicinal Chemistry, 26(10), 2843-2853. Retrieved from [Link][2]

  • Tsuchikama, K., & An, Z. (2018). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. Journal of Controlled Release, 270, 102-111. Retrieved from [Link][19]

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A Senior Application Scientist's Guide to Validating Protein-Protein Interactions Using Cross-Linking

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate choreography of cellular life, protein-protein interactions (PPIs) are the principal dancers. They orchestrate signaling cascades, assemble molecular machines, and drive metabolic pathways. The accurate identification and validation of these interactions are therefore paramount for fundamental biological research and the development of novel therapeutics. While numerous techniques exist to suggest potential PPIs, cross-linking coupled with mass spectrometry (XL-MS) stands out as a powerful method to not only confirm these interactions but also to provide low-resolution structural information about the protein complexes in their native context.[1][2][3]

This guide provides an in-depth comparison of common cross-linking strategies, offering the technical insights and field-proven experience of a senior application scientist. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative scientific literature.

The Rationale for Cross-Linking: Capturing Transient and Stable Interactions

Many biologically significant protein interactions are transient, occurring for brief moments to transduce a signal or perform a catalytic function.[2][4] Traditional methods like co-immunoprecipitation can sometimes fail to capture these fleeting associations.[5] Chemical cross-linking offers a solution by creating stable, covalent bonds between interacting proteins, effectively "freezing" the interaction for subsequent analysis.[4][5][6] This technique can be applied both in vitro to purified components and in vivo within the complex milieu of a living cell, providing a snapshot of interactions in their natural environment.[4][7][8][9]

A Comparative Analysis of Cross-Linking Chemistries

The choice of cross-linking reagent is a critical decision that profoundly influences the outcome of an experiment. The ideal cross-linker should be efficient, specific, and provide data that is readily interpretable by mass spectrometry. Here, we compare three major classes of cross-linkers, highlighting their mechanisms, advantages, and limitations.

FeatureNHS-Ester Cross-linkers (e.g., DSS, BS3)Carbodiimide (EDC)MS-Cleavable Cross-linkers (e.g., DSSO, DSBU)Photo-reactive Cross-linkers (e.g., Aryl Azides, Diazirines)
Reactive Groups Primary amines (Lysine, N-terminus)Carboxyl groups (Aspartate, Glutamate, C-terminus) and primary amines (Lysine, N-terminus)Primary amines (Lysine, N-terminus)Non-specific C-H bonds upon photoactivation
Spacer Arm Length Defined (e.g., DSS: 11.4 Å)Zero-lengthDefined, with a cleavable siteZero-length (after activation)
Cleavability Non-cleavableNon-cleavableCleavable by CID/HCD or ETD in the mass spectrometerNon-cleavable
Key Advantage High reactivity and well-established protocols.[10]Forms a direct bond between interacting residues, providing precise distance constraints.[10][11]Simplifies data analysis by allowing for the separate identification of the two cross-linked peptides.[12][13]Can capture interactions that do not involve primary amines and allows for temporal control of the cross-linking reaction.[14][15]
Key Limitation Complex MS/MS spectra can make data analysis challenging.[1]Can be less efficient than NHS-esters and may require optimization.[11]Can be more expensive and may introduce additional sample preparation steps.Non-specific nature can lead to a higher number of random cross-links, complicating data interpretation.[16]

Experimental Workflows: From Cross-Linking to Data Analysis

The successful validation of a protein-protein interaction using XL-MS involves a multi-step workflow. Each step must be carefully optimized to ensure the generation of high-quality, interpretable data.

XL_MS_Workflow cluster_sample_prep Sample Preparation cluster_protein_proc Protein Processing cluster_ms_analysis Mass Spectrometry cluster_data_analysis Data Analysis Sample Sample Cross-linking Cross-linking Sample->Cross-linking Add Cross-linker Quenching Quenching Cross-linking->Quenching Stop Reaction Denaturation Denaturation Quenching->Denaturation Reduction_Alkylation Reduction & Alkylation Denaturation->Reduction_Alkylation Digestion Digestion Reduction_Alkylation->Digestion LC_Separation LC Separation Digestion->LC_Separation MS_Analysis MS/MS Analysis LC_Separation->MS_Analysis Database_Search Database Search MS_Analysis->Database_Search Validation Cross-link Validation Database_Search->Validation

Figure 1. A generalized workflow for a cross-linking mass spectrometry experiment.

Protocol 1: In-solution Cross-linking of a Purified Protein Complex using DSSO

This protocol describes a self-validating system for confirming the interaction between two purified proteins.

Materials:

  • Purified protein complex (e.g., 1 mg/mL in PBS)

  • Disuccinimidyl sulfoxide (DSSO), freshly prepared 50 mM stock in DMSO

  • Quenching buffer (e.g., 50 mM Ammonium Bicarbonate)

  • Denaturation buffer (e.g., 8 M Urea in 100 mM Tris-HCl, pH 8.5)

  • Reducing agent (e.g., 10 mM DTT)

  • Alkylating agent (e.g., 55 mM Iodoacetamide)

  • Trypsin (mass spectrometry grade)

  • Formic acid

Procedure:

  • Cross-linking Reaction: To 100 µL of the purified protein complex, add 1 µL of 50 mM DSSO (final concentration 0.5 mM). Incubate for 30 minutes at room temperature.

  • Quenching: Add 10 µL of 1 M Tris-HCl, pH 8.0 to quench the reaction. Incubate for 15 minutes at room temperature.

  • Denaturation, Reduction, and Alkylation: Add an equal volume of denaturation buffer. Add reducing agent and incubate for 30 minutes at 37°C. Add alkylating agent and incubate for 20 minutes at room temperature in the dark.

  • Digestion: Dilute the sample 4-fold with 100 mM Tris-HCl, pH 8.5 to reduce the urea concentration. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Sample Cleanup: Acidify the sample with formic acid to a final concentration of 0.1%. Desalt the peptides using a C18 StageTip.

  • LC-MS/MS Analysis: Analyze the desalted peptides by LC-MS/MS using a method that incorporates both HCD and ETD fragmentation.[17]

  • Data Analysis: Search the raw data against a database containing the sequences of the two proteins using specialized cross-linking software such as pLink or xProphet.[18]

Protocol 2: In-vivo Cross-linking of Cellular Proteins

This protocol is designed to capture protein interactions within their native cellular environment.[7][9]

Materials:

  • Cultured cells

  • PBS

  • Formaldehyde (16% stock solution)

  • Glycine (1 M stock solution)

  • Lysis buffer (containing detergents and protease inhibitors)

  • Sonicator or dounce homogenizer

Procedure:

  • Cell Harvest: Harvest cultured cells and wash twice with ice-cold PBS.

  • Cross-linking: Resuspend the cell pellet in PBS and add formaldehyde to a final concentration of 1%. Incubate for 10 minutes at room temperature with gentle rotation.

  • Quenching: Add glycine to a final concentration of 125 mM to quench the cross-linking reaction. Incubate for 5 minutes at room temperature.

  • Cell Lysis: Pellet the cells and lyse them in a suitable lysis buffer. Sonication or dounce homogenization may be required to shear chromatin and solubilize protein complexes.

  • Protein Digestion and Analysis: Proceed with the denaturation, reduction, alkylation, and digestion steps as described in Protocol 1. The resulting peptide mixture will be significantly more complex and may require additional fractionation prior to LC-MS/MS analysis.

Data Interpretation: From Spectra to Structure

The analysis of XL-MS data presents a significant bioinformatic challenge due to the complexity of the fragmentation spectra of cross-linked peptides.[1] The development of MS-cleavable cross-linkers has greatly simplified this process.[12][19][20] During MS/MS analysis, the cross-linker is cleaved, generating two individual peptides that can be more easily identified.[12][13]

Cleavable_Crosslinker Crosslinked_Peptide Cross-linked Peptide Pair Peptide 1 Cleavable Linker Peptide 2 MS2_Fragmentation MS2 Fragmentation (CID/HCD) Crosslinked_Peptide->MS2_Fragmentation Individual_Peptides Individual Peptides Peptide 1 with Linker Remnant Peptide 2 with Linker Remnant MS2_Fragmentation->Individual_Peptides MS3_Fragmentation MS3 Fragmentation Individual_Peptides:p1_mod->MS3_Fragmentation Individual_Peptides:p2_mod->MS3_Fragmentation Sequence_Info Peptide Sequence Information Sequence of Peptide 1 Sequence of Peptide 2 MS3_Fragmentation->Sequence_Info

Figure 2. Fragmentation of an MS-cleavable cross-linker in the mass spectrometer.

The identified cross-links provide distance constraints that can be used to model the three-dimensional structure of the protein complex.[3][21] This information is particularly valuable for large, dynamic, or membrane-associated complexes that are difficult to study by traditional structural biology techniques like X-ray crystallography or NMR.[18]

Quantitative Cross-Linking: Probing Conformational Changes

Quantitative cross-linking/mass spectrometry (QCLMS) allows for the comparison of the abundance of specific cross-links between different cellular states or conditions.[22][23][24][25] This can reveal subtle conformational changes in proteins and protein complexes upon ligand binding, post-translational modification, or in response to external stimuli.[22][25] Isotope-labeled cross-linkers are often employed in QCLMS experiments to enable the accurate quantification of cross-link abundance.[23][24][26]

Conclusion: A Powerful Tool for a Complex Problem

Cross-linking mass spectrometry is a versatile and powerful technique for the validation and characterization of protein-protein interactions. By providing direct evidence of proximity and valuable structural information, XL-MS complements other methods and offers a deeper understanding of the intricate networks that govern cellular function. As cross-linker chemistries, mass spectrometry instrumentation, and data analysis software continue to evolve, the utility of XL-MS in both basic research and drug development is certain to expand.

References

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  • Methods to investigate protein–protein interactions. Wikipedia. [Link]

  • Cross-linking mass spectrometry for mapping protein complex topologies in situ. Portland Press. [Link]

  • Residue Selective Crosslinking of Proteins through Photoactivatable or Proximity-Enabled Reactivity. NIH. [Link]

  • Quantitative Cross-Linking of Proteins and Protein Complexes. ResearchGate. [Link]

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  • Evaluating protein interactions through cross-linking mass spectrometry: New bioinformatics tools enable the recognition of neighboring amino acids in protein complexes. PubMed Central. [Link]

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  • Quantitative cross-linking/mass spectrometry to elucidate structural changes in proteins and their complexes. Springer Nature Experiments. [Link]

  • An in vivo Crosslinking Approach to Isolate Protein Complexes From Drosophila Embryos. JoVE. [Link]

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  • In vivo protein cross-linking. PubMed. [Link]

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  • Analyzing Protein-Protein Interaction by using Crosslinking Methods. Longdom Publishing. [Link]

  • Protein cross-linking analysis using mass spectrometry, isotope-coded cross-linkers, and integrated computational data processing. PubMed. [Link]

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  • Cross-linking mass spectrometry discovers, evaluates, and corroborates structures and protein–protein interactions in the human cell. PNAS. [Link]

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  • Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions A Method for All Seasons. ACS Publications. [Link]

  • The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes. PubMed Central. [Link]

  • Cleavable Cross-Linker for Protein Structure Analysis: Reliable Identification of Cross-Linking Products by Tandem MS. ACS Publications. [Link]

  • Design of CID-Cleavable Protein Cross-linkers: Identical Mass Modifications for Simpler Sequence Analysis. RSC Publishing. [Link]

  • Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers. PubMed Central. [Link]

  • An Isotopically Coded CID-cleavable Biotinylated Cross-linker for Structural Proteomics. PubMed Central. [Link]

  • Genetically encoded crosslinkers to address protein–protein interactions. PubMed Central. [Link]

  • How to Analyze Protein–Protein Interactions: Key Experimental Approaches. MtoZ Biolabs. [Link]

  • How to cross-link proteins. Ncardia. [Link]

  • A Photo‐Caged Cross‐Linker for Identifying Protein‐Protein Interactions. ResearchGate. [Link]

  • Chemical cross-linking and protein–protein interactions—A review with illustrative protocols. ResearchGate. [Link]

  • Crosslinking-Interaction-Protein-Biochemistry-BIO-PROTCOCL. Bio-Protocol. [Link]

  • Protein Cross-Linking Experiment Procedure Guide: From Sample Preparation to Interaction Analysis. BTP LAB. [Link]

  • Systems structural biology measurements by in vivo cross-linking with mass spectrometry. University of Washington. [Link]

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  • Reliable identification of protein-protein interactions by crosslinking mass spectrometry. ResearchGate. [Link]

  • Optimized Cross-Linking Mass Spectrometry for in Situ Interaction Proteomics. PubMed Central. [Link]

  • Rational Modification of a Cross-Linker for Improved Flexible Protein Structure Modeling. ACS Publications. [Link]

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A Senior Application Scientist's Guide to Assessing the Stability of Conjugates Formed with Different Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. In the world of targeted therapeutics, particularly antibody-drug conjugates (ADCs), the linker connecting the targeting moiety to the potent payload is not merely a tether; it is a critical determinant of both efficacy and safety.[1][] An ideal linker must be robust enough to remain intact in systemic circulation, preventing premature drug release and off-target toxicity, yet labile enough to efficiently release its payload under specific conditions within the target cell.[] This guide provides an in-depth comparison of common linker technologies and presents detailed, field-proven methodologies for assessing their stability, ensuring you can make informed decisions in your conjugate design and development.

The Linker Landscape: A Comparative Overview

The choice of linker chemistry dictates the stability profile and release mechanism of a conjugate.[1] Linkers are broadly categorized into two main types: non-cleavable and cleavable, each with distinct advantages and suitable applications.[1]

Non-Cleavable Linkers

Non-cleavable linkers form a stable covalent bond, and the payload is released only after the complete proteolytic degradation of the antibody backbone within the lysosome.[3][4] This design imparts high plasma stability, minimizing the risk of premature drug release and systemic toxicity.[1][4] The most common non-cleavable linker is based on a thioether bond, often formed via the reaction of a maleimide group with a thiol on the antibody, such as the SMCC linker used in Kadcyla® (ado-trastuzumab emtansine).[3][4]

  • Advantage: Superior plasma stability, which can improve the therapeutic index.[4]

  • Limitation: The released payload remains attached to an amino acid residue from the antibody, which may sometimes affect its potency. Also, they are less suited for inducing the "bystander effect," where the released drug kills adjacent, antigen-negative tumor cells.[1][3]

A persistent challenge with maleimide-based linkers is their susceptibility to a retro-Michael reaction, which can reverse the conjugation and lead to premature payload release.[5][6][7] Strategies to mitigate this include promoting the hydrolysis of the thiosuccinimide ring post-conjugation, which creates a more stable, non-reversible linkage.[6][7]

Cleavable Linkers

Cleavable linkers are designed to break and release the payload in response to specific triggers within the target cell environment.[3][] This versatility allows for more controlled and potentially faster drug release.[3] There are three primary classes of cleavable linkers.

  • Acid-Sensitive Linkers (e.g., Hydrazones): These linkers are stable at the physiological pH of blood (~7.4) but are rapidly hydrolyzed in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[][10][11] The stability of hydrazone bonds is highly tunable based on the electronic properties of the aldehyde/ketone and hydrazine precursors; for instance, hydrazones derived from aromatic aldehydes are generally more stable than those from aliphatic ones.[10][12]

  • Reductively Cleavable Linkers (e.g., Disulfides): These linkers leverage the significant difference in redox potential between the extracellular and intracellular environments.[13] They remain stable in the relatively oxidizing environment of the bloodstream but are readily cleaved by reducing agents like glutathione (GSH), which is present in high concentrations (1-10 mM) inside the cell.[13][][15] The stability of disulfide linkers can be enhanced by introducing steric hindrance around the bond to shield it from circulating thiols.[13][16][17]

  • Enzymatically Cleavable Linkers (e.g., Peptides): These linkers incorporate short peptide sequences that are substrates for specific proteases, such as cathepsin B, which are highly active in the lysosome but have low activity in circulation.[3][18][19] This provides excellent plasma stability and a controlled release mechanism.[18][19] The valine-citrulline (Val-Cit) dipeptide is a widely used, highly efficient cathepsin B substrate.[3][18]

Key Factors Influencing Conjugate Stability

A conjugate's stability is not solely determined by the linker's chemistry but is also influenced by a variety of factors:[20][]

  • Conjugation Site: The specific location on the antibody where the linker is attached can introduce steric hindrance, shielding the linker and enhancing stability.[17][22]

  • Drug-to-Antibody Ratio (DAR): Higher DAR values can increase the hydrophobicity of the conjugate, potentially leading to aggregation and faster clearance from circulation.[20][]

  • Linker Length: Shorter linkers can tether the payload more securely within the antibody's structure, increasing stability, while longer linkers might improve solubility but risk premature release.[17][24]

  • Physiological Environment: Factors like plasma proteases, pH, and reducing agents can all impact linker integrity.[]

Experimental Design for Stability Assessment

A robust assessment of conjugate stability requires a multi-pronged approach, using a combination of in vitro and in vivo assays. The goal is to quantify the rate of payload deconjugation under physiologically relevant conditions.

Core Experimental Workflow

The general workflow for assessing stability involves incubating the conjugate in a relevant biological matrix, collecting samples at various time points, and then analyzing the samples to quantify the intact conjugate and any released payload.

G cluster_prep Sample Preparation cluster_sampling Time-Course Sampling cluster_analysis Analysis A Bioconjugate (Test Article) C Incubate at 37°C A->C B Incubation Matrix (e.g., Plasma, Buffer) B->C D Collect Aliquots at Time = 0, 6, 24, 48, 96h... C->D E Quench Reaction (e.g., Freeze at -80°C) D->E F Sample Preparation (e.g., Immuno-capture) E->F G Analytical Technique (LC-MS, HPLC, ELISA) F->G H Quantify Intact Conjugate & Released Payload G->H I Data Interpretation H->I Calculate Half-life (t½) & Degradation Rate

Caption: General experimental workflow for an in vitro stability assay.

Detailed Experimental Protocols

Here are detailed, step-by-step methodologies for key stability assays. These protocols are designed to be self-validating by including necessary controls.

Objective: To determine the rate of payload deconjugation from a bioconjugate in plasma from relevant species (e.g., human, mouse) at physiological temperature.[25]

Materials:

  • Test bioconjugate

  • Control bioconjugate (with a linker of known stability, if available)

  • Unconjugated payload (for analytical standard)

  • Plasma (e.g., human, mouse), collected with an appropriate anticoagulant (e.g., Heparin)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., acetonitrile with internal standard)

  • 96-well plates or microcentrifuge tubes

Equipment:

  • Incubator (37°C)

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system or High-Performance Liquid Chromatography (HPLC) system with UV/Vis detector[26][27][28]

  • Centrifuge

Step-by-Step Procedure:

  • Preparation: Thaw plasma on ice. Centrifuge at ~2000 x g for 10 minutes to remove cryoprecipitates.

  • Incubation Setup: In triplicate, incubate the test bioconjugate at a final concentration of 100 µg/mL in plasma at 37°C. Include a control where the conjugate is incubated in PBS to assess inherent chemical stability.[25]

  • Time Points: Collect aliquots (e.g., 50 µL) from the incubation mixtures at specified time points (e.g., 0, 1, 6, 24, 48, 96, and 168 hours).[25]

  • Quenching: Immediately after collection, quench the reaction by adding 3-4 volumes of cold acetonitrile containing an internal standard to precipitate plasma proteins. Vortex and then centrifuge at high speed (e.g., >12,000 x g) for 10 minutes.

  • Sample Analysis: Transfer the supernatant to a clean plate or vial for analysis.

    • Using LC-MS/HPLC: Analyze the samples to quantify the concentration of the released payload.[26] A standard curve of the unconjugated payload should be prepared in quenched plasma to ensure accurate quantification.

    • Alternative for ADCs: The amount of intact conjugate can be measured by quantifying the total antibody and the conjugated antibody using an enzyme-linked immunosorbent assay (ELISA).[20][26] The amount of drug loss can be calculated from these measurements.

  • Data Analysis: Plot the concentration of released payload versus time. Calculate the half-life (t½) of the conjugate in plasma. A decrease in the average drug-to-antibody ratio (DAR) over time can also be used as a measure of instability.[25]

Objective: To evaluate the stability and payload release of an ADC in a simulated lysosomal environment.

Materials:

  • Test ADC

  • Lysosomal extract or purified lysosomal enzymes (e.g., Cathepsin B)[29][30]

  • Lysosome simulation buffer (e.g., 50 mM sodium acetate, pH 4.8, containing a reducing agent like 5 mM DTT to mimic the lysosomal redox potential)

  • Other materials as in Protocol 1.

Equipment:

  • Same as Protocol 1.

Step-by-Step Procedure:

  • Preparation: Prepare the lysosome simulation buffer. If using purified enzymes, pre-activate them according to the manufacturer's instructions.

  • Incubation Setup: Incubate the test ADC (e.g., 50 µg/mL) in the lysosome simulation buffer at 37°C.

  • Controls:

    • Negative Control 1: Incubate the ADC in the simulation buffer without the lysosomal enzymes/extract.

    • Negative Control 2: Incubate the ADC in a neutral buffer (e.g., PBS, pH 7.4) with the enzymes/extract to demonstrate that cleavage is pH-dependent.

  • Time Points & Analysis: Follow steps 3-6 from the Plasma Stability Assay protocol to collect, quench, and analyze the samples for released payload. The goal here is to observe efficient payload release, in contrast to the plasma assay where stability is desired.

Data Presentation and Interpretation

Quantitative data from stability assays should be summarized in a clear, structured format for easy comparison.

Table 1: Comparative Stability of Different Linkers in Human Plasma at 37°C

Linker TypeCleavage MechanismTypical Half-life (t½) in PlasmaKey Considerations
Thioether (Non-cleavable) Proteolytic Degradation> 200 hoursHigh stability, but potential for retro-Michael reaction if maleimide-based.[25]
Hydrazone Acid Hydrolysis50 - 100 hoursStability is highly pH-dependent and can be tuned by chemical modification.[31]
Disulfide Reduction20 - 80 hoursStability can be increased by adding steric hindrance near the S-S bond.[13]
Val-Cit Peptide Enzymatic (Cathepsin B)> 150 hoursGenerally very stable in human plasma but can show instability in rodent plasma.[32]

Note: The quantitative data presented is compiled from various studies and experimental conditions may differ. Direct comparison of half-lives across different studies should be made with caution.[25]

Visualization of Linker Cleavage Mechanisms

Understanding the specific cleavage mechanism for each linker is crucial for interpreting stability data and designing better conjugates.

G cluster_cleavable Cleavable Linkers cluster_non_cleavable Non-Cleavable Linker cluster_triggers A Hydrazone Linker T1 Low pH (Endosome/ Lysosome) A->T1 Hydrolysis B Disulfide Linker T2 High [GSH] (Intracellular) B->T2 Reduction C Peptide Linker T3 Cathepsin B (Lysosome) C->T3 Proteolysis D Thioether Linker T4 Proteolytic Degradation (Lysosome) D->T4 Degradation

Caption: Release mechanisms for common cleavable and non-cleavable linkers.

Conclusion

The stability of the linker is a paramount parameter that governs the therapeutic window of a bioconjugate.[] A linker that is too labile will lead to unacceptable off-target toxicity, while one that is too stable will fail to deliver the therapeutic payload efficiently, diminishing efficacy. Therefore, a rigorous and systematic assessment of linker stability using the multi-faceted experimental approaches described in this guide is not just recommended—it is essential for the successful development of safe and effective targeted therapies. By understanding the chemical nuances of different linkers and employing self-validating, robust analytical methods, researchers can rationally design and select the optimal linker to achieve the desired balance between stability and payload release.[17][22]

References

  • Disulfide Linkers. Creative Biolabs. Available at: [Link]

  • Szijj PA, Bahou C, Chudasama V. Minireview: Addressing the retro-Michael instability of maleimide bioconjugates. Drug Discov Today Technol. 2018;30:27-34. Available at: [Link]

  • Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release. SigutLabs. Available at: [Link]

  • Peptide Linkers. Creative Biolabs. Available at: [Link]

  • ADC Plasma Stability Analysis Service. Creative Biolabs. Available at: [Link]

  • Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure. J Pept Sci. 2023;e3492. Available at: [Link]

  • Peptide Linker Synthesis Service. Creative Biolabs. Available at: [Link]

  • Disulfide Linker Synthesis Service. Creative Biolabs. Available at: [Link]

  • Ekladious I, et al. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates. Pharmaceutics. 2019;11(1):33. Available at: [Link]

  • Singh T, et al. Optimizing Lysosomal Activation of Antibody–Drug Conjugates (ADCs) by Incorporation of Novel Cleavable Dipeptide Linkers. Mol Pharm. 2020;17(6):2072-2083. Available at: [Link]

  • Dubowchik GM, et al. Cathepsin B-Labile Dipeptide Linkers for Lysosomal Release of Doxorubicin from Internalizing Immunoconjugates: Model Studies of Aromatic Amine and Carbamate Aglycon Release. J Med Chem. 2002;45(15):3251-3260. Available at: [Link]

  • Wakankar A, et al. Analytical methods for physicochemical characterization of antibody drug conjugates. MAbs. 2011;3(2):161-172. Available at: [Link]

  • Lee J, et al. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Front Immunol. 2021;12:699632. Available at: [Link]

  • Wu X, et al. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. Pharmaceuticals (Basel). 2023;16(11):1597. Available at: [Link]

  • Lu J, et al. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. J Control Release. 2016;240:1-12. Available at: [Link]

  • pH-Sensitive Linker Synthesis Service. Creative Biolabs. Available at: [Link]

  • Balancing ADC stability and payload release via linker design and.... ResearchGate. Available at: [Link]

  • Kim D, et al. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. Pharmaceutics. 2021;13(1):109. Available at: [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. Published January 1, 2023. Available at: [Link]

  • Park S, et al. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. J Med Chem. 2023;66(17):12019-12029. Available at: [Link]

  • Comprehensive quality assessment of antibody-oligonucleotide conjugates. AZoM.com. Available at: [Link]

  • Dong M. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. 2020;33(10):24-35. Available at: [Link]

  • Stability Indicating Analytic Method Devlompent & Validation of Hplc. International Journal of Trend in Scientific Research and Development. Published December 6, 2020. Available at: [Link]

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A Senior Application Scientist's Guide to 3-(4-Azidophenyl)propionic Acid in Proteomics and Biomaterials

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

For researchers, scientists, and drug development professionals, the precise identification of molecular interactions is paramount. 3-(4-Azidophenyl)propionic acid (APPA) has emerged as a critical tool in this pursuit, primarily functioning as a photo-activatable crosslinker. This guide provides an in-depth, technical comparison of APPA's applications, performance against alternatives, and detailed experimental protocols. We will explore its core utility in photo-affinity labeling (PAL) for elucidating protein-protein interactions and its role in the functionalization of surfaces for advanced biomaterials. This document is designed to bridge the gap between theoretical knowledge and practical application, empowering researchers to leverage APPA to its full potential.

Introduction to this compound (APPA)

This compound is a heterobifunctional crosslinking reagent. Its structure consists of a phenyl azide group, which is photo-reactive, and a carboxylic acid group, which can be readily conjugated to primary amines on biomolecules. This dual functionality makes it a versatile tool for covalently capturing molecular interactions.

Key Properties:

  • Molecular Formula: C9H9N3O2[1]

  • Molecular Weight: 191.19 g/mol [1][2]

  • Photo-reactive Group: Aryl azide

  • Amine-reactive Group: Carboxylic acid (typically activated as an NHS ester for bioconjugation)

The propionic acid spacer arm provides a flexible linkage, allowing the photo-reactive group to reach and react with interacting molecules.

Mechanism of Action: Photo-activated Crosslinking

The utility of APPA is rooted in the photochemistry of the aryl azide group. Upon exposure to UV light, typically in the range of 265-275 nm, the azide moiety expels a molecule of nitrogen gas (N2) to form a highly reactive nitrene intermediate.[3][4][5][6] This nitrene can then undergo a variety of reactions, including insertion into C-H and N-H bonds, or addition to double bonds, forming a stable covalent bond with a nearby molecule.[5][7] This process allows for the "trapping" of transient or weak interactions that might not be captured by other methods.

Caption: Photo-activation of the azidophenyl group.

Core Application: Photo-Affinity Labeling (PAL)

Photo-affinity labeling is a powerful technique used to identify the binding partners of a molecule of interest (the "bait") within a complex biological sample.[8] APPA is frequently used to create photo-reactive probes for PAL experiments. The general workflow involves conjugating APPA to the bait molecule, allowing the bait to bind to its target ("prey"), and then activating the crosslinking with UV light to covalently link the bait and prey. The resulting complex can then be isolated and the prey protein identified by techniques such as mass spectrometry.

PAL_Workflow Bait Bait Molecule Conjugation Amine Coupling Bait->Conjugation APPA APPA-NHS Ester APPA->Conjugation Probe Photo-reactive Probe Conjugation->Probe Incubation Binding Probe->Incubation Target Target Protein Target->Incubation Complex Probe-Target Complex Incubation->Complex UV UV Irradiation Complex->UV Crosslinking Covalent Crosslinking UV->Crosslinking Crosslinked_Complex Crosslinked Complex Crosslinking->Crosslinked_Complex Analysis Isolation & Mass Spectrometry Crosslinked_Complex->Analysis Identification Target Identification Analysis->Identification Surface_Functionalization Surface Amine-Functionalized Surface Coupling Amine Coupling Surface->Coupling APPA APPA-NHS Ester APPA->Coupling APPA_Surface APPA-Functionalized Surface Coupling->APPA_Surface UV UV Irradiation APPA_Surface->UV Biomolecule Biomolecule Biomolecule->UV Immobilization Covalent Immobilization UV->Immobilization Bioactive_Surface Bioactive Surface Immobilization->Bioactive_Surface

Caption: Workflow for surface functionalization using APPA.

Protocol 2: Surface Functionalization of Amine-Coated Substrates

This protocol provides a general method for immobilizing a biomolecule onto an amine-coated surface using APPA.

Materials:

  • Amine-coated substrate (e.g., glass slide, nanoparticle).

  • This compound N-hydroxysuccinimide ester (APPA-NHS).

  • Anhydrous DMF or DMSO.

  • Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5.

  • Washing buffer (e.g., PBS with 0.05% Tween-20).

  • Biomolecule for immobilization.

  • UV lamp.

Procedure:

  • APPA-NHS Solution: Prepare a fresh solution of APPA-NHS in anhydrous DMF or DMSO.

  • Surface Activation: Immerse the amine-coated substrate in the APPA-NHS solution and incubate to allow for the coupling reaction to occur.

  • Washing: Thoroughly wash the substrate with the washing buffer to remove any non-covalently bound APPA-NHS.

  • Biomolecule Application: Apply a solution containing the biomolecule of interest to the APPA-functionalized surface.

  • Photo-Immobilization: Expose the substrate to UV light to induce crosslinking between the surface-bound APPA and the biomolecule.

  • Final Washing: Perform a final, stringent washing step to remove any non-covalently attached biomolecules.

  • Blocking (Optional): Block any remaining reactive sites on the surface with a suitable blocking agent (e.g., BSA).

Conclusion

This compound is a versatile and powerful tool for researchers in proteomics and biomaterial science. Its ability to be selectively activated by UV light allows for the covalent capture of molecular interactions and the creation of functionalized surfaces with a high degree of control. While alternative crosslinkers exist, the well-established chemistry and commercial availability of APPA and its derivatives make it an invaluable reagent for a wide range of applications. By understanding the principles behind its reactivity and carefully optimizing experimental conditions, researchers can unlock new insights into complex biological systems and develop novel biomaterials.

References

  • A Comparative Guide to Diazirine Photo-Cross-Linkers in Proteomics - Benchchem. (URL: )
  • Comparison of photoactivatable crosslinkers for in-gel immunoassays - RSC Publishing. (2021-09-30). (URL: )
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  • The 3 Types of Crosslinking Reagents and When to Use Them - G-Biosciences. (2016-05-03). (URL: )
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  • Photo-reactive Crosslinkers - TCI Chemicals. (URL: )
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  • a) Mechanism for photocrosslinking using azide in DL1. Under UV...
  • Synthesis of 5-nitro-2-[N-3-(4-azidophenyl)-propylamino]-benzoic Acid - PubMed. (URL: )
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  • Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC. (2021-06-18). (URL: )
  • This compound = 97.0 T 103489-31-2 - Sigma-Aldrich. (URL: )
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  • NHS Ester Labeling of Biomolecules Containing Primary Amino Groups - Lumiprobe. (URL: )
  • A Versatile Strategy for Surface Functionalization of Hydrophobic Nanoparticle by Boronic Acid Modified Polymerizable Diacetylene Deriv
  • Propionic acid outperforms formic and acetic acid in MS sensitivity for high-flow reversed-phase LC-MS bottom-up proteomics | Analytical Chemistry | ChemRxiv | Cambridge Open Engage. (2025-11-28). (URL: )
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A Senior Application Scientist's Guide to the Modification and Characterization of Biomolecules with 3-(4-Azidophenyl)propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Bridging Biomolecules with Bioorthogonal Chemistry

In the intricate landscape of bioconjugation, the ability to selectively and stably link molecules to proteins, antibodies, and other biologics is paramount. This guide delves into the application of 3-(4-Azidophenyl)propionic acid (APA), a versatile heterobifunctional linker. APA serves as a crucial bridge, enabling the introduction of an azide functional group onto a biomolecule. This azide "handle" is the gateway to the powerful world of bioorthogonal chemistry, most notably the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), or copper-free click chemistry.[1][2]

The core utility of APA lies in its two distinct functional ends: a carboxylic acid and an aryl azide. The carboxylic acid provides a reactive site for covalent attachment to the biomolecule, while the azide group remains inert within the biological milieu until its specific cyclooctyne partner is introduced.[3][4] This strategy is fundamental in the development of antibody-drug conjugates (ADCs), fluorescently labeled proteins for imaging, and PEGylated biologics for improved pharmacokinetics. This guide provides a comparative analysis of APA-mediated modification, detailed characterization protocols, and the scientific rationale behind these advanced methodologies.

Part 1: The Mechanism of Amine Modification via APA

The journey of modifying a biomolecule with APA begins not with the azide, but with its propionic acid moiety. The carboxyl group of APA is not inherently reactive towards the amine groups (primarily the ε-amine of lysine residues and the N-terminus) on a protein.[5] Therefore, it requires chemical activation to facilitate the formation of a stable amide bond.

The most common and effective method for this activation is the conversion of the carboxylic acid to an N-hydroxysuccinimide (NHS) ester.[6][7] This is typically achieved by reacting APA with a carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of N-hydroxysuccinimide. The resulting APA-NHS ester is an amine-reactive compound that readily undergoes nucleophilic acyl substitution with primary amines on the biomolecule under physiological to slightly alkaline conditions (pH 7.2-8.5).[5][8]

The causality behind this choice is twofold:

  • Reactivity: NHS esters provide a favorable balance of reactivity and stability in aqueous solutions, allowing for efficient conjugation without excessively rapid hydrolysis.[5]

  • Bond Stability: The resulting amide bond is exceptionally stable, ensuring the permanent attachment of the azide linker to the biomolecule under physiological conditions.[9]

NHS_Ester_Reaction cluster_reactants Reactants cluster_products Products reactant_node reactant_node intermediate_node intermediate_node product_node product_node biomolecule_node biomolecule_node Protein Biomolecule-NH₂ (Protein, Antibody, etc.) ModifiedProtein APA-Modified Biomolecule (Stable Amide Bond) Protein->ModifiedProtein Nucleophilic Attack APANHS APA-NHS Ester (this compound N-hydroxysuccinimide ester) APANHS->ModifiedProtein NHS NHS Byproduct (N-hydroxysuccinimide) APANHS->NHS Leaving Group Full_Workflow start_node start_node process_node process_node reagent_node reagent_node final_node final_node A 1. Native Biomolecule (e.g., Antibody) B 2. Amine Modification A->B C 3. APA-Modified Biomolecule B->C Stable Amide Bond D 4. Copper-Free Click Chemistry (SPAAC) C->D E 5. Final Bio-Conjugate D->E Stable Triazole Linkage R1 APA-NHS Ester R1->B R2 DBCO-Payload (e.g., DBCO-Drug, DBCO-Dye) R2->D

Caption: Overall workflow for bioconjugation using APA and SPAAC.

Part 4: Essential Characterization of APA-Modified Biomolecules

Rigorous analytical characterization is non-negotiable to ensure the quality, consistency, and efficacy of the modified biomolecule. The primary goals are to confirm the covalent attachment of APA and to determine the average number of linkers per biomolecule, known as the Degree of Labeling (DoL).

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for confirming covalent modification. [10]It directly measures the mass-to-charge ratio (m/z) of the molecule, providing unambiguous evidence of a mass increase corresponding to the addition of the APA linker.

  • Mass Shift Calculation: The molecular formula for this compound is C₉H₉N₃O₂ with a monoisotopic mass of approximately 191.19 Da. [11][12]During the NHS ester reaction with a primary amine, an amide bond is formed, and a molecule of water (H₂O, ~18.02 Da) is lost.

    • Expected Mass Increase = Mass(APA) - Mass(H₂O) = 191.19 Da - 18.02 Da = 173.17 Da

  • Top-Down vs. Bottom-Up Analysis:

    • Top-Down MS: Involves analyzing the intact, modified protein. [10]This provides a profile of the different species present (unmodified, +1 APA, +2 APA, etc.) and is excellent for calculating the DoL.

    • Bottom-Up MS: The modified protein is first digested into smaller peptides (e.g., with trypsin). [13]Subsequent LC-MS/MS analysis can identify the specific lysine residues that have been modified, providing site-specific information.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone for assessing the purity and DoL of the conjugate population. [14]

  • Reversed-Phase HPLC (RP-HPLC): The addition of the hydrophobic phenyl group from APA increases the overall hydrophobicity of the biomolecule. This results in a longer retention time on a C4, C8, or C18 RP-HPLC column compared to the unmodified version. [15][16]This shift provides orthogonal confirmation of the modification.

  • Hydrophobic Interaction Chromatography (HIC): HIC is a powerful, non-denaturing technique ideal for resolving species with different DoLs. [14]Proteins are separated based on subtle differences in surface hydrophobicity. Each addition of the APA linker contributes to the hydrophobicity, allowing for the separation of peaks corresponding to DoL=0, DoL=1, DoL=2, etc. The relative area of these peaks can be used to calculate the average DoL of the sample.

Part 5: Field-Proven Experimental Protocols

Protocol 1: Labeling of a Monoclonal Antibody (mAb) with APA-NHS

This protocol describes a typical labeling reaction for a 150 kDa monoclonal antibody.

  • Reagent Preparation:

    • Prepare the mAb in a suitable buffer, such as Phosphate Buffered Saline (PBS), at pH 7.5-8.3. The buffer must be free of primary amines (e.g., Tris). A typical concentration is 5-10 mg/mL.

    • Dissolve the APA-NHS ester in a dry, water-miscible solvent like DMSO or DMF to create a 10-20 mM stock solution. Prepare this solution immediately before use to minimize hydrolysis. [7]

  • Molar Excess Calculation:

    • Determine the desired molar excess of APA-NHS to mAb. A common starting point is a 5- to 10-fold molar excess.

    • Example: To label 1 mL of a 5 mg/mL mAb solution (MW ~150,000 g/mol ) with a 10-fold molar excess:

      • Moles of mAb = (0.005 g) / (150,000 g/mol ) = 3.33 x 10⁻⁸ mol

      • Moles of APA-NHS needed = 10 * 3.33 x 10⁻⁸ mol = 3.33 x 10⁻⁷ mol

      • Volume of 10 mM APA-NHS stock = (3.33 x 10⁻⁷ mol) / (0.010 mol/L) = 3.33 x 10⁻⁵ L = 33.3 µL

  • Labeling Reaction:

    • Add the calculated volume of the APA-NHS stock solution to the mAb solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching and Purification:

    • Quench any unreacted APA-NHS by adding a quenching buffer with a primary amine, such as 1 M Tris-HCl pH 8.0, to a final concentration of 50-100 mM. Incubate for 30 minutes.

    • Remove the unreacted linker and byproducts by buffer exchange using a desalting column (e.g., Sephadex G-25) or tangential flow filtration (TFF), exchanging into a suitable storage buffer (e.g., PBS pH 7.4).

Protocol 2: DoL Determination by HIC-HPLC

This protocol provides a framework for analyzing the APA-modified mAb.

  • Instrumentation and Column:

    • HPLC system with a UV detector (monitoring at 280 nm).

    • HIC column (e.g., Tosoh TSKgel Butyl-NPR, 4.6 x 35 mm, 2.5 µm).

  • Mobile Phases:

    • Mobile Phase A: 2 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.

    • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0.

  • Chromatographic Method:

    • Flow Rate: 0.8 mL/min.

    • Gradient:

      • 0-3 min: 0% B

      • 3-15 min: 0% to 100% B (linear gradient)

      • 15-18 min: 100% B

      • 18-20 min: 100% to 0% B

    • Injection Volume: 10-20 µg of protein.

  • Data Analysis:

    • Integrate the peaks corresponding to the unmodified mAb (earliest eluting major peak) and the subsequent peaks for each species with an attached APA linker.

    • Calculate the average DoL using the formula:

      • Average DoL = Σ (Peak Area_n * n) / Σ (Peak Area_n) , where 'n' is the number of APA molecules for that peak (n=0, 1, 2, ...).

Protocol 3: Intact Mass Analysis by LC-MS
  • Sample Preparation:

    • Desalt the purified APA-mAb sample using a C4 ZipTip or equivalent to remove non-volatile salts. Elute directly into the MS mobile phase.

  • LC-MS Conditions:

    • Couple a UPLC/HPLC system to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Use a short reversed-phase column (e.g., C4, 2.1 x 50 mm).

    • Elute with a fast gradient of water and acetonitrile containing 0.1% formic acid.

  • Data Analysis:

    • Acquire the data over the appropriate m/z range for the charged states of the antibody (e.g., m/z 1500-4000).

    • Use a deconvolution algorithm (e.g., MaxEnt1) to transform the raw m/z spectrum of multiple charge states into a true mass scale, showing a single peak for each species.

    • Confirm the presence of species with mass increases corresponding to multiples of ~173.17 Da relative to the unmodified antibody.

Conclusion

This compound is a powerful and reliable tool for the introduction of azide functionalities onto biomolecules. Its successful application hinges on a clear understanding of the underlying amine-reactive chemistry and the implementation of a robust analytical framework for characterization. By leveraging techniques such as mass spectrometry and hydrophobic interaction chromatography, researchers can confidently confirm modification, quantify the degree of labeling, and ensure the production of well-defined conjugates. This meticulous approach is essential for advancing the development of next-generation protein therapeutics, diagnostics, and research tools.

References

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  • Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from [Link]

  • Journal of Young Investigators. (2006). Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms. Retrieved from [Link]

  • PubMed Central. (n.d.). Evaluation of Antibody–Drug Conjugate Performances Using a Novel HPLC–DAD Method for Tumor-Specific Detection of DM4 and S‑Methyl-DM4. Retrieved from [Link]

  • ResearchGate. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Novel Strategy for Non-Aqueous Bioconjugation of Substituted Phenyl-1,2,4-triazole-3,5-dione Analogues. Retrieved from [Link]

  • PubMed Central. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Retrieved from [Link]

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Safety Operating Guide

Senior Application Scientist's Guide: Personal Protective Equipment for Handling 3-(4-Azidophenyl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower you, my fellow researchers, to achieve groundbreaking results safely and efficiently. The subject of this guide, 3-(4-Azidophenyl)propionic acid, is a valuable reagent in bioconjugation and click chemistry, yet its azide functional group demands our utmost respect and meticulous handling. This document moves beyond a simple checklist, providing a procedural framework grounded in chemical principles to ensure your safety is as robust as your science.

Hazard Analysis & Stability Assessment

Understanding the specific hazards of this compound is the foundation of a sound safety protocol. Organic azides are energetically unstable and can be sensitive to heat, light, friction, and shock.[1] However, their stability is significantly influenced by their molecular structure.

Two key principles help in assessing this stability:

  • Carbon-to-Nitrogen Ratio (C/N): For this compound (C₉H₉N₃O₂), the C/N ratio is 9/3, or 3. Azides with a C/N ratio of 3 or greater are considered significantly more stable and may be handled in gram quantities with appropriate precautions.[2][3]

  • The "Rule of Six": This guideline suggests there should be at least six carbon atoms for each "explosophore" (energetic group) like an azide.[1] With nine carbons to one azide group, this compound satisfies the rule.

While these rules suggest a manageable level of stability, they do not eliminate the inherent risks. The compound is classified as a flammable solid and an irritant, requiring a multi-faceted approach to safety.[4]

Hazard Classification & PropertiesDescriptionSource(s)
GHS Hazard Statements H228: Flammable solidH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[4]
Molecular Formula C₉H₉N₃O₂[4][5]
Molecular Weight 191.19 g/mol [4]
Form Solid Powder[5]
Key Incompatibilities Strong acids, heavy metals (copper, lead), their salts, halogenated solvents, bromine, dimethyl sulfate.[1][3][6]
Storage Temperature 2-8°C, protected from light, heat, and shock.

The Three Pillars of Protection: Controls and PPE

A comprehensive safety strategy relies on a hierarchy of controls. Personal Protective Equipment (PPE) is the crucial final barrier between you and the chemical, but it must be supported by robust engineering and administrative controls.

  • Engineering Controls: These are your first and most important line of defense.

    • Chemical Fume Hood: All manipulations of this compound, especially handling the powder, must be performed inside a certified chemical fume hood to contain potentially toxic dust and prevent inhalation.[7]

    • Blast Shield: When working with reactions at scale or upon initial characterization, the use of a polycarbonate blast shield inside the fume hood is a mandatory precaution against unexpected energetic decomposition.[3][6]

  • Administrative Controls: These are the procedures and work practices that minimize risk.

    • Minimize Quantities: Use the smallest amount of the azide necessary for your experiment.[6]

    • Non-Metallic Tools: Never use metal spatulas or stir bars that can form dangerously shock-sensitive heavy metal azides. Use ceramic or plastic spatulas exclusively.[1][2]

    • Avoid Friction: Do not use ground-glass joints, which can initiate decomposition through friction.[2][3]

    • Designated Area: Clearly label the work area within the hood to inform colleagues of the ongoing azide experiment.[3]

  • Personal Protective Equipment (PPE): PPE is not a substitute for the controls above but is essential to protect against accidental exposure.

Detailed PPE Specification: Your Final Line of Defense

The selection of PPE must directly address the identified hazards: flammability, skin/eye/respiratory irritation, and the potential for skin absorption.

Primary Protection (Required for ALL manipulations)
  • Hand Protection: Double-gloving with nitrile gloves is the standard. The outer glove is considered contaminated and should be removed immediately after handling the primary container or completing the transfer. For tasks involving higher concentrations or prolonged use, consider a more robust glove, but always check the manufacturer's compatibility chart.

  • Eye Protection: Chemical splash goggles that conform to ANSI Z87.1 standards are mandatory. Standard safety glasses do not provide adequate protection from splashes that can come from the side, top, or bottom.[8]

  • Body Protection: A flame-resistant (FR) lab coat should be worn and fully buttoned. Given the compound's classification as a flammable solid, a standard cotton/poly lab coat is insufficient.

Secondary Protection (Required based on the specific task)
  • Face Protection: A full-face shield must be worn over chemical splash goggles whenever there is a significant splash hazard or when a blast shield is not in use.[3] This provides an additional layer of protection for the entire face.

  • Respiratory Protection: When weighing the solid powder, even within a fume hood, transient aerosols can be generated. For this task, a NIOSH-approved elastomeric half-mask or full-facepiece respirator with P100 (or P3) particulate cartridges is required to prevent respiratory tract irritation.

  • Foot Protection: Fully enclosed, chemical-resistant shoes are required at all times in the laboratory. Do not wear perforated shoes or sandals.

Operational Plan: A Step-by-Step Handling Protocol

This protocol provides a direct, procedural guide for safely using this compound.

  • Preparation & Area Setup:

    • Don all required Primary PPE (double nitrile gloves, FR lab coat, splash goggles).

    • Verify that the chemical fume hood has a current certification.

    • Place a blast shield in the center of the fume hood work surface.

    • Cover the work surface with disposable, absorbent bench paper.[2]

    • Prepare and pre-label all necessary glassware and a dedicated azide waste container.

    • Obtain non-metallic tools (ceramic or plastic spatulas, plastic weigh boats).

  • Weighing the Solid Compound:

    • Don the required Secondary PPE (respirator with P100/P3 cartridges).

    • Place an analytical balance inside the fume hood, if possible. If not, place the balance as close to the hood as possible in a draft-free area.

    • Carefully transfer the desired amount of this compound from the stock bottle to a plastic weigh boat using a ceramic or plastic spatula. Avoid any scraping or grinding motions.

    • Securely close the stock bottle and return it to its designated storage location (2-8°C).

  • Reaction Setup & Execution:

    • Introduce the weighed compound into the reaction vessel behind the blast shield.

    • Add solvents and other reagents slowly. Remember to avoid halogenated solvents and strong acids.[1][3]

    • Conduct the reaction with continuous monitoring.

  • Post-Procedure Decontamination:

    • Upon completion, quench the reaction if necessary according to your specific protocol.

    • Transfer all azide-contaminated liquids and solids into the designated, labeled hazardous waste container.

    • Decontaminate non-disposable glassware and surfaces as described in the Disposal Plan below.

    • Carefully remove the outer pair of gloves and dispose of them in the azide waste container.

    • Wipe down the work area with a compatible decontamination solution.

    • Remove and properly store all PPE. Wash hands thoroughly.

Disposal Plan: Decontamination and Waste Management

Improper disposal of azide waste can lead to the formation of explosive compounds in plumbing or violent reactions in consolidated waste drums.[7][9] Segregation and proper labeling are paramount.

G start Azide-Contaminated Material Generated waste_type Solid or Liquid Waste? start->waste_type solid_waste Solid Waste (gloves, paper, excess reagent) waste_type->solid_waste Solid liquid_waste Liquid Waste (reaction mixtures, solvents) waste_type->liquid_waste Liquid glassware Contaminated Glassware waste_type->glassware Glassware solid_contain Place in a dedicated, sealed and clearly labeled container: 'AZIDE HAZARDOUS WASTE - SOLID' solid_waste->solid_contain disposal Store waste containers in a secondary containment bin. Arrange for pickup by EH&S. solid_contain->disposal liquid_contain Place in a dedicated, sealed and clearly labeled container: 'AZIDE HAZARDOUS WASTE - LIQUID' (Note solvent composition) liquid_waste->liquid_contain liquid_contain->disposal decon Decontaminate in Fume Hood: Rinse with pH > 9 buffer solution glassware->decon decon_waste Collect all rinsate into the liquid azide waste container decon->decon_waste final_wash Proceed to normal glassware washing decon->final_wash decon_waste->liquid_contain

Caption: Workflow for the segregation and disposal of azide-contaminated waste.

Glassware Decontamination Protocol
  • Work inside a chemical fume hood.

  • Rinse the glassware three times with a buffer solution adjusted to a pH greater than 9 (e.g., a dilute sodium carbonate solution).[6] This ensures any residual acid is neutralized.

  • Collect all rinses into your designated "AZIDE HAZARDOUS WASTE - LIQUID" container.[6]

  • After decontamination, the glassware can be cleaned using standard laboratory procedures.

Crucial Note on Chemical Deactivation: While methods exist for chemically neutralizing azides (e.g., using nitrous acid), these procedures are themselves hazardous, can generate toxic gases, and require expert handling.[7][10] For routine laboratory use, sequestration and disposal via your institution's Environmental Health & Safety (EH&S) department is the safest and recommended method.[1] Never pour azide solutions down the drain.[11]

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of running water for at least 15-20 minutes. Remove contaminated clothing while flushing. Seek immediate medical attention.[6]

  • Eye Contact: Immediately flush eyes with an emergency eyewash station for at least 15-20 minutes, holding the eyelids open. Seek immediate medical attention.[6]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Spill (Small, inside fume hood):

    • Gently cover the spill with an absorbent material (e.g., vermiculite or sand).

    • Wet the absorbent material with a pH > 9 buffer solution to prevent dust formation and neutralize the acid.[6]

    • Carefully scoop the material into the designated solid azide waste container using non-metallic tools.

    • Wipe the area with the buffer solution, collecting all materials for disposal.

For any large spill or any spill outside of a fume hood, evacuate the area, alert others, and contact your institution's emergency response team immediately.[6]

References

  • University of Pittsburgh. (2013). Safe Handling of Azides. EH&S Guideline Number: 04-028. [Link]

  • University of Victoria. (2022). SWP – 004: Azides. Occupational Health, Safety & Environment. [Link]

  • University of New Mexico, Department of Chemistry & Chemical Biology. (2021). Standard Operating Procedure: Safe Handling of Azido Compounds. [Link]

  • Case Western Reserve University. (2018). Handling Azide Compounds. Pentzer Laboratory Safety Standard Operating Procedure (SOP). [Link]

  • Stanford University Environmental Health & Safety. Information on Azide Compounds. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Google Patents. (1991).
  • Albert Kerbl GmbH. Protective Equipment | Plant Protection. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.